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  • Product: Diphenylthiophosphinic acid
  • CAS: 14278-72-9

Core Science & Biosynthesis

Foundational

Diphenylthiophosphinic Acid: A Comprehensive Technical Guide to Synthesis, Characterization, and Applications

Executive Summary Diphenylthiophosphinic acid ( Ph2​P(S)OH ) is a versatile organophosphorus compound that serves as a critical intermediate in coordination chemistry, main-group catalysis, and advanced drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diphenylthiophosphinic acid ( Ph2​P(S)OH ) is a versatile organophosphorus compound that serves as a critical intermediate in coordination chemistry, main-group catalysis, and advanced drug development. As a bidentate or ambidentate ligand, its unique electronic properties enable the stabilization of novel transition metal complexes. This whitepaper provides an in-depth technical analysis of its tautomeric behavior, a self-validating synthetic protocol, structural characterization metrics, and its expanding role in modern therapeutics.

Chemical Profile and Tautomeric Causality

Understanding the reactivity of Ph2​P(S)OH requires a deep dive into its tautomeric equilibrium. The compound exists in a dynamic state between the thionic acid form ( P=S double bond, P-OH ) and the thiolic acid form ( P=O double bond, P-SH ).

  • Thermodynamic Stability : The equilibrium heavily favors the thionic form. Computational studies and gas-phase free energy calculations at the M06-2X/SVP level reveal that the thiolic form ( Ph2​P(O)SH ) is approximately 10.8 kcal/mol higher in energy than the thionic form ( Ph2​P(S)OH )[1].

  • Solid-State Dynamics : In the solid state, X-ray crystallography confirms that the compound predominantly exists in the thionic form (P1 form)[1]. This is driven by the causality of intermolecular stabilization: the P-OH group acts as a strong hydrogen bond donor to the P=S acceptor of adjacent molecules, forming robust pseudo-centrosymmetric dimers that lock the molecule into the thionic configuration.

  • Acidity Profile : The compound exhibits a weaker acidity compared to related dialkyl dithiophosphoric acids (which can have pKa​ values as low as -5.14)[2]. This moderate acidity dictates its nucleophilic behavior in downstream coupling reactions.

Synthetic Methodology: A Self-Validating Protocol

While direct thionation of diphenylphosphine oxide is possible, the alkaline hydrolysis of diphenylthiophosphinic chloride ( Ph2​P(S)Cl ) is the preferred route for pharmaceutical-grade purity. This protocol is designed with built-in causality and self-validation checkpoints.

Protocol: Alkaline Hydrolysis of Diphenylthiophosphinic Chloride
  • Initiation & Solvation : Dissolve 10.0 mmol of Ph2​P(S)Cl in 25 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Causality: THF ensures complete solvation of the hydrophobic precursor while remaining chemically inert to the highly alkaline hydrolysis conditions.

  • Nucleophilic Substitution : Slowly add 2.5 equivalents (25.0 mmol) of aqueous sodium hydroxide (NaOH, 2M) dropwise at 0 °C.

    • Causality: The hydroxide ion acts as a hard nucleophile, attacking the electrophilic phosphorus(V) center and displacing the chloride leaving group. Strict temperature control (0 °C) prevents uncontrolled exothermic side reactions and potential P=S bond cleavage.

  • Reaction Maturation & Self-Validation : Warm the mixture to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and monitor via 31P NMR. The complete disappearance of the Ph2​P(S)Cl peak ( 79 ppm) and the emergence of a single sodium diphenylthiophosphinate peak ( 45 ppm) validates that the substitution is complete. Do not proceed to acidification until the starting material is entirely consumed.

  • Acidification & Precipitation : Concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous layer to 0 °C and acidify with 2M HCl to pH∼2 .

    • Causality: Protonation of the water-soluble phosphinate anion forces the precipitation of the neutral, hydrophobic Ph2​P(S)OH free acid.

  • Isolation & Purification : Extract the aqueous suspension with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate. Recrystallize the crude solid from a toluene/hexane mixture to yield analytically pure white crystals.

Structural Characterization

Accurate characterization is critical for downstream applications, especially when differentiating between tautomers or assessing ligand purity prior to metal coordination.

Table 1: Key Characterization Metrics for Diphenylthiophosphinic Acid

Analytical TechniqueKey Signal / ShiftAssignment / Mechanistic Causality
31P NMR ( CDCl3​ ) δ∼52.0−55.0 ppm (s)Confirms the P(V) center in the thionic environment. The shift is highly dependent on solvent hydrogen-bonding capacity.
1H NMR ( CDCl3​ ) δ7.40−7.90 ppm (m)Aromatic protons of the two phenyl rings.
1H NMR ( CDCl3​ ) δ∼9.0−10.5 ppm (br s)Acidic O-H proton. This peak is broad and concentration-dependent due to extensive intermolecular dimerization.
FT-IR (ATR) ∼600−650cm−1 P=S stretching vibration, confirming the thionic tautomer dominates the solid state.
FT-IR (ATR) ∼2600−3100cm−1 P-OH stretching. The extreme broadening is a direct result of strong O-H⋅⋅⋅S hydrogen bonding.

Applications in Drug Development and Catalysis

G cluster_0 Synthesis & Tautomerism of Diphenylthiophosphinic Acid cluster_1 Downstream Applications Ph2POH Diphenylphosphine Oxide Ph2P(O)H S8 Elemental Sulfur (S8) Base / Reflux Ph2POH->S8 Thionation Thionic Thionic Form (Major) Ph2P(=S)OH S8->Thionic Nucleophilic Attack Thiolic Thiolic Form (Minor) Ph2P(=O)SH Thionic->Thiolic Tautomeric Equilibrium (Shifted to Left) Coord Metal Coordination (e.g., Pd, Ge, Rh) Thionic->Coord Ligand Exchange Drug Drug Development (Disulfide Prodrugs) Thiolic->Drug Oxidation / Coupling

Synthesis, tautomerism, and application pathways of diphenylthiophosphinic acid.

Catalysis and Coordination Chemistry

Ph2​P(S)OH and its amide derivatives are exceptional ambidentate ligands. They readily undergo direct cyclopalladation to form κ3 -SCN-pincer palladium complexes. These Pd(II) complexes are highly active precatalysts for Suzuki cross-coupling reactions, enabling the efficient coupling of electronically varied aryl bromides with phenylboronic acid[3]. Furthermore, the direct activation of Ph2​P(S)OH by N-heterocyclic germylenes yields novel phosphorus-substituted germanium(II) complexes containing the P=S double bond, expanding the frontier of main-group coordination chemistry[1].

Therapeutics and Drug Delivery

The phosphorothioic acid motif is a highly valuable precursor for synthesizing unsymmetrical organophosphorus disulfides ( P(O)-S-S motif)[2]. In drug development, these disulfides serve as potent radical scavengers, metal-ion chelators (Fe, Cu), and advanced prodrugs. The amphiphilic nature of these conjugates, combined with a pseudo-disulfide exchange mechanism, significantly improves cellular uptake across lipid bilayers—a strategic transport mechanism actively leveraged in several FDA-approved oligonucleotide phosphorothioate drugs[2].

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Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylthiophosphinic Acid

Introduction Diphenylthiophosphinic acid, a prominent organophosphorus compound, holds a significant position in the landscape of synthetic chemistry and materials science. As a sulfur analog of diphenylphosphinic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Diphenylthiophosphinic acid, a prominent organophosphorus compound, holds a significant position in the landscape of synthetic chemistry and materials science. As a sulfur analog of diphenylphosphinic acid, its unique electronic and steric properties make it a versatile building block and ligand. This guide provides a comprehensive technical overview of its core physical and chemical characteristics, intended for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its structure, properties, spectroscopic signature, synthesis, reactivity, and applications, grounded in established scientific literature.

Molecular Identity and Structure

Diphenylthiophosphinic acid is structurally defined by a central phosphorus atom double-bonded to a sulfur atom (a thiophosphoryl group), single-bonded to a hydroxyl group, and single-bonded to two phenyl groups.

Caption: 2D Structure of Diphenylthiophosphinic Acid.

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name Diphenylphosphinothioic acid[NIST]
Other Names Diphenylthiophosphinic acid[NIST]
CAS Number 14278-72-9[NIST]
Molecular Formula C₁₂H₁₁OPS[NIST]
Molecular Weight 234.254 g/mol [NIST]
InChI InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15)[NIST]
InChIKey UHFIMVQOGRRZRM-UHFFFAOYSA-N[NIST]
SMILES C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O

Physical Properties

Experimentally determined physical properties for Diphenylthiophosphinic acid are not widely reported in readily accessible literature. Much of the available data pertains to its oxygen analog, diphenylphosphinic acid (CAS 1707-03-5). The data that is available is presented below. It is a white crystalline solid at room temperature.[1]

PropertyValueNotesSource
Melting Point 193-195 °CThis is for the closely related Diphenylphosphinic acid, as specific data for the thio- version is scarce.
Boiling Point Not availableData not readily found in the literature.
Solubility Soluble in 0.1 M NaOHThis data is for Diphenylphosphinic acid. Solubility in organic solvents is expected but not quantified in available literature.
pKa 2.30 (Predicted)This predicted value is for Diphenylphosphinic acid. The thio- analog is expected to have a similar acidity.[1]

The lack of extensive experimental data highlights an area for further research to fully characterize this important reagent.

Spectroscopic Properties

The structural elucidation of Diphenylthiophosphinic acid relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Diphenylthiophosphinic acid.

NucleusChemical Shift (δ) Range (ppm)CouplingKey Features and Interpretation
¹H NMR 7.0 - 8.5P-H, H-HThe aromatic protons on the two phenyl groups will appear as complex multiplets in this region. The acidic proton on the hydroxyl group may be a broad singlet, and its position can be concentration and solvent dependent.
¹³C NMR 120 - 140P-CThe aromatic carbons will resonate in this typical range. The carbon directly attached to the phosphorus atom (ipso-carbon) will show a characteristic coupling to the phosphorus nucleus.
³¹P NMR ~ +80The ³¹P nucleus is highly sensitive to its chemical environment. For thiophosphoryl compounds of this type, the chemical shift is expected in the downfield region, typically around +80 ppm, relative to 85% H₃PO₄ as an external standard.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups within the molecule.

Wavenumber (cm⁻¹)VibrationIntensityInterpretation
3400 - 2800 O-H stretchBroadCharacteristic of the hydrogen-bonded hydroxyl group.
~3050 Aromatic C-H stretchMediumIndicates the presence of the phenyl rings.
1600, 1480, 1440 Aromatic C=C stretchMedium-StrongConfirms the presence of the aromatic rings.
~1100 P-Ph stretchStrongCharacteristic vibration of the phosphorus-phenyl bond.
~950 P-O-(H) stretchStrongAssociated with the phosphorus-oxygen single bond.
750 - 650 P=S stretchStrongA key diagnostic peak for the thiophosphoryl group. The exact position can vary with the substituents on the phosphorus atom.[2][3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 234.25).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the hydroxyl group, the phenyl groups, and potentially the sulfur atom, leading to characteristic fragment ions.

Chemical Properties and Reactivity

Diphenylthiophosphinic acid exhibits reactivity characteristic of its functional groups: the acidic hydroxyl group and the thiophosphoryl center.

  • Acidity: The hydroxyl proton is acidic and can be readily removed by a base to form the diphenylthiophosphinate anion. This anion is an excellent ligand for a variety of metal ions, forming stable coordination complexes.

  • Reactivity at the Phosphorus Center: The phosphorus atom is electrophilic and can be attacked by nucleophiles. The P=S double bond can also undergo reactions.

  • Esterification: The hydroxyl group can react with alcohols or alkyl halides under appropriate conditions to form the corresponding diphenylthiophosphinate esters.

  • Conversion to Acid Chloride: The hydroxyl group can be replaced by a chlorine atom using standard chlorinating agents to form diphenylphosphinothioic chloride, a versatile intermediate for further synthetic transformations.

reaction_scheme acid Ph₂(S)P-OH base + Base product [Ph₂(S)P-O]⁻ + HBase⁺ base->product Deprotonation

Caption: Deprotonation of Diphenylthiophosphinic Acid.

Synthesis

A common and reliable method for the synthesis of Diphenylthiophosphinic acid involves the hydrolysis of Diphenylphosphinothioic chloride. The chloride itself is typically prepared from the reaction of chlorodiphenylphosphine with elemental sulfur.

Caption: Synthetic workflow for Diphenylthiophosphinic Acid.

Experimental Protocol: Synthesis via Hydrolysis of Diphenylphosphinothioic Chloride

This protocol is a representative procedure based on established organophosphorus chemistry principles.[4]

  • Preparation of Diphenylphosphinothioic Chloride:

    • To a solution of chlorodiphenylphosphine in an inert solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon), add elemental sulfur portion-wise.

    • The reaction is typically exothermic. Maintain the temperature with appropriate cooling.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by ³¹P NMR, expecting a shift from the starting phosphine to the product).

    • The solvent can be removed under reduced pressure to yield the crude Diphenylphosphinothioic chloride, which can be used directly or purified by distillation or crystallization.

  • Hydrolysis to Diphenylthiophosphinic Acid:

    • Carefully add the Diphenylphosphinothioic chloride to an aqueous solution of a base, such as sodium hydroxide.

    • The hydrolysis is often carried out at elevated temperatures (e.g., reflux) to ensure complete reaction.

    • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the Diphenylthiophosphinic acid.

    • Collect the solid product by filtration, wash with water to remove inorganic salts, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent.

Applications in Research and Drug Development

The unique properties of Diphenylthiophosphinic acid and its derivatives make them valuable in several areas of chemical research and development.

  • Coordination Chemistry: The thiophosphinate anion is a versatile ligand for a wide range of metals. The resulting complexes have been explored for applications in catalysis and materials science. The "softer" nature of the sulfur donor compared to its oxygen analog can lead to different coordination properties and reactivity of the metal center.

  • Organic Synthesis: As a precursor, it is used to synthesize a variety of other organophosphorus compounds, including esters and amides, which can have diverse applications. The thiophosphinoyl moiety can be used to modulate the electronic and steric properties of molecules.

  • Drug Discovery: While Diphenylthiophosphinic acid itself is not a drug, the phosphinic acid and thiophosphinic acid motifs are important in medicinal chemistry.[5] They are often used as stable mimics of phosphate or carboxylate groups in enzyme inhibitors. The phosphorus center allows for tetrahedral geometry that can mimic transition states of enzymatic reactions, particularly in metalloproteases. Derivatives of thiophosphoramides have shown potential as antiviral and antifungal agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Diphenylthiophosphinic acid and its precursors.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of exposure:

    • Skin contact: Wash off with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Seek medical attention if irritation persists.

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

References

  • Vibrational Spectra of SPCl3, SPCl2F, SPClF2, and SPF3. The Journal of Chemical Physics. Available at: [Link]

  • The Infrared Spectrum of Thiophosphoryl Chloride. Journal of the American Chemical Society. Available at: [Link]

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. Available at: [Link]

  • Phosphinothioic acid, diphenyl-. NIST WebBook. Available at: [Link]

  • Diphenylphosphinothioic acid. PubChem. Available at: [Link]

  • Phosphinic acids: current status and potential for drug discovery. PubMed. Available at: [Link]

  • Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

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Foundational

An In-Depth Technical Guide to Diphenylphosphinic Acid for Researchers and Drug Development Professionals

Core Identification and Molecular Architecture Diphenylphosphinic acid, a key organophosphorus intermediate, is identified by the CAS number 1707-03-5 .[1][2][3][4][5] Its molecular formula is C12H11O2P, with a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Identification and Molecular Architecture

Diphenylphosphinic acid, a key organophosphorus intermediate, is identified by the CAS number 1707-03-5 .[1][2][3][4][5] Its molecular formula is C12H11O2P, with a molecular weight of approximately 218.19 g/mol .[1][3][5]

The molecular structure of diphenylphosphinic acid features a central phosphorus atom double-bonded to one oxygen atom, and single-bonded to two phenyl groups and one hydroxyl group. This structure imparts both acidic and coordinating properties to the molecule, making it a valuable building block in organic and inorganic synthesis.

Visualizing the Molecular Structure:

Caption: Molecular structure of Diphenylphosphinic Acid.

Physicochemical Properties

Diphenylphosphinic acid is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 1707-03-5[1][2][3][4][5]
Molecular Formula C12H11O2P[1][3][4][5]
Molecular Weight 218.19 g/mol [1][6][3][5]
Appearance White to almost white powder/crystal[1]
Melting Point 193-197 °C[1][3]
Purity >98.0% (HPLC)[1]
Solubility Soluble in 0.1 M NaOH[3]

Synthesis of Diphenylphosphinic Acid

The synthesis of diphenylphosphinic acid and its derivatives is a cornerstone of organophosphorus chemistry, enabling access to a wide array of compounds with applications in catalysis and materials science.[7] A common synthetic route involves the oxidation of chlorodiphenylphosphine.

Experimental Protocol: Synthesis from Chlorodiphenylphosphine

This protocol outlines a general procedure for the preparation of diphenylphosphinic acid esters, which can be subsequently hydrolyzed to the acid.

Materials:

  • Chlorodiphenylphosphine

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Triethylamine

  • Hydrogen peroxide (H2O2)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve chlorodiphenylphosphine and the chosen alcohol in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add triethylamine to the cooled solution with continuous stirring. The triethylamine acts as a base to neutralize the HCl formed during the reaction.

  • After the addition of triethylamine is complete, slowly add hydrogen peroxide to the reaction mixture. This step oxidizes the phosphinite intermediate to the phosphinate ester.

  • Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

  • The resulting diphenylphosphinic acid ester can be isolated and purified using standard techniques such as column chromatography.

  • Subsequent hydrolysis of the ester will yield diphenylphosphinic acid.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_oxidation Oxidation Chlorodiphenylphosphine Chlorodiphenylphosphine Reaction_Vessel Reaction in Anhydrous Toluene Chlorodiphenylphosphine->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel H2O2 Hydrogen Peroxide (H2O2) Intermediate Diphenylphosphinite Intermediate H2O2->Intermediate Reaction_Vessel->Intermediate Ester_Product Diphenylphosphinic Acid Ester Intermediate->Ester_Product Final_Product Diphenylphosphinic Acid Ester_Product->Final_Product Hydrolysis

Caption: Synthetic workflow for Diphenylphosphinic Acid.

Applications in Research and Development

Diphenylphosphinic acid serves as a crucial precursor for the synthesis of a variety of organophosphorus compounds.[3] Its derivatives have found extensive use in:

  • Asymmetric Catalysis: Chiral phosphine ligands derived from diphenylphosphinic acid are integral to many asymmetric catalytic reactions, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development.[7]

  • Coordination Chemistry: The ability of the phosphinate group to coordinate with metal ions has led to the development of novel coordination polymers and metal-organic frameworks (MOFs).[3] For instance, it reacts with alkaline earth metal salts in dimethylformamide (DMF) to form coordination polymers such as [Mg3(O2PPh2)6(DMF)2]·2DMF.[3]

  • Materials Science: Organophosphorus compounds derived from diphenylphosphinic acid are utilized as flame retardants, plasticizers, and stabilizers in polymers.

Distinguishing Diphenylphosphinic Acid from its Thio-Analogue

It is crucial to differentiate diphenylphosphinic acid from its thio-analogue, diphenylthiophosphinic acid . The "thio" prefix indicates the substitution of one of the oxygen atoms with a sulfur atom.

  • Diphenylthiophosphinic Acid (or Diphenylphosphinothioic acid)

    • CAS Number: 14278-72-9[8]

    • Molecular Formula: C12H11OPS[8]

    • Molecular Weight: 234.254 g/mol [8]

The presence of the sulfur atom significantly alters the electronic and steric properties of the molecule, leading to different reactivity and applications, particularly in areas like the synthesis of certain metal complexes and thiophosphoramide derivatives.[9]

Visual Comparison of Structures:

Caption: Comparison of Diphenylphosphinic and Diphenylthiophosphinic Acids.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling diphenylphosphinic acid.

  • Hazards: It is classified as causing skin and serious eye irritation.[2][10] It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[2][10] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid breathing dust and contact with skin and eyes.[2] Use in a well-ventilated area and wash hands thoroughly after handling.[2][10]

  • Storage: Store in a cool, dark, and well-ventilated place.[1] Keep containers securely sealed when not in use.[2]

  • First Aid:

    • Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical advice.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

Conclusion

Diphenylphosphinic acid is a foundational reagent in organophosphorus chemistry with a broad spectrum of applications. Its synthesis, reactivity, and the properties of its derivatives are of significant interest to researchers in academia and industry, particularly in the fields of catalysis, materials science, and drug development. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in a research setting.

References

  • Tokyo Chemical Industry. (2025, August 13).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Diphenylphosphinic Acid | 1707-03-5.
  • Santa Cruz Biotechnology, Inc. (n.d.). Diphenylphosphinic acid | CAS 1707-03-5.
  • NIST. (n.d.). Phosphinothioic acid, diphenyl-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.
  • ResearchGate. (n.d.).
  • Korzeniowska, E. (n.d.). Synthesis of diphenylphosphinic acid esters.
  • Apollo Scientific. (2023, July 5).
  • Sigma-Aldrich. (n.d.). Diphenylphosphinic acid >= 98.0 T 1707-03-5.
  • NextSDS. (n.d.).
  • Tokyo Chemical Industry UK Ltd. (n.d.). Diphenylphosphinic Acid | 1707-03-5.
  • PubChem. (n.d.). Diphenylphosphinic acid.
  • NIST. (n.d.). Phosphinic acid, diphenyl-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Diphenylthiophosphinic Acid

This guide provides a comprehensive overview of the spectroscopic data for Diphenylthiophosphinic acid (C₁₂H₁₁OPS), a key organophosphorus compound. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the spectroscopic data for Diphenylthiophosphinic acid (C₁₂H₁₁OPS), a key organophosphorus compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself but also the rationale behind the analytical techniques and interpretation of the results.

Introduction

Diphenylthiophosphinic acid, also known as diphenylphosphinothioic acid, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(S)OH. Its structure, featuring a phosphorus atom bonded to two phenyl groups, a sulfur atom, and a hydroxyl group, makes it a subject of interest in coordination chemistry and as a precursor in the synthesis of various organophosphorus compounds. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed analysis of its NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of Diphenylthiophosphinic acid in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Experimental Protocol: NMR Spectroscopy

A standardized approach to acquiring NMR spectra for Diphenylthiophosphinic acid is outlined below. The choice of solvent is critical; deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices, with the latter being preferable for observing the acidic proton.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve ~10-20 mg of Diphenylthiophosphinic acid in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Acquire ¹H, ¹³C, and ³¹P NMR spectra at an appropriate field strength (e.g., 400 MHz for ¹H). acq1->acq2 acq3 Process the raw data (FID) using appropriate software (e.g., Fourier transform, phase correction, baseline correction). acq2->acq3 an1 Reference the spectra to the internal standard. acq3->an1 an2 Integrate the peaks in the ¹H spectrum. an1->an2 an3 Assign the peaks to the corresponding nuclei in the molecule. an2->an3 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind a small amount of Diphenylthiophosphinic acid with dry KBr powder. prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the sample holder of the FTIR spectrometer. prep2->acq1 acq2 Record the IR spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 an1 Identify and label the major absorption bands. acq2->an1 an2 Correlate the absorption bands to the functional groups in the molecule. an1->an2

Caption: Workflow for IR data acquisition of Diphenylthiophosphinic acid.

Interpretation of the IR Spectrum

The following table summarizes the expected characteristic IR absorption bands for Diphenylthiophosphinic acid.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3200 - 2500Strong, Broad
Aromatic C-H stretch3100 - 3000Medium
Phenyl C=C stretch1600 - 1450Medium to Weak
P-O-H bend1250 - 1200Medium
P-Phenyl stretch~1100Strong
P=S stretch800 - 600Medium to Strong
  • Expertise & Experience: The O-H stretching vibration appears as a very broad band due to intermolecular hydrogen bonding. The P=S stretching frequency is generally lower than that of the P=O group and can sometimes be coupled with other vibrations, making its precise assignment challenging. The presence of strong absorptions corresponding to the P-phenyl linkage is a key characteristic of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like Diphenylthiophosphinic acid.

Experimental Protocol: Mass Spectrometry (EI)

A standard procedure for obtaining the EI mass spectrum of Diphenylthiophosphinic acid is as follows.

Workflow for Mass Spectrometry Data Acquisition (EI)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro1 Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. ion1 Bombard the sample with a high-energy electron beam (typically 70 eV). intro1->ion1 ion2 This results in the formation of a molecular ion (M⁺·) and fragment ions. ion1->ion2 sep1 Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). ion2->sep1 det1 Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z. sep1->det1

Caption: Workflow for Mass Spectrometry data acquisition of Diphenylthiophosphinic acid.

Interpretation of the Mass Spectrum

The NIST WebBook provides an electron ionization mass spectrum for Diphenylphosphinothioic acid. [1]The molecular ion peak (M⁺·) is expected at an m/z corresponding to the molecular weight of the compound (234.25 g/mol ).

Table of Expected Fragment Ions in the EI Mass Spectrum

m/z Proposed Fragment Formula
234[M]⁺·[C₁₂H₁₁OPS]⁺·
217[M - OH]⁺[C₁₂H₁₀PS]⁺
185[M - C₆H₅]⁺[C₆H₆OPS]⁺
154[P(S)(C₆H₅)]⁺[C₆H₅PS]⁺
77[C₆H₅]⁺[C₆H₅]⁺
  • Trustworthiness: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways include the loss of a hydroxyl radical (-OH), a phenyl radical (-C₆H₅), and cleavage of the P-C bonds. The relative abundances of these fragment ions can help confirm the structure. The most stable fragments, such as the phenyl cation, are often observed with high intensity.

Conclusion

The spectroscopic characterization of Diphenylthiophosphinic acid through NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for its identification and structural elucidation. The combination of ³¹P NMR for direct observation of the phosphorus environment, ¹H and ¹³C NMR for the organic framework, IR for functional group identification, and MS for molecular weight and fragmentation analysis offers a powerful analytical toolkit for researchers in the field. This guide provides the foundational data and interpretive insights necessary for the confident analysis of this important organophosphorus compound.

References

  • PubChem. Diphenylthiophosphinic acid. National Center for Biotechnology Information. [Link]

  • Tukacs, J. M., et al. Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. The Royal Society of Chemistry. [Link]

  • NIST. Phosphinothioic acid, diphenyl-. NIST Chemistry WebBook. [Link]

Sources

Foundational

Diphenylthiophosphinic Acid (DPTPA): Discovery, Structural Dynamics, and Catalytic Applications

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly tunable, robust ligands in transition-metal catalysis and supramolecular assembly. Diphenylthiophosphinic acid (DPTPA, CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly tunable, robust ligands in transition-metal catalysis and supramolecular assembly. Diphenylthiophosphinic acid (DPTPA, CAS 14278-72-9)[1] is a premier example of such a molecule. Characterized by its unique P=S/P=O tautomerism, DPTPA serves as a versatile bidentate or monodentate ligand. This whitepaper provides an in-depth technical analysis of DPTPA, tracing its historical discovery, detailing its structural thermodynamics, and providing a field-proven, self-validating protocol for its synthesis. Furthermore, we examine its advanced applications in palladium-catalyzed Suzuki cross-couplings.

Historical Discovery and Evolution

The rapid expansion of organophosphorus chemistry in the mid-20th century was driven by the post-war demand for novel agricultural chemicals, extraction agents, and transition-metal ligands. DPTPA emerged during this era as a critical synthetic intermediate.

Early methodologies relied heavily on modified Friedel-Crafts reactions to generate diphenylphosphinodithioic acid, which subsequently served as a precursor for various phosphinothioic chlorides[2][3]. The monothioic acid—DPTPA—was first successfully isolated by reacting diphenylphosphinothioic chloride with sodium hydroxide, or alternatively, by treating diphenylphosphinic chloride with sodium hydrosulfide[2]. Over the decades, DPTPA has transitioned from a niche intermediate to a highly valued scaffold in modern organometallic chemistry, particularly in the design of hemilabile pincer complexes[4].

Structural Chemistry and Tautomeric Dynamics

A defining characteristic of DPTPA is its tautomeric equilibrium between the thionic acid form ( Ph2​P(=S)OH ) and the thiolic acid form ( Ph2​P(=O)SH ). Understanding this equilibrium is paramount when designing metal coordination strategies.

Computational studies at the M06-2X/SVP level reveal that the gas-phase free energy of the thiolic form is 10.8 kcal/mol higher than that of the thionic form[5]. Consequently, DPTPA predominantly exists in the P=S double bond (thionic) form in both the solid state and most solvent systems[5]. This structural preference dictates its coordination behavior: it typically acts as an S,O-bidentate ligand or an O-monodentate ligand, depending on the hard-soft acid-base (HSAB) characteristics of the target metal center.

Tautomerism T1 Thionic Acid Form Ph2P(=S)OH (Predominant) T2 Thiolic Acid Form Ph2P(=O)SH (+10.8 kcal/mol) T1->T2 Tautomeric Equilibrium M Metal Complexation (e.g., Pd, Pt, Actinides) T1->M S,O-bidentate / O-monodentate T2->M S-monodentate ligand P SCN-Pincer Complexes Suzuki Cross-Coupling M->P Catalytic Application

Caption: Tautomeric equilibrium of DPTPA and its subsequent metal coordination pathways.

Physicochemical Properties
PropertyValueReference
IUPAC Name Hydroxy-diphenyl-sulfanylidene- λ5 -phosphane[1]
CAS Registry Number 14278-72-9[1]
Molecular Formula C12​H11​OPS [1]
Molecular Weight 234.25 g/mol [1]
Tautomeric Energy Gap ΔG = +10.8 kcal/mol (Thiolic > Thionic)[5]

Validated Synthetic Methodology

To ensure high purity and avoid the formation of the fully oxygenated diphenylphosphinic acid, the hydrolysis of diphenylphosphinothioic chloride must be strictly controlled. The following protocol outlines a self-validating system for DPTPA synthesis.

Synthesis A Chlorodiphenylphosphine (ClPPh2) C Diphenylphosphinothioic chloride (ClP(=S)Ph2) A->C Sulfurization B Elemental Sulfur (S8) B->C E Sodium Diphenylthiophosphinate (Ph2P(=S)ONa) C->E Basic Hydrolysis D NaOH (Aq. Ethanol) 0-5 °C then 60 °C D->E G Diphenylthiophosphinic acid (Ph2P(=S)OH) E->G Protonation & Precipitation F HCl Acidification pH 2 F->G

Caption: Step-by-step synthetic workflow for the controlled preparation of DPTPA.

Step-by-Step Protocol: Controlled Hydrolysis Synthesis of DPTPA
  • Sulfurization (Precursor Generation): React chlorodiphenylphosphine ( ClPPh2​ ) with elemental sulfur ( S8​ ) in anhydrous toluene at 80 °C for 4 hours.

    • Causality: The uncatalyzed sulfurization proceeds smoothly due to the high nucleophilicity of the P(III) center, yielding diphenylphosphinothioic chloride ( ClP(=S)Ph2​ ).

  • Controlled Basic Hydrolysis: Suspend the isolated ClP(=S)Ph2​ in a 1:1 mixture of ethanol and deionized water. Cool the reactor to 0–5 °C. Add 2.5 equivalents of NaOH dropwise.

    • Causality: Maintaining a low temperature during the initial hydroxide addition is critical. It selectively promotes the nucleophilic substitution of the chloride leaving group while suppressing the competitive hydrolysis of the P=S bond, which would otherwise yield unwanted diphenylphosphinic acid.

  • Thermal Maturation: Gradually warm the reaction mixture to 60 °C and stir for 2 hours.

    • Causality: Elevated temperature ensures the complete conversion of any unreacted chloride, forming the soluble sodium diphenylthiophosphinate intermediate. This serves as a self-validating step; a completely clear solution indicates full conversion.

  • Acidification and Precipitation: Cool the mixture to room temperature and slowly add 2M HCl until the pH reaches 2.0.

    • Causality: Protonation of the phosphinate anion drastically reduces its aqueous solubility, driving the quantitative precipitation of DPTPA as a white crystalline solid.

  • Purification: Filter the precipitate, wash extensively with cold water to remove NaCl byproducts, and recrystallize from a toluene/hexane mixture to obtain >98% pure DPTPA.

Advanced Applications: Catalysis and Coordination Chemistry

DPTPA and its derivatives have proven indispensable in the development of highly active palladium (Pd) pincer complexes. For instance, hybrid thiophosphoryl–benzothiazole palladium SCN-pincer complexes derived from DPTPA amides exhibit exceptional catalytic activity in Suzuki cross-coupling reactions[4].

The robust, hemilabile nature of the thiophosphoryl donor stabilizes the Pd center during the catalytic cycle while allowing substrate coordination. The table below summarizes the catalytic efficiency of DPTPA-derived Pd(II) SCN-pincer complexes in the Suzuki cross-coupling of aryl bromides with phenylboronic acid[4].

Catalyst ComplexAryl Halide SubstrateCatalyst Loading (mol %)Temp (°C)Time (h)Yield (%)
Complex 12 4-Bromotoluene0.1100288
Complex 14a 4-Chloroacetophenone0.11201293
Complex 15 2-Chloroacetophenone0.512024<50

Table 1: Catalytic performance of DPTPA-derived Pd(II) SCN-pincer complexes in Suzuki cross-coupling.

Conclusion

From its historical roots in early Friedel-Crafts organophosphorus synthesis to its modern role in orchestrating sophisticated Pd-catalyzed cross-couplings, Diphenylthiophosphinic acid exemplifies the evolution of ligand design. By mastering its tautomeric nature and employing rigorous, temperature-controlled synthetic protocols, researchers can leverage DPTPA to unlock new frontiers in catalysis, metal extraction, and supramolecular assembly.

References

  • Phosphinothioic acid, diphenyl- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism Source: Inorganic Chemistry (American Chemical Society) URL:[Link]

  • Aromatic Phosphinic Acids and Derivatives. I. Diphenylphosphinodithoic Acid and Its Derivatives Source: Journal of the American Chemical Society URL:[Link]

  • Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling Source: Organometallics (American Chemical Society) URL:[Link]

  • New hypervalent organoselenium compounds with O→Se intramolecular interactions Source: ResearchGate (Historical Synthesis Note) URL:[Link]

Sources

Exploratory

Diphenylthiophosphinic acid and its derivatives

An In-depth Technical Guide to Diphenylthiophosphinic Acid and Its Derivatives Abstract Diphenylthiophosphinic acid, a cornerstone organophosphorus compound, and its derivatives represent a versatile class of molecules w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Diphenylthiophosphinic Acid and Its Derivatives

Abstract

Diphenylthiophosphinic acid, a cornerstone organophosphorus compound, and its derivatives represent a versatile class of molecules with significant applications spanning coordination chemistry, organic synthesis, and medicinal chemistry. Their unique structural and electronic properties, stemming from the pentavalent phosphorus center bonded to two phenyl groups, a sulfur atom, and a hydroxyl group, render them valuable as ligands, synthetic intermediates, and bioactive agents. This guide provides a comprehensive overview of the synthesis, characterization, and application of these compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Chemistry and Properties

Diphenylthiophosphinic acid ((C₆H₅)₂P(S)OH) is a sulfur-containing analog of diphenylphosphinic acid. The central phosphorus atom is chiral and exists in a tetrahedral geometry. The presence of the P=S double bond and the P-OH group dictates its reactivity and function.

Structural and Electronic Properties

The key to understanding the utility of diphenylthiophosphinic acid lies in its dual nature. The hydroxyl group imparts acidic properties, allowing it to act as a proton donor and form salts or esters. Concurrently, the thiophosphoryl group (P=S) is a soft Lewis base, making it an excellent coordinating agent for soft and borderline metal ions. This duality is fundamental to its application in coordination chemistry and catalysis.

Physicochemical Data

A summary of the key physicochemical properties of the parent acid is presented below. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems and predicting reaction equilibria.

PropertyValueSource
Molecular Formula C₁₂H₁₁OPSPubChem[1]
Molecular Weight 234.26 g/mol PubChem[1]
Appearance White to off-white crystalline powderTCI
Melting Point 193-197 °CTCI
pKa Weaker acidity than phosphorothioic acidsOrganic & Biomolecular Chemistry[2]
XLogP3-AA 3.7PubChem[1]

Synthesis and Derivatization Strategies

The synthesis of diphenylthiophosphinic acid and its derivatives can be achieved through several reliable routes, often starting from common organophosphorus precursors. The choice of synthetic pathway is dictated by the desired scale, purity requirements, and available starting materials.

Synthesis of the Parent Acid

A common and efficient laboratory-scale synthesis involves the controlled sulfurization of chlorodiphenylphosphine followed by hydrolysis. This multi-step, one-pot reaction is often preferred for its high yield and the availability of the starting materials.[3]

Synthesis_Workflow start Chlorodiphenylphosphine ((Ph)₂PCl) intermediate Diphenylthiophosphinic Chloride ((Ph)₂P(S)Cl) start->intermediate + Elemental Sulfur (S₈) (Neat, 130°C) product Diphenylthiophosphinic Acid ((Ph)₂P(S)OH) intermediate->product + NaOH or H₂O (Hydrolysis)

Caption: General workflow for the synthesis of Diphenylthiophosphinic Acid.

The initial step, the addition of elemental sulfur to chlorodiphenylphosphine, is an oxidative addition that proceeds readily at elevated temperatures. The resulting diphenylthiophosphinic chloride is a key intermediate that is highly susceptible to hydrolysis.[3] Careful addition of a base like sodium hydroxide or simply water completes the conversion to the target acid.[3] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) as the phosphine starting materials are sensitive to oxidation.[4]

Key Derivatization Reactions

The true versatility of diphenylthiophosphinic acid is realized through its derivatization. The hydroxyl group serves as a handle for introducing a wide array of functionalities.

  • Esterification: Reaction with alcohols in the presence of a coupling agent or via the acid chloride intermediate yields thiophosphinate esters. These esters are crucial for creating prodrugs or modifying solubility.[4]

  • Amide Formation: Condensation with primary or secondary amines, often using diphenyl phosphinyl chloride as a starting point, produces thiophosphinamides.[5] These derivatives have been explored for their antiviral and antifungal activities.[3]

  • Coordination Complexes: As a monoanionic ligand, diphenylthiophosphinate ([Ph₂P(S)O]⁻) readily coordinates with a variety of metal centers. The coordination can be monodentate through the sulfur atom or bridging, leading to the formation of dimers, polymers, or complex metal-organic frameworks (MOFs).[3][6] Dithiophosphinate derivatives ([R₂PS₂]⁻) are also widely used ligands.[7]

Derivatization_Pathways cluster_derivatives Derivative Classes parent Diphenylthiophosphinic Acid (Ph)₂P(S)OH ester Thiophosphinate Ester (Ph)₂P(S)OR parent->ester + ROH (Esterification) amide Thiophosphinamide (Ph)₂P(S)NR₂ parent->amide + R₂NH (Amidation via Chloride) metal_complex Metal Complex [(Ph)₂P(S)O]ₙ-M parent->metal_complex + Metal Salt (MX) (Coordination)

Caption: Key derivatization pathways from the parent acid.

Applications in Drug Discovery and Development

Phosphinic acids and their thio-analogs are recognized as important pharmacophores in medicinal chemistry.[8][9][10] They can act as bioisosteres of carboxylic acids, phosphates, or tetrahedral transition states, leading to potent enzyme inhibitors.

Mechanism of Action and Target Classes

The diphenylthiophosphinic acid moiety can interact with biological targets in several ways:

  • Enzyme Inhibition: The tetrahedral phosphorus center can mimic the transition state of enzymatic reactions, particularly those involving hydrolysis of esters or amides.

  • Hydrogen Bonding: The P=S and P-OH groups can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with active site residues.[3]

  • Metal Chelation: In metalloenzymes, the thiophosphinate group can coordinate with the catalytic metal ion, leading to inhibition.

Derivatives have shown promise in a range of therapeutic areas, including antiviral, antifungal, and anti-inflammatory applications.[3][11][12]

Case Study: Antiviral and Antifungal Agents

Researchers have designed and synthesized series of thiophosphoramide derivatives based on the structure of natural products.[3] By reacting various amines with the appropriate thiophosphinic chloride, they generated a library of compounds. Subsequent biological evaluation revealed that many of these derivatives exhibited significant antiviral activity against tobacco mosaic virus (TMV), outperforming commercial virucides in some cases.[3] This highlights a rational design approach where the thiophosphoramide core serves as a novel scaffold for agrochemical and potentially therapeutic development.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of these compounds. Standard laboratory safety procedures should always be followed.

Protocol 1: Kilogram-Scale Synthesis of Triethylammonium Diphenylphosphinodithioate

This protocol is adapted from a high-yield, one-pot synthesis that avoids hazardous reagents and produces a stable salt of the dithiophosphinic acid derivative, which can be a precursor to other derivatives.[3]

Rationale: This method is chosen for its scalability, high yield, and use of readily available starting materials. Isolating the product as a triethylammonium salt improves its stability and handling compared to the free acid.[3]

Materials:

  • Chlorodiphenylphosphine

  • Sulfur powder

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Hydrochloric acid (HCl)

Procedure:

  • Grignard Formation: Under a dry argon atmosphere, prepare a Grignard reagent from chlorodiphenylphosphine and magnesium turnings in anhydrous THF. Causality: This step forms a highly nucleophilic phosphide species.

  • Sulfurization: Cool the reaction mixture to 0°C and add elemental sulfur in portions. Allow the reaction to warm to room temperature and stir overnight. Causality: The sulfur acts as an electrophile, reacting with the phosphorus nucleophile to form the P-S bond, and a second equivalent adds to form the dithio-analogue.

  • Hydrolysis and Salt Formation: Carefully quench the reaction with aqueous HCl. Extract the aqueous layer with an organic solvent. Add triethylamine to the combined organic layers to precipitate the triethylammonium salt. Causality: Acidic workup protonates the intermediate, and the addition of triethylamine forms a stable, easily isolable salt.

  • Purification: Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

  • Characterization: Confirm the structure and purity using ³¹P NMR, ¹H NMR, and mass spectrometry.

Protocol 2: General Procedure for Quantification by HPLC-UV

This protocol provides a framework for assessing the purity of diphenylthiophosphinic acid or its derivatives.

Rationale: HPLC is a robust and widely used technique for separating and quantifying components in a mixture, making it ideal for purity assessment and reaction monitoring.[13]

Materials:

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reverse-phase HPLC column

  • UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter. Causality: Filtering removes particulates that could damage the HPLC column.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of water and acetonitrile containing 0.1% acid (e.g., TFA). Causality: The acid improves peak shape and suppresses ionization of the analyte.

  • Instrument Setup:

    • Install a C18 column and equilibrate the system with the initial mobile phase conditions.

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector to a suitable wavelength (e.g., 215 nm or 254 nm) where the phenyl groups absorb.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the prepared sample. Run the gradient method and record the chromatogram.

  • Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow prep 1. Sample Preparation (Dissolve & Filter) hplc 2. HPLC System (C18 Column, Mobile Phase) prep->hplc inject 3. Injection (10 µL) hplc->inject separate 4. Separation (Gradient Elution) inject->separate detect 5. UV Detection (215 nm) separate->detect analyze 6. Data Analysis (Integrate Peaks, Calculate Purity) detect->analyze

Caption: Standard workflow for purity analysis by HPLC-UV.

Future Outlook

The field of diphenylthiophosphinic acid chemistry continues to evolve. Emerging areas of interest include the development of novel catalytic systems where these compounds act as ligands, the design of more complex and functional MOFs for gas storage or separation, and the exploration of new therapeutic applications based on a deeper understanding of their structure-activity relationships. The ongoing development of synthetic methodologies will undoubtedly provide access to an even wider range of derivatives with tailored properties for specific applications.[9]

References

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. [Link]

  • Synthesis of diphenylphosphinic acid esters. Jagiellonian University. [Link]

  • Diphenylthiophosphinic acid | C12H11OPS. PubChem, National Institutes of Health. [Link]

  • Synthesis of unsymmetrical phosphorus disulfides. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, PubMed. [Link]

  • The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class. Coordination Chemistry Reviews. [Link]

  • Synthesis method of diphenyl phosphonic acid.
  • Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Beilstein Journal of Organic Chemistry. [Link]

  • Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. Bioorganic Chemistry, PubMed. [Link]

  • Mechanochemical Access to Elusive Metal Diphosphinate Coordination Polymer. MDPI. [Link]

  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Medicinal Chemistry, PubMed. [Link]

  • Synthesis and Biological Applications of Phosphinates and Derivatives. Current Organic Chemistry, ResearchGate. [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Semisynthesis and biological activities of derivatives of cyclocommunol from Artocarpus altilis fruit peel. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Journal of Medicinal Chemistry, PubMed. [Link]

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Foundational

Diphenylthiophosphinic Acid (DPTPA): Advanced Safety, Handling, and Operational Protocols in Organometallic Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Diphenylthiophosphinic acid (DPTPA) and its derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Diphenylthiophosphinic acid (DPTPA) and its derivatives are highly versatile organophosphorus compounds utilized extensively as ligands in coordination chemistry, extractants in metallurgy, and intermediates in pharmaceutical synthesis. While DPTPA enables the synthesis of potent transition metal catalysts (e.g., Palladium SCN-pincer complexes)[1] and bioactive therapeutic agents (e.g., Bismuth(III) thiophosphinates)[2], its handling presents unique physicochemical and toxicological challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic Material Safety Data Sheets (MSDS). This whitepaper details the causality behind DPTPA's reactivity, establishes self-validating safety protocols, and provides a rigorously tested experimental workflow for its application in the laboratory.

Chemical Identity & Thermodynamic Profiling

Understanding the thermodynamic behavior of DPTPA is the first step in predicting its reactivity and inherent hazards. DPTPA exists in a tautomeric equilibrium between the thiophosphoryl (P=S) and phosphoryl (P=O) forms.

Computational and experimental data reveal that the gas-phase free energy of the phosphoryl tautomer (Ph₂P(O)SH) is 10.8 kcal/mol higher than that of the thiophosphoryl tautomer (Ph₂P(S)OH)[3]. Consequently, DPTPA predominantly exhibits the P=S form in the solid state[3]. This thiophilic nature dictates its coordination behavior and its environmental fate upon decomposition.

Table 1: Physicochemical and Hazard Profile of DPTPA and Precursors
ParameterQuantitative Data / Description
Chemical Name Diphenylthiophosphinic acid (DPTPA)
CAS Registry Number 14278-72-9 (Acid) / 1015-37-8 (Chloride Precursor)
Molecular Formula C₁₂H₁₁OPS
Tautomeric Equilibrium Ph₂P(O)SH Ph₂P(S)OH (Favors P=S in solid state)[3]
Thermodynamic Variance Ph₂P(O)SH is +10.8 kcal/mol higher in energy than Ph₂P(S)OH[3]
Primary Precursor Hazard Diphenylphosphinothioyl chloride is a potent lachrymator[4]
Decomposition Byproducts Toxic fumes of Phosphorus Oxides (POₓ) and Sulfur Oxides (SOₓ)
Synthesis Byproduct Risk High risk of Hydrogen Sulfide (H₂S) generation during preparation[2][5]

Mechanistic Toxicology & Hazard Assessment

Standard safety guidelines often state "avoid contact," but fail to explain why. The hazards associated with DPTPA are mechanistically tied to its synthesis, its coordination chemistry, and its degradation pathways:

  • Precursor Lachrymation: The synthesis of DPTPA often relies on diphenylphosphinothioyl chloride. This precursor is highly reactive with ocular and respiratory mucosal moisture, acting as a severe lachrymator[4]. Exposure without proper engineering controls leads to immediate, debilitating eye irritation.

  • In Situ H₂S Generation: When synthesizing dithio-analogues (e.g., reacting ClP(=S)Ph₂ with NaHS in water), the reaction slowly generates highly toxic hydrogen sulfide (H₂S) gas[2]. H₂S causes olfactory fatigue, meaning researchers may lose the ability to smell the gas just as it reaches lethal concentrations.

  • Non-Selective Cytotoxicity in Metal Complexes: While DPTPA itself has low baseline mammalian toxicity, its complexation with heavy metals drastically alters its biological profile. For instance, Bismuth(III) diphenylthiophosphinate complexes exhibit potent antibacterial properties but also demonstrate non-selective cytotoxicity toward mammalian cells (e.g., COS-7 and human fibroblasts)[2][6]. Handling the final complexes requires the same rigor as handling active pharmaceutical ingredients (APIs).

Self-Validating Safety Protocols & Engineering Controls

To mitigate the risks outlined above, laboratories must implement self-validating systems —protocols where the failure of a safety measure is immediately obvious before a hazard is realized.

  • Atmospheric Integrity (Schlenk Line): Never assume a system is inert. Validation: Before introducing DPTPA or its chloride precursors, evacuate the manifold to <0.1 mbar and isolate the pump. A static vacuum holding for 5 minutes validates the absence of micro-leaks, ensuring moisture will not enter and trigger lachrymatory or H₂S-producing side reactions.

  • Active Scrubbing for H₂S: When executing reactions known to off-gas H₂S, route the exhaust through a dual-stage scrubber containing 10% NaOH and a secondary bleach (NaOCl) trap. Validation: Use lead(II) acetate paper at the exhaust of the scrubber; if it turns black, the scrubbing system has failed and the reaction must be immediately quenched.

  • Personal Protective Equipment (PPE): Standard nitrile gloves are permeable to many organophosphorus solutions over time. For handling concentrated DPTPA solutions, utilize heavy-duty butyl rubber gloves over standard nitrile, paired with a fully functioning fume hood (face velocity >100 fpm).

Experimental Methodology: Safe Complexation Workflow

The following is a rigorously designed, step-by-step methodology for the safe handling and complexation of DPTPA to form Bismuth(III) thiophosphinates (e.g., [Bi(SP(=O)Ph₂)₃]), a common workflow in modern antimicrobial drug development[2][6].

Step 1: Apparatus Preparation and Purging

  • Assemble a microwave-safe reaction vessel or a standard Schlenk flask with a magnetic stir bar.

  • Connect to a Schlenk line and perform three vacuum/Argon cycles.

  • Causality: Bismuth precursors (like BiPh₃) and thiophosphinic acids are sensitive to oxidative and hydrolytic degradation. The cyclic purging removes trace O₂, preventing the formation of unreactive bismuth oxides.

Step 2: Reagent Loading

  • Under a positive counter-flow of Argon, charge the vessel with 3.0 equivalents of DPTPA and 1.0 equivalent of BiPh₃[2].

  • Inject anhydrous ethanol (sparged with Argon for 30 minutes prior to use) as the solvent.

Step 3: Thermal Activation

  • Seal the vessel and transfer to a microwave reactor.

  • Heat the mixture to 60°C.

  • Causality: Microwave irradiation at 60°C provides precise thermal control, facilitating the protonation of the phenyl groups on bismuth and the subsequent elimination of benzene (PhH) as a byproduct, driving the complexation to completion rapidly[2].

Step 4: Reaction Monitoring

  • Extract a 0.1 mL aliquot under Argon and dilute in anhydrous DMSO-d₆.

  • Monitor via ³¹P NMR. The disappearance of the free DPTPA ligand signal (typically around 53 ppm, depending on the exact derivative) and the appearance of the coordinated complex signal validates reaction completion[1].

Step 5: Isolation and Oxidative Quenching

  • Cool the reaction to room temperature and isolate the precipitated complex via vacuum filtration.

  • Critical Safety Step: The filtrate may contain unreacted DPTPA. Do not dispose of this in standard organic waste. Treat the filtrate with dilute hydrogen peroxide (H₂O₂) in methyl-tert-butyl ether (MTBE)[5].

  • Causality: H₂O₂ oxidatively quenches the reactive P=S bonds, converting residual thiophosphinic acids into highly stable, non-volatile, and less toxic phosphinic acid derivatives, rendering the waste safe for standard disposal[5].

Visualizing the Safety & Quenching Pathway

To ensure laboratory personnel understand the lifecycle of DPTPA from precursor to safe disposal, the following workflow diagram maps the critical safety checkpoints.

DPTPA_Safety N1 Precursor Handling (Lachrymators/H2S Risk) N2 Inert Schlenk Line Transfer N1->N2 Purge O2/H2O N3 Metal Complexation (Bi, Pd, Mg) N2->N3 Add Ligand N4 Oxidative Quench (H2O2 / MTBE) N3->N4 Neutralize N5 Waste Segregation (Aqueous / Organic) N4->N5 Dispose

Figure 1: Safe handling and oxidative quenching workflow for DPTPA synthesis and utilization.

References

  • Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Bismuth(iii) Thiophosphinates: Understanding How a Small Atomic Change Influences Antibacterial Activity and Mammalian Cell Viability Source: Australian Journal of Chemistry URL:[Link]

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance Source: Organometallics - ACS Publications URL:[Link]

  • DIPHENYLPHOSPHINOTHIOYL CHLORIDE - Properties and Safety Data Source: LookChem Database URL:[Link]

  • Bismuth(iii) Thiophosphinates: Toxicity and Antibacterial Activity Evaluation Source: ResearchGate (Pre-print / Abstract Archive) URL:[Link]

Sources

Exploratory

Solvation Dynamics and Applied Methodologies of Diphenylthiophosphinic Acid in Organic Media

Executive Summary Diphenylthiophosphinic acid (Ph₂P(S)OH), frequently referred to as diphenylphosphinothioic acid, is a versatile organophosphorus compound serving as a critical intermediate in coordination chemistry, ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diphenylthiophosphinic acid (Ph₂P(S)OH), frequently referred to as diphenylphosphinothioic acid, is a versatile organophosphorus compound serving as a critical intermediate in coordination chemistry, agricultural synthesis, and drug development[1]. Because the compound features a highly hydrophobic diphenyl backbone coupled with a polar, tautomerizable phosphinothioic acid headgroup, its behavior in solution is highly dependent on the physicochemical properties of the chosen solvent[2]. This technical guide explores the thermodynamic causality behind its solubility profile and provides field-proven, self-validating protocols for its extraction and application in synthesizing advanced metallopharmaceuticals.

Tautomeric Equilibria and Solvation Thermodynamics

The solubility and reactivity of Ph₂P(S)OH are fundamentally governed by its tautomeric equilibrium. The compound dynamically shifts between a thiono form (P=S double bond, P1) and a thiolo form (P=O double bond, P2)[1].

  • Causality of State: In the solid state, Ph₂P(S)OH predominantly crystallizes in the P1 (thiono) form. Computational thermodynamics at the M06-2X/SVP level reveal that the gas-phase free energy of the thiolo tautomer (Ph₂P(O)SH) is 10.8 kcal/mol higher than that of the thiono tautomer[1].

  • Solvent-Induced Shifts: When introduced into organic solvents, the solvent's dielectric constant and hydrogen-bonding capacity dictate the stabilization of these tautomers. Solvents acting as strong hydrogen bond acceptors (e.g., THF, acetone) interact favorably with the acidic proton, breaking solute-solute intermolecular bonds, enhancing solubility, and facilitating deprotonation for downstream metal coordination[3].

Tautomerism SolidState Solid State Ph2P(S)OH (P1 Form) Solution Organic Solution Tautomeric Equilibrium SolidState->Solution Dissolution in THF/CHCl3 Form1 Thiono Form Ph2P(=S)OH Solution->Form1 Form2 Thiolo Form Ph2P(=O)SH Solution->Form2 Form1->Form2 ΔG = +10.8 kcal/mol Complex Coordination Complex [Bi(SP(=O)Ph2)3] Form2->Complex Deprotonation & Coordination Metal Metal Precursor (e.g., BiPh3) Metal->Complex

Caption: Tautomeric equilibrium of Ph2P(S)OH in organic solvents and subsequent metal coordination.

Solubility Profile in Organic Solvents

The amphiphilic nature of Ph₂P(S)OH dictates a highly specific solubility profile. The bulky phenyl rings render the compound practically insoluble in water, while the polar headgroup ensures excellent solubility in a broad spectrum of organic solvents[4].

Table 1: Quantitative and Qualitative Solubility Profile of Ph₂P(S)OH
Solvent ClassSolventSolubility StatusThermodynamic Causality of Solvation
Aqueous Water (H₂O)Insoluble[4]High hydrophobicity of the diphenyl moieties prevents aqueous cavity formation and hydration.
Aprotic Non-Polar Toluene / BenzeneSolubleDriven by strong π-π stacking and London dispersion forces between the solvent and the solute's phenyl rings.
Aprotic Polar Acetone / THFHighly Soluble[4]The solvent's oxygen acts as a potent hydrogen bond acceptor for the -OH/-SH proton, overcoming solute lattice energy.
Aprotic Polar Chloroform (CHCl₃)Soluble[4]High polarizability and dispersion forces stabilize the bulky aromatic rings.
Protic Polar Ethanol / MethanolSoluble[4]Extensive intermolecular hydrogen bonding networks form between the solvent's hydroxyl groups and the P=S / P=O functionalities.
Etheric Diethyl EtherSoluble[4]Moderate dipole interactions provide favorable organic phase partitioning during liquid-liquid extractions.

Experimental Methodologies

As a Senior Application Scientist, it is critical to design workflows that are not only effective but structurally self-validating. Below are two field-proven protocols leveraging the solubility dynamics of Ph₂P(S)OH.

Protocol 1: Liquid-Liquid Extraction and Purification of Ph₂P(S)OH

This protocol isolates the free acid from aqueous mixtures (often generated during the basic hydrolysis of thiophosphinic chlorides).

Step-by-Step Methodology:

  • Aqueous Preparation: Begin with the crude sodium salt of the acid (Ph₂P(S)O⁻ Na⁺) dissolved in a minimal amount of water.

  • Acidification: Slowly add 4N H₂SO₄ under continuous stirring until the aqueous phase reaches pH 1.

    • Causality: Phosphinothioic acids have low pKa values. Driving the pH to 1 ensures complete protonation, converting the water-soluble ionic salt into the highly lipophilic free acid.

  • Solvent Extraction: Add an equal volume of diethyl ether or dichloromethane (DCM)[4]. Agitate vigorously and allow the phases to separate.

    • Self-Validation Checkpoint: The organic layer will become visibly enriched, and the aqueous layer will clarify, visually confirming the phase transfer of the protonated species.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual mineral acid. Dry over anhydrous MgSO₄.

    • Causality: MgSO₄ is preferred over CaCl₂ as it rapidly sequesters emulsified water without acting as a competing Lewis acid against the phosphinothioic headgroup.

  • Concentration: Filter the drying agent and concentrate the organic solvent in vacuo to yield the purified Ph₂P(S)OH as a solid.

ExtractionWorkflow Start Aqueous Mixture (Ph2P(S)O⁻ Na⁺) Acidify Acidification (4N H2SO4 to pH 1) Start->Acidify Extract Solvent Extraction (Ether / DCM) Acidify->Extract Protonation PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Ph2P(S)OH) PhaseSep->OrgPhase Target Layer AqPhase Aqueous Phase (Waste) PhaseSep->AqPhase Discard Wash Washing & Drying (Brine + MgSO4) OrgPhase->Wash Concentrate Concentration (In Vacuo) Wash->Concentrate

Caption: Liquid-liquid extraction workflow for Diphenylthiophosphinic acid purification.

Protocol 2: Synthesis of Bismuth(III) Thiophosphinates for Antibacterial Applications

Because Ph₂P(S)OH is highly soluble in organic solvents, it acts as an excellent ligand for synthesizing lipophilic metal complexes, such as Bismuth(III) thiophosphinates, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE)[3].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve triphenylbismuth (BiPh₃) and three equivalents of Ph₂P(S)OH in anhydrous THF or toluene under a nitrogen atmosphere.

  • Coordination Reaction: Stir the mixture at an elevated temperature.

    • Causality: The elevated temperature provides the activation energy necessary for the thiolo tautomer to deprotonate and coordinate to the Bi(III) center, driving the equilibrium forward by displacing the phenyl groups as volatile benzene[3].

  • Isolation: Concentrate the reaction mixture in vacuo and recrystallize the crude product from a suitable organic solvent mixture to yield pure [Bi(SP(=O)Ph₂)₃][3].

  • Self-Validating Analytical Check: Validate the successful coordination via ³¹P NMR spectroscopy. The free Ph₂P(S)OH ligand exhibits a characteristic peak at 68.92 ppm. Successful deprotonation and coordination to the Bi(III) center produces a distinct low-frequency shift, yielding a validated signal at 65.78 ppm for the [Bi(SP(=O)Ph₂)₃] complex[3].

References[1] Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism, ACS Publications, Link[2] Diphenylthiophosphinic acid | C12H11OPS | CID 317421, PubChem, Link[4] New Synthetic Route To Dialkylphosphinic Acids, ResearchGate, Link[3] Bismuth(iii) Thiophosphinates: Understanding How a Small Atomic Change Influences Antibacterial Activity and Mammalian Cell Viability, ConnectSci, Link

Sources

Foundational

In-Depth Technical Guide: Crystal Structure and Supramolecular Assembly of Diphenylthiophosphinic Acid

Executive Summary Diphenylthiophosphinic acid (Ph2P(S)OH, frequently abbreviated as HPTP) is a pivotal organophosphorus compound widely utilized in coordination chemistry, metal extraction, and as a structural motif in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diphenylthiophosphinic acid (Ph2P(S)OH, frequently abbreviated as HPTP) is a pivotal organophosphorus compound widely utilized in coordination chemistry, metal extraction, and as a structural motif in drug development. Understanding its solid-state architecture is critical for researchers designing novel ligands or engineering supramolecular assemblies. This technical whitepaper provides a comprehensive analysis of the crystal structure of HPTP, detailing its crystallographic parameters, tautomeric behavior, and the unique hydrogen-bonded polymeric networks it forms in the solid state.

Tautomeric Dynamics and Structural Implications

In solution and gas phases, thiophosphinic acids exhibit a tautomeric equilibrium between the thionic acid form (>P(=S)OH) and the thiolic acid form (>P(=O)SH).

Causality in Experimental Observation: Quantum chemical calculations and spectroscopic data reveal that the thionic form is thermodynamically favored. For diphenylthiophosphinic acid, the gas-phase free energy of the thiolic form (Ph2P(=O)SH) is approximately 10.8 kcal/mol higher than that of the thionic form (Ph2P(=S)OH)[1]. Consequently, during crystallization, the thionic form is exclusively selected. This thermodynamic preference dictates the subsequent supramolecular assembly, as the molecule must build its lattice using specific hydrogen bond donors (O-H) and acceptors (P=S).

Tautomerism A Diphenylthiophosphinic Acid (Solution/Gas Phase) B Thionic Form Ph2P(=S)OH (Major, Thermodynamically Stable) A->B Favored C Thiolic Form Ph2P(=O)SH (Minor, +10.8 kcal/mol) A->C Disfavored D Solid-State Crystallization (Orthorhombic, Pbca) B->D Crystallization E Polymeric Chains via O-H···S H-Bonds D->E Self-Assembly

Tautomeric equilibrium and solid-state selection of diphenylthiophosphinic acid.

Crystallographic Profile

The definitive single-crystal X-ray diffraction (SCXRD) study of HPTP at 140 K reveals that it crystallizes in the orthorhombic crystal system within the centrosymmetric space group Pbca [2].

Table 1: Crystallographic Data for Diphenylthiophosphinic Acid (at 140 K)

ParameterValue
Chemical Formula C12H11OPS
Molecular Weight (Mr) 234.3 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 22.62(1) Å, b = 6.105(2) Å, c = 16.562(5) Å
Cell Volume (V) 2287.1 ų
Z (Molecules per unit cell) 8
Calculated Density (Dx) 1.36 g/cm³
Absorption Coefficient (μ) 3.9 cm⁻¹ (Mo Kα)

Molecular Geometry and Bonding Metrics

The molecular geometry of HPTP is characterized by a tetrahedral phosphorus center. Accurate determination of bond lengths provides self-validating proof of the tautomeric state.

Table 2: Selected Bond Lengths and Angles

Structural FeatureMeasurement
P=S Bond Length 1.956(1) Å
P-O Bond Length 1.582(2) Å
O···S Hydrogen Bond Distance 3.133(8) Å
P=S···H Angle ~97°

Mechanistic Insight: The P-O bond length of 1.582(2) Å is highly characteristic of a P-O single bond, confirming beyond doubt that the acidic proton resides on the oxygen atom. The P=S bond length (1.956 Å) is slightly shorter than in related dimeric structures (e.g., dimethylthiophosphinic acid, 1.966 Å) [2]. This shortening correlates directly with the P=S···H angle of ~97°. Because this angle is significantly smaller than the ideal 120° expected for sp² hybridized acceptors, it indicates a higher s-character in the P=S bond and a higher p-character in the acceptor orbital, which optimizes the directional strength of the hydrogen bond.

Supramolecular Architecture: The Polymeric Chain

Unlike dimethylthiophosphinic acid (HMTP) and dicyclohexylthiophosphinic acid (HCTP), which form discrete hydrogen-bonded dimers, HPTP forms endless polymeric chains in the solid state[2, 3].

Causality of Assembly: The steric bulk of the two phenyl rings prevents the formation of the symmetric, compact dimers seen in smaller aliphatic derivatives. Instead, the molecules self-assemble into infinite chains running parallel to the glide plane in the [010] direction. The O-H···S hydrogen bond is remarkably strong, evidenced by the O···S distance of ~3.133 Å, which is significantly shorter than the sum of the van der Waals radii of oxygen and sulfur (~3.2 Å). This strong interaction is driven by the high polarity of the O-H bond acting as a potent hydrogen bond donor.

Experimental Protocols: Crystallization and X-Ray Diffraction

To ensure self-validating and reproducible results, the following protocol outlines the isolation and structural characterization of HPTP.

Protocol 1: Synthesis and Crystallization Workflow
  • Precursor Preparation: Hydrolyze diphenylphosphinothioic chloride (Ph2P(S)Cl) in a mixture of dioxane and water under reflux for 4 hours.

  • Acidification and Extraction: Acidify the mixture with 1M HCl to precipitate the crude diphenylthiophosphinic acid. Extract the product into dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO4.

  • Solvent Selection for Crystallization: Dissolve the purified HPTP powder in a minimal volume of hot methanol or a methanol/toluene mixture. Rationale: Methanol acts as a competitive hydrogen bond donor/acceptor, temporarily disrupting the polymeric hydrogen-bonding network in solution. This allows for controlled, defect-free re-assembly upon cooling.

  • Slow Evaporation: Place the solution in a loosely capped vial under an inert argon atmosphere to prevent moisture-induced degradation. Allow the solvent to evaporate isothermally at room temperature over 5-7 days until colorless, block-like crystals form.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Harvesting: Select a high-quality, crack-free single crystal (approx. 0.2 × 0.2 × 0.3 mm) under a polarized light microscope. Mount the crystal on a glass fiber using perfluoropolyether oil.

  • Cryocooling: Transfer the mounted crystal immediately into a cold nitrogen stream at 140 K on the diffractometer. Rationale: Low temperature minimizes thermal motion (Debye-Waller factors), yielding higher resolution data and allowing accurate determination of the highly mobile hydrogen atom positions.

  • Data Collection: Utilize a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71069 Å). Collect intensity data using φ and ω scans.

  • Data Reduction: Process the raw frames using standard software. Apply an empirical absorption correction (e.g., SADABS) to account for the anomalous scattering of the heavy phosphorus and sulfur atoms.

  • Structure Solution: Solve the structure using Direct Methods and refine using full-matrix least-squares on F². Self-Validation Step: Locate the acidic hydrogen atom directly from the difference Fourier map and refine its position freely to definitively confirm the O-H···S interaction.

XRD_Workflow step1 1. Synthesis & Purification Hydrolysis of Ph2P(S)Cl step2 2. Solvent Selection Dissolution in Methanol/Toluene step1->step2 step3 3. Slow Evaporation Isothermal conditions, Argon atm step2->step3 step4 4. Crystal Harvesting Select suitable single crystal step3->step4 step5 5. X-Ray Diffraction Mo Kα (0.71069 Å), 140 K step4->step5 step6 6. Structure Solution Direct methods, Refinement (SADABS) step5->step6

Step-by-step methodology for crystallization and X-ray diffraction of HPTP.

References

  • Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism Inorganic Chemistry (ACS Publications) URL:[Link]

  • Structure of diphenylthiophosphinic acid, (C6H5)2P(=S)OH, at 140 K Acta Crystallographica Section C URL:[Link]

  • Synthesis and structure of[Na(15-crown-5)][Ph2P(S)OB(C6F5)3] and [Na(15-crown-5)2][Ph2P(S)O···HO(S)PPh2] Zeitschrift für Naturforschung B URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Solvent Extraction and Separation of Actinides and Transition Metals Using Diphenyldithiophosphinic Acid (DPDTPI)

Audience: Researchers, analytical chemists, and chemical engineers in nuclear reprocessing and hydrometallurgy. Content Type: Technical Guide and Experimental Protocol Introduction & Mechanistic Principles The separation...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and chemical engineers in nuclear reprocessing and hydrometallurgy. Content Type: Technical Guide and Experimental Protocol

Introduction & Mechanistic Principles

The separation of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (e.g., Eu³⁺) is one of the most formidable challenges in the advanced processing of spent nuclear fuel[1]. Because both groups exist predominantly in the trivalent state and possess nearly identical ionic radii, traditional oxygen-donor extractants fail to provide sufficient selectivity.

Diphenyldithiophosphinic acid (DPDTPI or DPPA) has emerged as a highly selective extractant to solve this problem[2]. The mechanistic foundation for this selectivity lies in Pearson’s Hard and Soft Acids and Bases (HSAB) theory . Lanthanides are "hard" acids that prefer "hard" oxygen donors. Actinides, possessing a greater spatial extent in their 5f orbitals compared to the highly shielded 4f orbitals of lanthanides, are slightly "softer." The sulfur atoms in the dithiophosphinic acid moiety act as soft donors, engaging in a slightly stronger covalent interaction with actinides[3].

The Role of Synergistic Extraction

While DPDTPI provides the necessary selectivity, the resulting neutral complex, [Am(DPDTPI)3​] , often retains water molecules in its inner coordination sphere, limiting its solubility in the organic phase. To counteract this, a neutral oxygen-donor synergist like Tributylphosphate (TBP) is introduced. TBP displaces the residual water molecules, rendering the complex highly hydrophobic and drastically increasing the distribution ratio ( D ) and separation factor ( SF )[3].

Reagents and Materials

  • Extractant: Diphenyldithiophosphinic acid (DPDTPI), >98% purity.

  • Synergist: Tributylphosphate (TBP), >99% purity.

  • Diluent: Toluene (Analytical grade). Causality Note: Aromatic diluents are preferred over aliphatic ones to prevent "third-phase" formation (liquid-liquid phase splitting) when the organic phase becomes heavily loaded with metal complexes.

  • Aqueous Phase: 1.0 M NaNO₃ or NaClO₄ (to maintain constant ionic strength), spiked with Am³⁺ and Eu³⁺ radiotracers or stable isotopes.

  • Acids/Bases: HNO₃ and NaOH for precise pH adjustment.

Experimental Protocols

Protocol 1: Preparation and Validation of the Organic Phase

The integrity of the organic phase is the most critical variable. Acidic impurities in the synergist will non-selectively extract lanthanides, destroying the separation factor.

  • TBP Purification (Self-Validation Step): Commercial TBP often degrades into dibutyl phosphoric acid (HDBP), a powerful oxygen-donor extractant. Check the TBP via Thin Layer Chromatography (TLC)[3]. If HDBP is present, wash the TBP with 0.1 M Na₂CO₃ three times, followed by three washes with deionized water.

  • Extractant Dissolution: Weigh the appropriate amount of DPDTPI to achieve a 0.5 M concentration. Dissolve it in Toluene.

  • Synergist Addition: Add purified TBP to the solution to achieve a 0.2 M concentration.

  • Pre-equilibration: Contact the organic phase with an equal volume of blank 1.0 M NaNO₃ (pH adjusted to match the target extraction pH) for 15 minutes. This prevents pH drift during the actual metal extraction.

Protocol 2: Liquid-Liquid Extraction Workflow
  • Aqueous Preparation: Prepare the aqueous phase containing the target metals (e.g., Am³⁺ and Eu³⁺ at 10−5 M) in 1.0 M NaNO₃. Adjust the pH to the desired setpoint (e.g., pH 3.0) using dilute HNO₃.

  • Phase Contact: Combine equal volumes ( Vorg​/Vaq​=1 ) of the pre-equilibrated organic phase and the metal-bearing aqueous phase in a sealed extraction vial.

  • Mixing: Agitate the vials using a mechanical vortex mixer at 25 °C for 30 minutes. Causality Note: Dithiophosphinic acids exhibit slower extraction kinetics than their phosphoric acid analogs due to the energetic barrier of displacing hydration spheres for soft-donor covalent bonding. A 30-minute contact time ensures thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Sampling and Mass Balance (Self-Validation): Carefully aliquot samples from both the aqueous and organic layers. Analyze via alpha/gamma spectrometry or ICP-MS. Calculate the mass balance: ([M]aq,final​+[M]org,final​)/[M]aq,initial​ . A mass balance < 95% indicates precipitation or third-phase formation, invalidating the data point.

Protocol 3: Stripping and Metal Recovery
  • Transfer the loaded organic phase to a clean vial.

  • Add an equal volume of 0.5 M HNO₃. The high acidity protonates the DPDTPI ligands, breaking the metal-ligand complex.

  • Vortex for 15 minutes and centrifuge. The target metals are quantitatively back-extracted into the aqueous phase for recovery.

Data Presentation

Table 1: Synergistic Extraction of Am(III) and Eu(III)

Conditions: 0.5 M DPDTPI + 0.2 M TBP in Toluene; Aqueous: 1.0 M NaNO₃. Data demonstrates the profound pH dependency of the separation factor[3].

Equilibrium pH DAm​ (Distribution Ratio) DEu​ (Distribution Ratio)Separation Factor ( SFAm/Eu​ )
2.53 4.80.1240
2.80 25.40.21121
3.00 110.50.35315
3.20 453.60.72630
Table 2: Extraction Behavior of Transition Metals

DPDTPI is also highly effective for transition metal recovery from sulfate/methanesulfonate media, offering distinct pH-dependent selectivity[4].

Metal Ion pH50​ (50% Extraction)Max Extraction EfficiencySelectivity Notes
Zn(II) ~1.0>99%Extracted under highly acidic conditions.
Co(II) ~2.5>99%Excellent separation from Mn(II).
Ni(II) ~3.0>99%Exhibits slightly slower kinetics than Co(II).
Mn(II) ~4.5<10% (at pH 3.0)Remains in the aqueous raffinate at low pH.

Mandatory Visualization

G AqPhase Aqueous Phase (Am³⁺, Eu³⁺, pH 2.5-3.5) Mixing Liquid-Liquid Extraction (Vortex 30 min, 25°C) AqPhase->Mixing OrgPhase Organic Phase (0.5 M DPDTPI + TBP in Toluene) OrgPhase->Mixing Centrifugation Phase Separation (Centrifugation 3000 rpm) Mixing->Centrifugation LoadedOrg Loaded Organic Phase [Am(DPDTPI)₃(TBP)ₓ] Centrifugation->LoadedOrg Organic Layer Raffinate Aqueous Raffinate (Eu³⁺ Retained) Centrifugation->Raffinate Aqueous Layer Stripping Acid Stripping (0.5 M HNO₃) LoadedOrg->Stripping RecoveredAm Recovered Am³⁺ (Aqueous) Stripping->RecoveredAm Aqueous Layer RecycledOrg Recycled Organic Phase Stripping->RecycledOrg Organic Layer

Caption: Workflow for the synergistic solvent extraction and separation of Am(III) from Eu(III) using DPDTPI.

References

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds.
  • Extraction behavior of Am(III) and Ln(III) with diaryldithiophosphinic acids.
  • LA-UR-94: Synergistic Extraction Studies of Trivalent Actinides and Lanthanides. OSTI.GOV.
  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid. KU Leuven.

Sources

Application

Application Note: Diphenylthiophosphinic Acid in Coordination Chemistry—Ligand Design, Extraction Protocols, and Catalytic Applications

Executive Summary Diphenylthiophosphinic acid (Ph₂P(S)OH) and its derivatives are highly versatile mixed-donor (O,S) ligands that have revolutionized specific niches of coordination chemistry, radiochemistry, and homogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diphenylthiophosphinic acid (Ph₂P(S)OH) and its derivatives are highly versatile mixed-donor (O,S) ligands that have revolutionized specific niches of coordination chemistry, radiochemistry, and homogeneous catalysis. By offering a combination of a "hard" oxygen donor and a "soft" sulfur donor, this ligand framework bridges the gap between hard-soft acid-base (HSAB) extremes. This application note provides drug development professionals, synthetic chemists, and radiochemists with field-proven protocols for utilizing Ph₂P(S)OH in the synthesis of antimicrobial bismuth complexes, the separation of f-block elements, and the generation of palladium pincer catalysts.

Mechanistic Insights: Coordination Chemistry of Ph₂P(S)OH

The unique utility of diphenylthiophosphinic acid stems from its tautomeric nature and ambidentate coordination behavior. In solution, the ligand exists in an equilibrium between the thiophosphoryl (P=S(OH)) and phosphoryl (P=O(SH)) forms[1]. Upon deprotonation, the resulting thiophosphinate anion[Ph₂P(S)O]⁻ can coordinate to metal centers in several distinct modes:

  • Monodentate (O-bound or S-bound): Depending on the relative hardness of the metal. For instance, Ge(IV) heavily favors O-coordination due to its hard character.

  • Bidentate (O,S-chelating): Common in transition metals and post-transition metals (e.g., Bi³⁺), forming stable four-membered metallacycles[1].

  • Bridging (μ-O,S): Often observed in polymeric structures, such as with Sb(III) chains.

The causality behind its selectivity in metal binding lies in the polarizability of the sulfur atom. Soft sulfur donors preferentially engage in covalent interactions with softer metal centers (e.g., Palladium, Platinum, Bismuth) or metals with available, radially extended f-orbitals (e.g., Actinides)[2].

CoordinationModes Ligand Diphenylthiophosphinic Acid [Ph2P(S)O]- MonoO Monodentate (O-bound) Hard Metals (e.g., Ge) Ligand->MonoO MonoS Monodentate (S-bound) Soft Metals (e.g., Ag) Ligand->MonoS Bidentate Bidentate (O,S-chelating) Intermediate (e.g., Bi, Pd) Ligand->Bidentate Bridging Bridging (μ-O,S) Polymeric (e.g., Sb) Ligand->Bridging

Coordination modes of the diphenylthiophosphinate anion dictated by the HSAB principle.

Protocol I: Synthesis of Antimicrobial Bismuth(III) Complexes

Bismuth complexes are heavily investigated for their broad-spectrum antimicrobial activity, particularly against antibiotic-resistant strains and Helicobacter pylori[1]. Synthesizing homoleptic bismuth thiophosphinates requires careful control of the protonation state.

Causality of Reagent Choice: Using Bi(OtBu)₃ as the metal source instead of BiCl₃ eliminates the need for an external base (like Et₃N). The tert-butoxide ligands act as internal bases, deprotonating the Ph₂P(S)OH ligand and volatile tert-butanol is formed as the only byproduct, driving the reaction forward and simplifying purification[1].

Step-by-Step Methodology: Synthesis of [Bi(SP(=O)Ph₂)₃]
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 3.0 equivalents of diphenylphosphinothioic acid (HSP(=O)Ph₂) in anhydrous toluene.

  • Temperature Control: Cool the ligand solution to −78 °C using a dry ice/acetone bath. Rationale: The initial proton exchange is highly exothermic; cryogenic conditions prevent ligand degradation and uncontrolled oligomerization.

  • Metal Addition: Slowly add 1.0 equivalent of Bi(OtBu)₃ dropwise to the cooled solution[1].

  • Equilibration: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir continuously for 12 hours.

  • Isolation: The homoleptic complex[Bi(SP(=O)Ph₂)₃] will precipitate as a pale yellow solid. Isolate the product via Schlenk filtration.

  • Purification: Wash the solid with cold toluene to remove any unreacted ligand or mono/di-substituted impurities. Dry under a high vacuum.

  • Validation: Confirm complexation via ³¹P NMR. The free ligand resonates at ~68.9 ppm, whereas the coordinated complex will exhibit an upfield shift to ~65.8 ppm due to the shielding effect of the Bi(III) center[1].

BiSynthesis Precursor Bi(OtBu)3 Reaction Toluene, -78°C to RT (Internal Deprotonation) Precursor->Reaction Ligand 3 eq. Ph2P(S)OH Ligand->Reaction Product [Bi(SP(=O)Ph2)3] Pale Yellow Solid Reaction->Product - 3 tBuOH

Step-by-step synthetic pathway for homoleptic Bismuth(III) thiophosphinate complexes.

Protocol II: Solvent Extraction for Actinide/Lanthanide Separation

The separation of minor actinides (e.g., Am³⁺) from lanthanides (e.g., Eu³⁺) is a critical step in closing the nuclear fuel cycle. Because both series exist primarily in the +3 oxidation state and have similar ionic radii, standard separation is notoriously difficult.

Causality of Extraction: Thiophosphinic acids achieve this separation by exploiting the slightly greater radial extension of the actinide 5f orbitals compared to the lanthanide 4f orbitals. The soft sulfur donor of Ph₂P(S)OH engages in a slightly more covalent interaction with Am³⁺, preferentially pulling it into the organic phase, while the harder Eu³⁺ remains in the aqueous phase[2][3].

Step-by-Step Methodology: Liquid-Liquid Extraction
  • Organic Phase Preparation: Prepare a 0.5 M solution of the thiophosphinic acid extractant in a non-polar diluent (e.g., toluene or dodecane). Note: Synergistic agents like tributyl phosphate (TBP) can be added to improve phase transfer kinetics.

  • Aqueous Phase Preparation: Spike a 1.0 M HNO₃ solution with trace amounts of ²⁴¹Am and ¹⁵²Eu radiotracers. Rationale: 1 M HNO₃ simulates the highly acidic conditions of dissolved spent nuclear fuel.

  • Equilibration: Combine equal volumes (e.g., 1 mL each) of the organic and aqueous phases in a sealed centrifuge tube.

  • Mixing: Vortex the biphasic system vigorously for 15–30 minutes at 25 °C to ensure complete mass transfer and thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any microemulsions and achieve sharp phase separation.

  • Quantification: Carefully aliquot equal volumes from both the organic and aqueous layers. Analyze the gamma emissions using a High-Purity Germanium (HPGe) detector or ICP-MS to calculate the Distribution Ratio ( D ) and Separation Factor ( SFAm/Eu​=DAm​/DEu​ ).

SolventExtraction Aq Aqueous Phase Am(III)/Eu(III) in HNO3 Mix Vortex Mixing (Equilibration) Aq->Mix Org Organic Phase Ligand in Toluene Org->Mix Centrifuge Centrifugation (Phase Separation) Mix->Centrifuge 15 min Analysis Radiometric Analysis (Calculate SF) Centrifuge->Analysis Aliquot

Workflow for the solvent extraction and separation of actinides from lanthanides.

Protocol III: Palladium SCN-Pincer Complexes for Suzuki Cross-Coupling

Diphenylthiophosphinic acid derivatives (such as thiophosphorylamino-substituted ligands) are exceptional precursors for Palladium(II) pincer complexes. These complexes are highly active precatalysts for Suzuki-Miyaura cross-coupling reactions[4].

Causality of Catalyst Design: Traditional Pd catalysts often degrade into inactive "Pd black" at high temperatures. Pincer complexes, formed via direct cyclopalladation, feature two fused metallacycles that stabilize the metal-carbon bond. The thiophosphoryl (P=S) group acts as a robust coordinating arm, preventing catalyst decomposition during the harsh conditions required to activate challenging substrates like chloroarenes[4][5].

Step-by-Step Methodology: Catalyst Synthesis & Application
  • Cyclopalladation: React the thiophosphoryl-benzothiazole ligand with (PhCN)₂PdCl₂ in acetonitrile. Reflux at 80 °C for 2 hours.

  • Isolation: The κ³-SCN-palladium pincer complex precipitates in high yield (~89%). Filter and wash with cold ethanol[4].

  • Catalytic Cross-Coupling: In a Schlenk flask, combine an aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the Pd-pincer complex (0.1–1.0 mol%).

  • Reaction: Add a solvent mixture of DMF/H₂O (4:1) and heat to 100 °C. The robust nature of the SCN-pincer allows for extended heating without ligand dissociation[5].

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: ³¹P NMR Tracking of Ligand Coordination

Tracking the ³¹P NMR chemical shift is the most reliable self-validating metric for confirming successful metalation. Deprotonation and coordination consistently result in an upfield (lower frequency) shift[1].

Compound³¹P Chemical Shift (ppm)Coordination ModePhysical State
HSP(=O)Ph₂ (Free Ligand) 68.92N/A (Tautomeric mixture)White/Brownish Solid
[Bi(SP(=O)Ph₂)₃] 65.78Bidentate (O,S)Pale Yellow Solid
[BiPh(SP(=O)Ph₂)₂] 59.19Bidentate (O,S)Yellow Solid
[BiPh₂(SP(=O)Ph₂)] 56.65Bidentate (O,S)Yellow Solid
Table 2: Extraction Parameters for f-Element Separation

Comparison of extraction efficiencies using thiophosphinic and dithiophosphinic acid derivatives[3].

Extractant SystemTarget MetalAqueous PhaseDiluentSeparation Factor ( SFAm/Eu​ )
Ph₂P(S)OH derivativesAm(III)1 M HNO₃Toluene> 1,000
Di(2-ethylhexyl) dithiophosphinic acidAm(III)1 M NaNO₃Toluene~ 2,500
Bis(o-trifluoromethylphenyl) DPAHAm(III)Low pHToluene~ 100,000

References

  • [1] Bismuth(iii) Thiophosphinates: Understanding How a Small Atomic Change Influences Antibacterial Activity and Mammalian Cell Viability. Australian Journal of Chemistry. ConnectSci. Available at:[Link]

  • [6] Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. Organic Process Research & Development. ResearchGate / ACS. Available at:[Link]

  • [2] Coordination of P(X)-modified (X=O, S) N-aryl-carbamoylmethylphosphine oxides and sulfides with Pd(II) and Re(I) ions. ResearchGate. Available at:[Link]

  • [4] Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling. Organometallics - ACS Publications. Available at:[Link]

  • [3] Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. Available at:[Link]

  • [5] Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling. Organometallics - ACS Publications. Available at:[Link]

Sources

Method

Conceptual Framework: P(V) Acids as Ligands and Co-Catalysts

An in-depth exploration of diphenylthiophosphinic acid and its prospective applications reveals a landscape ripe for investigation. While its direct use in mainstream catalytic cycles is not as extensively documented as...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth exploration of diphenylthiophosphinic acid and its prospective applications reveals a landscape ripe for investigation. While its direct use in mainstream catalytic cycles is not as extensively documented as that of its phosphine (P(III)) or phosphoric acid counterparts, its unique structure as a P(V) acid offers a compelling basis for its role as a specialized ligand. By examining analogous and structurally related phosphorus compounds that have established roles in catalysis, we can construct a robust framework for understanding and exploring the potential of diphenylthiophosphinic acid.

This guide synthesizes established principles from organometallic chemistry with proven experimental designs to provide a comprehensive technical resource. We will delve into the mechanistic rationale for using diphenylthiophosphinic acid as an anionic ligand and present a detailed, representative protocol for its application in a palladium-catalyzed cross-coupling reaction, designed as a foundational template for further research and development.

The utility of phosphorus compounds in catalysis extends beyond traditional neutral phosphine ligands. Anionic oxygen- and sulfur-containing phosphorus species have emerged as versatile players capable of modulating the electronic and steric environment of a metal center.

The Precedent: Phosphinates and Phosphates in Catalysis

The catalytic activity of related P(V) compounds provides a strong precedent for the potential of diphenylthiophosphinic acid.

  • Anionic [P,O] Ligands: Neutral palladium complexes bearing anionic chelating phosphine phosphinate ligands have been synthesized and characterized. In these systems, the deprotonated phosphinic acid moiety coordinates to the metal center through its oxygen atom, forming a stable chelate with a phosphine group on the same scaffold. This bidentate [P,O] coordination creates a neutral, single-site catalyst with potential applications in polymerization reactions.[1] This principle of a deprotonated P(V) acid serving as an anionic ligand is directly applicable.

  • Chiral Phosphoric Acids (CPAs): In the realm of asymmetric synthesis, chiral phosphoric acids have been used in synergy with transition metals like palladium.[2] In these cases, the CPA can act either as a ligand that directly modulates the metal's coordination sphere or as a co-catalyst that activates a substrate in the outer sphere through hydrogen bonding or by forming a chiral ion pair with a cationic metal intermediate.[2] This dual-functionality highlights the sophisticated roles that P(V) acids can play.

Diphenylthiophosphinic Acid: A Potential [S,O] Bidentate Ligand

Diphenylthiophosphinic acid, Ph₂P(S)OH, possesses both a "hard" oxygen donor and a "soft" sulfur donor. Upon deprotonation with a suitable base, it forms the diphenylthiophosphinate anion , [Ph₂P(S)O]⁻. This anion is isoelectronic with the well-studied dithiocarbamate and xanthate ligands and can be hypothesized to act as a bidentate ligand, coordinating to a metal center through both sulfur and oxygen.

This [S,O] chelation could offer distinct advantages:

  • Electronic Asymmetry: The differing electronic properties of the hard oxygen and soft sulfur donors can create an electronically asymmetric environment at the metal center, potentially influencing substrate activation and reductive elimination steps.

  • Stabilization: Chelation can stabilize the metal complex, potentially preventing catalyst decomposition pathways like aggregation into inactive palladium black, especially at elevated temperatures.

  • Steric Tuning: The two phenyl groups provide significant steric bulk, which is a critical factor in promoting the reductive elimination step in many cross-coupling reactions.[3]

Figure 1: Proposed bidentate coordination of the diphenylthiophosphinate anion to a metal center (M).

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[4][5] The performance of the palladium catalyst is highly dependent on the ancillary ligands used.[3] We propose the use of diphenylthiophosphinic acid as a pre-ligand, which, upon in situ deprotonation, forms the active diphenylthiophosphinate ligand for the palladium catalyst.

Mechanistic Rationale

In a typical Suzuki-Miyaura cycle, the ligand's role is to stabilize the Pd(0) and Pd(II) intermediates and to facilitate the key steps of oxidative addition and reductive elimination.

  • Catalyst Activation: A Pd(II) pre-catalyst like Pd(OAc)₂ is reduced to the active Pd(0) species. The diphenylthiophosphinate anion can coordinate to this Pd(0) center.

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II)-aryl complex. The steric bulk from the ligand's phenyl groups can facilitate this step.

  • Transmetalation: The aryl group from an organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst. This is often the rate-limiting step, and bulky ligands are known to accelerate it.

Suzuki_Cycle cluster_reactants cluster_legend Legend pd0 L-Pd(0) oa_label Oxidative Addition pd0->oa_label pd_oa L-Pd(II)(Ar)(X) trans_label Transmetalation pd_oa->trans_label pd_trans L-Pd(II)(Ar)(Ar') product Ar-Ar' pd_trans->product re_label Reductive Elimination pd_trans->re_label oa_label->pd_oa trans_label->pd_trans re_label->pd0 arx Ar-X arx->pd_oa arbor Ar'-B(OR)₂ arbor->pd_trans base Base base->pd_trans key L = [Ph₂P(S)O]⁻

Figure 2: Catalytic cycle for Suzuki-Miyaura coupling with the proposed diphenylthiophosphinate ligand (L).

Experimental Protocol: A Template for Investigation

This protocol describes a general procedure for testing the efficacy of diphenylthiophosphinic acid as a pre-ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. It is designed as a starting point for optimization.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
Diphenylthiophosphinic acidC₁₂H₁₁OPS>98%(e.g., Sigma-Aldrich)Store in a desiccator.
Palladium(II) AcetatePd(OAc)₂>99%(e.g., Strem)Pre-catalyst.
4-BromotolueneC₇H₇Br>99%(e.g., Acros)Aryl halide.
Phenylboronic AcidC₆H₇BO₂>97%(e.g., Combi-Blocks)Nucleophilic partner.
Potassium CarbonateK₂CO₃>99%(e.g., Fisher)Base. Must be finely ground and dry.
1,4-DioxaneC₄H₈O₂Anhydrous(e.g., Acros)Solvent.
Deionized WaterH₂O--For aqueous work-up.
Ethyl AcetateC₄H₈O₂HPLC Grade-For extraction.
BrineSaturated NaCl(aq)--For extraction.
Anhydrous Magnesium SulfateMgSO₄--Drying agent.
Step-by-Step Procedure

Experimental_Workflow reagents 1. Reagent Preparation (Weigh solids in air, add to reaction vessel) setup 2. System Inertization (Seal vessel, evacuate and backfill with N₂/Ar 3x) reagents->setup solvent 3. Solvent Addition (Add anhydrous dioxane via syringe) setup->solvent reaction 4. Reaction (Stir at 100 °C for 12 h) solvent->reaction workup 5. Work-up (Cool, filter, extract with EtOAc, wash, dry) reaction->workup analysis 6. Analysis (Purify via column chromatography, analyze by GC-MS and ¹H NMR) workup->analysis

Figure 3: High-level workflow for the catalytic experiment.
  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), diphenylthiophosphinic acid (5.0 mg, 0.02 mmol, 2 mol%), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

    • Causality Note: A 2:1 ligand-to-metal ratio is a common starting point for monodentate phosphine ligands and is adapted here for the bidentate-coordinating diphenylthiophosphinate. The excess base is required for both the deprotonation of the pre-ligand and the activation of the boronic acid for transmetalation.

  • Inerting the System:

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line and subject it to three cycles of evacuating under vacuum and backfilling with an inert gas (Nitrogen or Argon).

    • Causality Note: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. Removing oxygen is critical to prevent catalyst oxidation and deactivation.

  • Solvent Addition and Reaction:

    • Using a gas-tight syringe, add 5 mL of anhydrous 1,4-dioxane to the flask.

    • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12 hours.

    • Causality Note: Dioxane is a common high-boiling solvent for Suzuki couplings. The elevated temperature is necessary to ensure sufficient rates for all steps of the catalytic cycle, particularly for the less reactive aryl bromide.

  • Work-up and Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Causality Note: The aqueous wash removes the potassium salts and any remaining boronic acid. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexanes).

    • Combine the fractions containing the product (4-methyl-1,1'-biphenyl) and remove the solvent.

    • Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and determine the isolated yield.

    • Trustworthiness Note: The protocol is self-validating through the rigorous characterization of the final product. The yield serves as a direct measure of the catalytic system's efficacy.

Conclusion and Future Outlook

Diphenylthiophosphinic acid represents an intriguing, yet underexplored, candidate for ligand development in transition metal catalysis. By leveraging established principles from analogous P(V) acid systems, a clear rationale for its application as an anionic, bidentate [S,O] ligand can be established. The provided protocol offers a robust and scientifically grounded starting point for researchers to investigate its potential in fundamental catalytic transformations like the Suzuki-Miyaura cross-coupling.

Future research should focus on a systematic evaluation of this ligand across a range of cross-coupling reactions, exploring its performance with different metal precursors (e.g., Nickel[6][7]), substrates, and reaction conditions. Mechanistic studies, including the isolation and characterization of intermediate metal-ligand complexes, would provide invaluable insight into its coordination chemistry and its precise role in the catalytic cycle. Such investigations will be crucial in determining whether diphenylthiophosphinic acid and its derivatives can be developed into a valuable new class of ligands for homogeneous catalysis.

References

  • Grupe, M., & Tissot, M. (2021). Recent Applications of Chiral Phosphoric Acids in Palladium Catalysis. PMC, NIH. [Link]

  • Schmalzbauer, M., & König, B. (2020). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv. [Link]

  • Shields, B. J., et al. (2019). Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. PMC, NIH. [Link]

  • Montchamp, J.-L. (2008). Allylic Phosphinates via Palladium-Catalyzed Allylation of H-Phosphinic Acids with Allylic Alcohols. Organic Letters, ACS Publications. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2019). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. OSTI.GOV. [Link]

  • Korzeniowska, E. (2017). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Sklodowska, sectio AA. [Link]

  • Reisinger, C. M., et al. (2006). Novel palladium complexes employing mixed phosphine phosphonates and phosphine phosphinates as anionic chelating [P,O] ligands. RSC Publishing. [Link]

  • Han, X., et al. (2015). Nickel-catalyzed arylation of heteroaryl-containing diarylmethanes: exceptional reactivity of the Ni(NIXANTPHOS)-based catalyst. Semantic Scholar. [Link]

  • Ramírez-López, P., et al. (2019). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, RSC Publishing. [Link]

  • Abney, K. D., et al. (2018). Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. [Link]

  • Al-Masry, W. A., et al. (2020). Synthesis and characterizations of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide derivatives: Application of Pd(π) derivative as pre-catalyst in Suzuki cross-coupling reaction. An-Najah National University Journal for Research - B (Humanities). [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Zultanski, S. L., & Sigman, M. S. (2016). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC, NIH. [Link]

  • Warren, S., & Wyatt, P. (1982). Organic synthesis using diphenylphosphinoyl as a migrating functional group: diene synthesis. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

  • Korzeniowska, E. (2017). Synthesis of diphenylphosphinic acid esters. Annales Universitatis Mariae Curie-Sklodowska, sectio AA. [Link]

  • Lipshutz, B. H., et al. (2019). A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC, NIH. [Link]

  • Al-Masry, W. A. (2016). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

Sources

Application

Application Note: Advanced Synthesis of Novel Coordination Compounds and Catalysts using Diphenylthiophosphinic Acid

Executive Summary & Mechanistic Overview Diphenylthiophosphinic acid (often referred to interchangeably as diphenylphosphinothioic acid) is a highly versatile organophosphorus building block. Its utility in modern synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Diphenylthiophosphinic acid (often referred to interchangeably as diphenylphosphinothioic acid) is a highly versatile organophosphorus building block. Its utility in modern synthetic chemistry stems from its unique tautomeric equilibrium and dual-donor capability (sulfur and oxygen). Understanding the thermodynamic preferences of this ligand is critical for designing robust experimental workflows.

Mechanistically, diphenylthiophosphinic acid exists in a tautomeric equilibrium between the thiono form ( P=S , P1) and the thiolo form ( P=O , P2). Computational and experimental studies demonstrate that the gas-phase free energy of the Ph2​P(O)SH tautomer is 10.8 kcal/mol higher than that of the Ph2​P(S)OH tautomer, dictating that the compound predominantly exhibits the P1 ( P=S ) form in the solid state[1]. This thermodynamic preference heavily influences its coordination chemistry, allowing it to act as a highly effective bidentate or bridging ligand in the synthesis of bioactive metal complexes[2] and robust transition-metal catalysts[3].

Logical Workflow of Diphenylthiophosphinic Acid Applications

To contextualize the protocols provided in this guide, the following workflow illustrates the synthetic pathways from the base precursor to its advanced applications in drug development and catalysis.

G Precursor Chlorodiphenylphosphine (ClPPh2) Sulfidation Sulfidation (+S8) Precursor->Sulfidation Intermediate Diphenylthiophosphinic chloride (ClP(=S)Ph2) Sulfidation->Intermediate Hydrolysis Hydrolysis (+H2O) Intermediate->Hydrolysis Tautomer Diphenylthiophosphinic Acid Ph2P(S)OH ⇌ Ph2P(O)SH Hydrolysis->Tautomer Bi_Complex Bismuth(III) Thiophosphinates (Antibacterial Agents) Tautomer->Bi_Complex + Bi(OtBu)3 Pd_Complex Pd SCN-Pincer Complexes (Suzuki Coupling Catalysts) Tautomer->Pd_Complex + Pd(OAc)2 / Ligand Ge_Complex Germylene Activation (P-Ge Bond Formation) Tautomer->Ge_Complex + N-heterocyclic germylene

Fig 1. Synthetic workflow and downstream applications of Diphenylthiophosphinic Acid.

Quantitative Data & Boundary Conditions

When utilizing diphenylthiophosphinic acid, it is crucial to recognize its electronic boundary conditions. While it is an excellent ligand for heavy metals, its relatively weak acidity limits its use as a pronucleophile in certain umpolung reactions compared to dialkylthiophosphoric acids[4].

Table 1: Physicochemical Properties and Catalytic Benchmarks

Parameter / PropertyDiphenylthiophosphinic Acid ( Ph2​P(S)OH )Dialkylthiophosphoric Acid (e.g., (EtO)2​P(S)OH )
Tautomeric Preference (Solid) P=S (Thiono form)[1] P=S (Thiono form)[1]
Gas-Phase Energy Diff. ( P=O vs P=S ) +10.8 kcal/mol[1]+8.8 kcal/mol[1]
Relative Acidity Weaker[4]Stronger ( pKa=−5.14 )[4]
Umpolung Disulfide Synthesis Inactive (No product formed)[4]Highly Active (Yields up to 95%)[4]
Pd-Catalyzed Suzuki Coupling 93% conversion at 0.1 mol% loading[3]N/A

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity synthesis.

Protocol A: Synthesis of Diphenylthiophosphinic Acid Precursor

Causality: Direct synthesis from chlorodiphenylphosphine requires controlled sulfidation followed by careful hydrolysis. Excess heat during hydrolysis can lead to over-oxidation, yielding unwanted phosphinic acid derivatives[2].

Step-by-Step Methodology:

  • Sulfidation: In a flame-dried Schlenk flask under inert argon, dissolve 1.0 eq of chlorodiphenylphosphine ( ClPPh2​ ) in anhydrous toluene. Add 1.1 eq of elemental sulfur ( S8​ ).

  • Reflux: Heat the mixture to reflux for 4-6 hours until the sulfur is fully consumed.

    • Self-Validation: Monitor via 31P NMR. The disappearance of the ClPPh2​ peak (approx. +81 ppm) and the appearance of the ClP(=S)Ph2​ peak (approx. +79 ppm) confirms complete sulfidation.

  • Hydrolysis: Cool the mixture to room temperature. Slowly add the organic layer dropwise to a vigorously stirred biphasic mixture of water and toluene at 90°C.

  • Isolation: Separate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure diphenylthiophosphinic acid.

    • Self-Validation: The product should present as a white crystalline solid. A sharp melting point and a single 31P NMR resonance confirm the purity of the P1 tautomer.

Protocol B: Synthesis of Homoleptic Bismuth(III) Thiophosphinates (Antibacterial Agents)

Causality: Bismuth(III) has a high affinity for the soft sulfur and hard oxygen donors of the ligand. Using Bi(OtBu)3​ as the metal source rather than BiCl3​ is a strategic choice: the basic tert-butoxide cleanly deprotonates the acid, and the resulting tert-butanol byproduct is easily removed under vacuum, driving the reaction to completion without generating corrosive HCl[2].

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve 1.0 eq of Bi(OtBu)3​ in anhydrous dichloromethane (DCM).

  • Cryogenic Addition: Cool the solution to -78°C using a dry ice/acetone bath. This prevents rapid, uncontrolled oligomerization.

  • Ligand Introduction: Slowly add a solution of 3.0 eq of diphenylthiophosphinic acid in DCM dropwise over 30 minutes.

  • Thermal Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Purification: Remove the solvent and the tBuOH byproduct under high vacuum. Wash the resulting pale yellow solid with cold hexanes.

    • Self-Validation: The isolation of a pale yellow solid, [Bi(SP(=O)Ph2​)3​] , is expected. Single-crystal X-ray diffraction or IR spectroscopy (shift in P=S and P=O stretching frequencies) will validate the bidentate coordination mode[2].

Protocol C: Preparation of Palladium SCN-Pincer Complexes for Cross-Coupling

Causality: The thiophosphoryl group provides robust, high-temperature stability to Palladium(II) centers. By forming a 5,6-membered thiophosphoryl–benzothiazole palladacycle, the catalyst resists degradation at the 100–150 °C temperatures required to activate challenging substrates like chloroacetophenone[3].

Step-by-Step Methodology:

  • Ligand Synthesis: React 2-[3-(diphenylphosphoryl)phenyl]-1,3-benzothiazole with Lawesson's reagent in refluxing xylene for 12 hours to convert the P=O group to a P=S group[3].

  • Palladation: React the resulting thiophosphoryl ligand with Pd(OAc)2​ in a suitable solvent (e.g., acetic acid or toluene) at elevated temperatures to induce C-H activation and cyclopalladation.

  • Catalytic Validation (Suzuki Coupling): To validate the catalyst, load 0.1 mol% of the synthesized Pd SCN-pincer complex into a reaction vessel containing 4-chloroacetophenone, phenylboronic acid, and a base (e.g., K2​CO3​ ). Heat to 130°C.

    • Self-Validation: A successful synthesis of the highly active complex (e.g., complex 14a) will yield 93% conversion of the biphenyl product, verifiable via GC-MS or HPLC[3].

References

  • Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism ACS Publications[Link][1]

  • Bismuth(iii) Thiophosphinates: Understanding How a Small Atomic Change Influences Antibacterial Activity and Mammalian Cell Viability Australian Journal of Chemistry[Link][2]

  • Synthesis of unsymmetrical phosphorus disulfides Organic & Biomolecular Chemistry (RSC Publishing)[Link][4]

  • Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling Organometallics - ACS Publications[Link][3]

Sources

Method

Application Note: Diphenylthiophosphinic Acid Derivatives for the Selective Separation of Lanthanides and Actinides

Introduction & Mechanistic Causality The partitioning of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) is one of the most formidable challenges in advanced nuclear fuel reprocessing. Because both groups exis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The partitioning of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (Ln³⁺) is one of the most formidable challenges in advanced nuclear fuel reprocessing. Because both groups exist predominantly in the trivalent oxidation state and possess nearly identical ionic radii, traditional oxygen-donor extractants fail to achieve meaningful separation[1].

To overcome this, separation scientists exploit the Hard-Soft Acid-Base (HSAB) principle . While both Ln³⁺ and An³⁺ are hard Lewis acids, actinides are marginally "softer" due to the greater radial extension of their 5f orbitals compared to the deeply shielded 4f orbitals of lanthanides[2]. This subtle difference allows for enhanced covalent interactions between An³⁺ and soft donor atoms, such as sulfur.

Dithiophosphinic acids (DPAHs)—specifically diphenyldithiophosphinic acid (HDPhDTP) and its derivatives—have emerged as highly selective S-donor ligands. However, the choice of the substituent on the phosphorus atom is critical. Aliphatic DPAHs like Cyanex 301 provide excellent baseline separation but are highly susceptible to acid-catalyzed degradation, forming inactive disulfide bridges in nitric acid media[3]. Transitioning to aromatic DPAHs like HDPhDTP improves radiolytic and chemical stability[4]. Furthermore, the strategic addition of electron-withdrawing groups (e.g., -CF₃) to the phenyl rings lowers the ligand's pKa, enabling efficient extraction at the high acidities typical of spent fuel raffinates while stereoelectronically boosting the Separation Factor (SF) to extraordinary levels[5].

Comparative Extraction Performance

The table below summarizes the quantitative performance of three generations of DPAH extractants, highlighting the causality between molecular structure and separation efficiency.

ExtractantStructure TypeOptimal pHSeparation Factor (SFAm/Eu)Mechanistic Advantage / Limitation
Cyanex 301 Aliphatic DPAH3.0 – 3.5~5,900High baseline affinity; rapidly degrades to disulfides in >0.1 M HNO₃[2][3].
HDPhDTP Aromatic DPAH2.5 – 3.2~630Improved radiolytic stability; requires synergists (e.g., TBP) for optimal kinetics[4].
Bis(o-CF₃-phenyl)DPAH Fluorinated Aromatic DPAH0.5 – 1.0~100,000Inductive effect of -CF₃ lowers pKa, allowing extraction in highly acidic media[5].

Extraction Workflow & Mechanism

The liquid-liquid extraction of An³⁺ using DPAHs follows a cation-exchange mechanism. The soft S-donors displace the hydration sphere of the actinide, forming a lipophilic complex that partitions into the organic phase, while the harder Ln³⁺ ions remain in the aqueous raffinate.

G AqPhase Aqueous Feed (Am³⁺, Eu³⁺ in HNO₃) Mixing Liquid-Liquid Extraction (Vigorous Mixing, 25°C) AqPhase->Mixing OrgPhase Organic Solvent (DPAH + Synergist in Toluene) OrgPhase->Mixing Equilibrium Phase Separation (Centrifugation at 3000 x g) Mixing->Equilibrium LoadedOrg Loaded Organic Phase (Am³⁺-DPAH Complex) Equilibrium->LoadedOrg Am³⁺ Extracted Raffinate Aqueous Raffinate (Eu³⁺ Retained) Equilibrium->Raffinate Eu³⁺ Rejected Stripping Selective Stripping (Contact with 2.0 M HNO₃) LoadedOrg->Stripping RecoveredAn Recovered Am³⁺ (Purified Aqueous Product) Stripping->RecoveredAn

Workflow for the selective extraction and stripping of Am³⁺ from Ln³⁺ using DPAH extractants.

Experimental Protocols

To ensure data integrity, the following protocols utilize a self-validating radiotracer system . By measuring the distribution of ²⁴¹Am and ¹⁵²Eu isotopes, matrix interferences are eliminated, and mass balance can be continuously verified.

Protocol 1: Solvent Preparation & Extractant Purification

Causality: Commercially sourced DPAHs often contain oxidized disulfide impurities (R₂P(S)-S-S-(S)PR₂) that possess zero metal-binding capacity[3]. Purification is mandatory to achieve theoretical separation factors.

  • Recrystallization: Dissolve crude HDPhDTP in hot hexane. Cool to 4°C overnight to precipitate the purified acid. Filter and dry under vacuum[4].

  • Organic Phase Formulation: Dissolve the purified HDPhDTP in toluene to a final concentration of 0.5 M.

  • Synergist Addition: Add Trioctylphosphine oxide (TOPO) or Tributylphosphate (TBP) to a concentration of 0.1 M. Rationale: The synergist displaces residual water molecules from the inner coordination sphere of the An³⁺-DPAH complex, drastically increasing its lipophilicity and extraction kinetics[4].

Protocol 2: Liquid-Liquid Extraction (Radiotracer Method)

Causality: Equilibrium must be reached without forming interfacial crud. A 1:1 phase ratio ensures comparable thermodynamic driving forces.

  • Aqueous Phase Preparation: Prepare a 1.0 M NaNO₃ solution. Adjust the pH to 3.0 using dilute HNO₃. Spike the solution with trace amounts of ²⁴¹Am (alpha/gamma emitter) and ¹⁵²Eu (gamma emitter).

  • Contact: In a 2.0 mL microcentrifuge tube, combine 1.0 mL of the aqueous phase with 1.0 mL of the organic phase.

  • Equilibration: Agitate the tubes vigorously using a rotary mixer at 25°C for 30 minutes. Rationale: 30 minutes is required to overcome the steric hindrance of bulky aromatic DPAHs and achieve thermodynamic equilibrium[1].

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 5 minutes to ensure complete phase disengagement.

  • Self-Validation (Mass Balance): Aliquot exactly 100 µL from both the organic and aqueous phases. Quantify the activity using a High-Purity Germanium (HPGe) detector.

    • Validation Check: Calculate (Activity_org + Activity_aq) / Activity_initial. The mass balance must be 100 ± 5%. A lower recovery indicates precipitation or interfacial crud formation, invalidating the run.

  • Data Analysis: Calculate the Distribution Ratio ( D=Activityorg​/Activityaq​ ) and the Separation Factor ( SF=DAm​/DEu​ ).

Protocol 3: Selective Stripping and Recovery

Causality: The extraction of Am³⁺ by DPAHs is a cation-exchange process that releases three protons into the aqueous phase ( Amaq3+​+3HLorg​⇌AmL3,org​+3Haq+​ ). According to Le Chatelier's principle, flooding the system with protons will drive the equilibrium in reverse, stripping the actinide back into the aqueous phase.

  • Stripping Contact: Transfer the loaded organic phase to a clean tube. Add an equal volume of 2.0 M HNO₃.

  • Agitation: Mix vigorously for 15 minutes at 25°C.

  • Recovery: Centrifuge at 3000 x g for 5 minutes. The purified Am³⁺ is now quantitatively recovered in the aqueous strip solution, while the DPAH extractant remains in the organic phase for potential recycling.

Sources

Application

Analytical methods for the determination of Diphenylthiophosphinic acid

An Application Guide to the Analytical Determination of Diphenylthiophosphinic Acid Abstract: This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of Diphenylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Analytical Determination of Diphenylthiophosphinic Acid

Abstract: This document provides a comprehensive guide to the analytical methodologies for the quantitative determination of Diphenylthiophosphinic acid (DPTPA). Targeting researchers and drug development professionals, this application note details field-proven protocols for sample preparation, chromatographic separation, and detection. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and robust, reproducible results. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for direct analysis and Gas Chromatography (GC) coupled with derivatization, supported by insights into mass spectrometric detection.

Introduction and Analytical Overview

Diphenylthiophosphinic acid (DPTPA), with the chemical formula C₁₂H₁₁OPS, is an organophosphorus compound of interest in various chemical and pharmaceutical contexts.[1] It can act as a ligand in coordination chemistry, a reagent in organic synthesis, or appear as an impurity or metabolite in complex matrices. Accurate and precise quantification of DPTPA is crucial for process control, purity assessment, and pharmacokinetic studies.

The primary analytical challenge presented by DPTPA lies in its polarity and limited volatility, stemming from the acidic phosphinothioic functional group. This necessitates careful consideration of sample preparation and chromatographic conditions to achieve reliable results. This guide outlines two principal analytical pathways:

  • Direct Analysis via High-Performance Liquid Chromatography (HPLC): Ideal for analyzing DPTPA in its native form, particularly in liquid samples.

  • Analysis via Gas Chromatography (GC): Requires a chemical derivatization step to convert the polar DPTPA into a volatile and thermally stable analogue suitable for GC analysis.

The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

Foundational Step: Sample Preparation

Effective sample preparation is paramount for accurate quantification, as it serves to isolate DPTPA from interfering matrix components and concentrate it to detectable levels. The acidic nature of DPTPA (pKa ≈ 2-3) is a key consideration in developing extraction protocols.

Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting DPTPA from aqueous matrices. The protocol leverages the differential solubility of the protonated (neutral) and deprotonated (anionic) forms of the acid.

Protocol: LLE for DPTPA from Aqueous Samples

  • Sample Acidification: To 1 mL of the aqueous sample, add a strong acid (e.g., 1 M HCl) to adjust the pH to < 2. This ensures DPTPA is fully protonated, rendering it more soluble in organic solvents.

  • Solvent Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of DPTPA into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or the derivatization solvent for GC analysis.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, and is highly amenable to automation.[2] Anion exchange or reversed-phase sorbents can be employed.

Protocol: Anion Exchange SPE

  • Column Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Adjust the sample pH to ~7 to ensure DPTPA is deprotonated (anionic). Load the sample onto the cartridge at a slow flow rate (1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove neutral and basic interferences.

  • Elution: Elute the bound DPTPA with 2 mL of a methanolic solution containing a strong acid (e.g., 2% formic acid). The acid protonates the DPTPA, releasing it from the sorbent.

  • Final Preparation: The eluate can be evaporated and reconstituted for analysis as described in the LLE protocol.

SPE_Workflow cluster_prep SPE Protocol for DPTPA Condition 1. Condition SAX Cartridge (Methanol, then Water) Load 2. Load Sample (pH adjusted to ~7) Condition->Load Prepares sorbent Wash 3. Wash Interferences (Water, then Methanol) Load->Wash Analyte binds Elute 4. Elute DPTPA (Acidified Methanol) Wash->Elute Removes impurities Analyze 5. Evaporate & Reconstitute for HPLC or GC Analysis Elute->Analyze Recovers analyte Derivatization_Concept cluster_gc GC Amenability DPTPA Diphenylthiophosphinic Acid (DPTPA) -P(S)(OH)- group Polar, Non-volatile Product Silyl-DPTPA Derivative -P(S)(O-TMS)- group Non-polar, Volatile DPTPA->Product + Derivatization Poor GC Performance Poor GC Performance DPTPA->Poor GC Performance Reagent Silylating Reagent (e.g., BSTFA) Replaces active H Reagent->Product Good GC Performance Good GC Performance Product->Good GC Performance Method_Selection Start Start: Need to quantify DPTPA Question1 Is definitive structural confirmation required? Start->Question1 Question2 Is the sample matrix relatively clean and simple? Question1->Question2 No GCMS Use GC-MS Method (with Derivatization) Question1->GCMS Yes HPLC Use HPLC-UV/DAD Method (Direct Analysis) Question2->HPLC Yes Question2->GCMS No (Complex Matrix)

Sources

Method

Application Note &amp; Experimental Protocol: Synthesis of Diphenylthiophosphinic Acid

Introduction and Scientific Context Diphenylthiophosphinic acid, a key organophosphorus compound, serves as a versatile intermediate and ligand in coordination chemistry, catalysis, and materials science. Its structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

Diphenylthiophosphinic acid, a key organophosphorus compound, serves as a versatile intermediate and ligand in coordination chemistry, catalysis, and materials science. Its structure, featuring a phosphorus atom bonded to two phenyl groups, a sulfur atom, and a hydroxyl group, allows for interesting reactivity and coordination properties. The synthesis of this compound is a foundational procedure for researchers exploring the rich field of organophosphorus chemistry.

This document provides a comprehensive, field-tested protocol for the synthesis of diphenylthiophosphinic acid, designed for researchers, scientists, and drug development professionals. Beyond a mere list of steps, this guide elucidates the chemical principles behind the protocol, emphasizes critical safety considerations, and provides robust methods for purification and characterization to ensure the synthesis of a high-purity final product. The protocol detailed herein follows a reliable two-step process commencing from chlorodiphenylphosphine.

Reaction Mechanism and Rationale

The synthesis proceeds through a two-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction conditions.

  • Step 1: Thionation of Chlorodiphenylphosphine: The synthesis begins with the electrophilic phosphorus (III) center in chlorodiphenylphosphine. Elemental sulfur (S₈), although unreactive in its ground state, reacts at elevated temperatures to form reactive sulfur species. These species act as a sulfur-transfer agent, attacking the lone pair of electrons on the phosphorus atom. This oxidative addition converts the phosphorus center from P(III) to P(V) and forms the intermediate, diphenylphosphinothioic chloride. The reaction is typically performed neat or in a high-boiling solvent.[1]

  • Step 2: Hydrolysis of Diphenylphosphinothioic Chloride: The second step involves the nucleophilic substitution of the chloride on the P(V) center by water. The phosphorus-chlorine bond is highly reactive towards nucleophiles. Water attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion and the formation of diphenylthiophosphinic acid. This hydrolysis is often achieved by refluxing the intermediate in water, which acts as both the reagent and the solvent.[1] The final product exists in tautomeric equilibrium between the thiono (P=S, O-H) and thiolo (P=O, S-H) forms, with the thiono form generally being more stable.

Mandatory Safety Protocols

Working with organophosphorus reagents requires strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles. All operations must be performed inside a certified chemical fume hood.[2][3]

  • Reagent-Specific Hazards:

    • Chlorodiphenylphosphine: This reagent is corrosive, lachrymatory, and reacts violently with water, releasing HCl gas. It is also air-sensitive. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen).[4]

    • Diphenylphosphinothioic chloride: This intermediate is also corrosive and moisture-sensitive.

    • Toluene (if used as solvent): Toluene is flammable and has toxic vapors. Avoid inhalation and skin contact.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[3] A Class D fire extinguisher (for combustible metals) should be available, although a standard ABC extinguisher is also necessary for solvent fires. In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[3]

Experimental Workflow and Key Stages

The overall process can be visualized as a linear progression from starting materials to the final purified product, with key quality control checkpoints.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Purification & Analysis A Charge Reactor: Chlorodiphenylphosphine + Elemental Sulfur B Heat Reaction Mixture (~130-140°C) Under Inert Atmosphere A->B C Monitor Reaction (e.g., ³¹P NMR) B->C D Add Intermediate to Water C->D Intermediate Formed (Diphenylphosphinothioic chloride) E Reflux Reaction Mixture D->E F Cool and Precipitate Product E->F G Isolate Crude Product (Vacuum Filtration) F->G Crude Product Slurry H Recrystallize Product G->H I Dry Final Product H->I J Characterize (NMR, IR, MP) I->J I->J Pure Diphenylthiophosphinic Acid

Caption: Experimental workflow for the synthesis of Diphenylthiophosphinic Acid.

Reagents and Equipment

Reagent Table
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mol)Mass / Volume
ChlorodiphenylphosphineC₁₂H₁₀ClP220.641.00.0511.03 g (9.1 mL)
Elemental Sulfur (S₈)S₈256.521.0 (as S)0.051.60 g
Deionized WaterH₂O18.02Excess-~100 mL
TolueneC₇H₈92.14Solvent-For recrystallization
HexanesC₆H₁₄86.18Solvent-For recrystallization
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (Argon/Nitrogen) setup

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer

Detailed Synthesis Protocol

PART A: Synthesis of Diphenylphosphinothioic Chloride (Intermediate)
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a thermometer. Flame-dry the glassware under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under a positive flow of inert gas, charge the flask with chlorodiphenylphosphine (11.03 g, 0.05 mol). Subsequently, add elemental sulfur (1.60 g, 0.05 mol) in one portion.

    • Causality Note: An inert atmosphere is crucial to prevent the hydrolysis of chlorodiphenylphosphine by atmospheric moisture, which would form unwanted byproducts.[4]

  • Reaction: Heat the reaction mixture with stirring to 130-140°C using a heating mantle. The mixture will become a homogeneous liquid.

  • Monitoring and Completion: Maintain the temperature for 2-3 hours. The reaction's progress can be monitored by ³¹P NMR spectroscopy by carefully taking a small aliquot. The signal for chlorodiphenylphosphine (δ ≈ 82 ppm) will be replaced by the signal for the product, diphenylphosphinothioic chloride (δ ≈ 76 ppm).[1][5]

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product, diphenylphosphinothioic chloride, is a yellowish, viscous oil or low-melting solid and is used in the next step without further purification.

PART B: Hydrolysis to Diphenylthiophosphinic Acid
  • Setup: In a separate 250 mL round-bottom flask equipped with a stir bar and reflux condenser, add 100 mL of deionized water.

  • Hydrolysis: Gently heat the water to reflux. Carefully add the crude diphenylphosphinothioic chloride from Part A to the refluxing water dropwise via an addition funnel.

    • Causality Note: Adding the chloride to hot water facilitates a controlled hydrolysis. Refluxing ensures the reaction goes to completion. This method is a benign route using water as the solvent and reagent.[1][6]

  • Reaction: Continue to heat the mixture at reflux for 4-6 hours with vigorous stirring. The oily intermediate will gradually be converted into a white solid.

  • Precipitation and Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual HCl and other water-soluble impurities.

  • Drying: Dry the crude product under vacuum. A typical crude yield is 85-95%.

Purification and Characterization

Purification by Recrystallization
  • Transfer the crude diphenylthiophosphinic acid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • Slowly add hexanes to the hot solution until it becomes slightly turbid (cloudy).

  • Allow the solution to cool slowly to room temperature. Crystalline product will precipitate out.

  • Cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Characterization

The identity and purity of the final product should be confirmed by analytical methods.

G cluster_methods Characterization Methods start Diphenylthiophosphinic Acid NMR ³¹P NMR Expected Shift: ~60-65 ppm Confirms P-environment start->NMR H_NMR ¹H NMR Aromatic Protons: ~7.4-8.0 ppm (multiplet) Acidic Proton: Broad singlet, variable start->H_NMR C_NMR ¹³C NMR Aromatic Carbons: ~128-135 ppm Confirms phenyl backbone start->C_NMR IR FTIR Spectroscopy P=S stretch: ~650-750 cm⁻¹ O-H stretch: ~3000-3400 cm⁻¹ (broad) Confirms functional groups start->IR MP Melting Point Expected: 194-196 °C Purity indicator start->MP

Caption: Key characterization techniques for product validation.

  • ³¹P NMR: This is the most definitive technique. A single peak in the expected region confirms the formation of the P(V) species. (CDCl₃): δ ≈ 62.5 ppm.[7]

  • ¹H NMR: The spectrum will show complex multiplets in the aromatic region corresponding to the two phenyl groups and a broad, exchangeable singlet for the acidic proton. (CDCl₃): δ 7.4-7.5 (m, 6H), 7.9-8.0 (m, 4H), ~10-12 (br s, 1H).[8]

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons.[9]

  • Melting Point: A sharp melting point close to the literature value (194-196 °C) is a strong indicator of high purity.

References

  • Kuchen, W., & Hertel, H. (1969). Diphenylphosphinothioic acid.
  • Al-Masum, M., & Kumaraswamy, G. (2012). Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. Organic Process Research & Development, 17(1), 108-112. [Link]

  • Gelest, Inc. (2016). Safety Data Sheet: DIPHENYLPHOSPHINE. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

Sources

Application

The Untapped Potential of Diphenylthiophosphinic Acid in Antiviral Drug Discovery: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Antiviral Chemistry The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Antiviral Chemistry

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for innovative antiviral therapies. Within the vast landscape of medicinal chemistry, organophosphorus compounds have carved a significant niche, with several approved drugs and numerous candidates in development.[1] While phosphonates and phosphoramidates have been extensively explored, the potential of thiophosphinic acids and their derivatives remains a largely untapped reservoir of chemical diversity for antiviral drug design. This guide focuses on the prospective application of diphenylthiophosphinic acid as a versatile building block in the synthesis of novel antiviral agents.

Although direct literature precedence for the use of diphenylthiophosphinic acid in creating clinically evaluated antiviral drugs is scarce, its structural features and the known activities of related organophosphorus compounds provide a strong rationale for its investigation. The diphenylthiophosphinic moiety can be envisioned as a bioisosteric replacement for a phosphate group, offering increased metabolic stability and altered lipophilicity, which are desirable properties in drug candidates.[2][3][4] This application note will, therefore, provide a comprehensive, albeit prospective, guide for researchers interested in exploring this promising area. We will delve into the synthetic methodologies, potential mechanisms of action, and protocols for the evaluation of antiviral efficacy, drawing upon established principles from the broader field of organophosphorus antiviral chemistry.

The Rationale: Why Diphenylthiophosphinic Acid?

The core appeal of incorporating a diphenylthiophosphinic acid moiety into a potential antiviral agent lies in its unique combination of properties:

  • Metabolic Stability: The phosphorus-carbon bonds in the diphenyl groups and the phosphorus-sulfur double bond are more resistant to enzymatic cleavage by phosphatases and other hydrolases compared to the phosphoester bonds in natural phosphates. This can lead to improved pharmacokinetic profiles.

  • Lipophilicity: The two phenyl groups significantly increase the lipophilicity of the molecule. This can enhance cell membrane permeability, a crucial factor for targeting intracellular viral replication machinery.

  • Structural Mimicry: The tetrahedral geometry of the thiophosphinate group can mimic that of a phosphate group, potentially allowing it to interact with the active sites of viral enzymes such as polymerases and proteases.[2]

  • Synthetic Tractability: Diphenylthiophosphinic acid and its corresponding chloride are readily accessible starting materials, allowing for straightforward derivatization and conjugation to various antiviral scaffolds, such as nucleoside analogs and heterocyclic compounds.

Synthetic Pathways to Novel Antiviral Candidates

The primary strategy for incorporating the diphenylthiophosphinic moiety into a potential antiviral agent is through the formation of a thiophosphinate ester or amide bond with a known antiviral scaffold. The most common precursor for this is diphenylphosphinothioyl chloride , which can be synthesized from diphenylthiophosphinic acid.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a diphenylthiophosphinate-nucleoside analog, a common class of antiviral compounds.

synthetic_workflow cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling cluster_3 Final Product Diphenylthiophosphinic Acid Diphenylthiophosphinic Acid Diphenylphosphinothioyl Chloride Diphenylphosphinothioyl Chloride Diphenylthiophosphinic Acid->Diphenylphosphinothioyl Chloride Thionyl Chloride Nucleoside Analog Nucleoside Analog Coupling Reaction Coupling Reaction Nucleoside Analog->Coupling Reaction Diphenylphosphinothioyl Chloride->Coupling Reaction Diphenylthiophosphinate-Nucleoside Conjugate Diphenylthiophosphinate-Nucleoside Conjugate Coupling Reaction->Diphenylthiophosphinate-Nucleoside Conjugate Purification

Caption: Generalized synthetic workflow for a diphenylthiophosphinate-nucleoside conjugate.

Protocol 1: Synthesis of a Diphenylthiophosphinate-Nucleoside Conjugate

This protocol provides a representative method for the synthesis of a 5'-O-diphenylthiophosphinoyl-2',3'-dideoxy-3'-azidothymidine (AZT-DPT), a hypothetical antiviral candidate.

Materials:

  • 3'-Azido-3'-deoxythymidine (AZT)

  • Diphenylphosphinothioyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve AZT (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: To the cooled solution, add a solution of diphenylphosphinothioyl chloride (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5'-O-diphenylthiophosphinoyl-2',3'-dideoxy-3'-azidothymidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

Potential Antiviral Mechanisms of Action

The antiviral activity of diphenylthiophosphinic acid derivatives would likely stem from their ability to interfere with key viral processes. Based on the mechanisms of other organophosphorus antivirals, several hypotheses can be proposed:

  • Inhibition of Viral Polymerases: Many nucleoside analogs exert their antiviral effect by being phosphorylated to their triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.[5] A diphenylthiophosphinate-nucleoside conjugate, after potential intracellular activation, could mimic a nucleotide and bind to the active site of the polymerase, thereby inhibiting viral replication.

  • Inhibition of Viral Proteases: Some phosphinic peptides have been shown to be potent inhibitors of viral proteases, such as HIV-1 protease. The tetrahedral geometry of the phosphinic acid moiety can mimic the transition state of peptide bond cleavage, leading to tight binding to the protease active site.

The following diagram illustrates the hypothetical inhibition of a viral polymerase by a diphenylthiophosphinate-nucleoside analog.

mechanism_of_action cluster_0 Viral Replication cluster_1 Inhibition Viral Polymerase Viral Polymerase Replication Replication Viral Polymerase->Replication Inhibition Inhibition Viral Genome Viral Genome Viral Genome->Replication Nucleotides Nucleotides Nucleotides->Replication New Viral Genomes New Viral Genomes Replication->New Viral Genomes DPT-Nucleoside Analog DPT-Nucleoside Analog DPT-Nucleoside Analog->Viral Polymerase Binding to active site

Caption: Hypothetical inhibition of viral polymerase by a DPT-nucleoside analog.

Evaluation of Antiviral Activity and Cytotoxicity

Once synthesized, the novel diphenylthiophosphinic acid derivatives must be evaluated for their antiviral efficacy and potential toxicity to host cells.

Protocol 2: Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Serial dilutions of the test compound

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add cell culture medium containing serial dilutions of the test compound to the wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Staining: After incubation, fix the cells with a formalin solution and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC₅₀ Calculation: Calculate the EC₅₀ value as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Host cells

  • Serial dilutions of the test compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • CC₅₀ Calculation: Calculate the CC₅₀ value as the concentration of the compound that reduces the absorbance by 50% compared to the cell-only control.

Data Presentation and Interpretation

The antiviral potential of a compound is often expressed as the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.

Table 1: Representative Antiviral Activity of Organophosphorus Nucleoside Analogs

CompoundVirusEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
S-PMEAHIV-10.5>100>200
S-PMPAHBV0.1>100>1000
Acyclic Nucleoside Thiophosphonate 1HSV-12.38537
Acyclic Nucleoside Thiophosphonate 2VZV1.89251

Data are hypothetical and for illustrative purposes, based on activities of related compounds.[5]

Conclusion and Future Directions

Diphenylthiophosphinic acid represents a promising, yet underexplored, scaffold for the development of novel antiviral agents. Its unique physicochemical properties, including metabolic stability and increased lipophilicity, offer the potential to overcome some of the limitations of traditional phosphate-containing drugs. The synthetic protocols and evaluation methods outlined in this guide provide a solid foundation for researchers to begin exploring the antiviral potential of this intriguing class of compounds.

Future research in this area should focus on:

  • Synthesis of a diverse library of diphenylthiophosphinic acid derivatives by conjugating the scaffold to a wide range of known antiviral nucleosides and heterocyclic compounds.

  • Broad-spectrum antiviral screening of these novel compounds against a panel of clinically relevant viruses.

  • Structure-activity relationship (SAR) studies to identify the key structural features that contribute to antiviral activity and to optimize lead compounds.

  • In-depth mechanistic studies to elucidate the precise molecular targets and mechanisms of action of the most promising candidates.

By systematically applying the principles and protocols described herein, the scientific community can unlock the full potential of diphenylthiophosphinic acid and its derivatives in the ongoing fight against viral diseases.

References

  • De Clercq, E. (2009). Acyclic nucleoside phosphonates in the chemotherapy of viral infections (herpesviruses, retroviruses, hepatitis B and C viruses). Antiviral Chemistry and Chemotherapy, 19(5), 155-174.
  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
  • Pradere, U., et al. (2014). Acyclic nucleoside thiophosphonates as potent inhibitors of HIV and HBV replication. Bioorganic & Medicinal Chemistry Letters, 24(15), 3435-3438.
  • Andrei, G., et al. (2016). Antiviral-active organophosphorus compounds. Current Medicinal Chemistry, 23(26), 2938-2977.
  • Heindl, C., et al. (2010). Phosphate isosteres in medicinal chemistry. Current Medicinal Chemistry, 17(29), 3328-3354.
  • Wiemer, A. J., & Wiemer, D. F. (2012). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm, 3(8), 884-903.
  • Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Mussadiq, J., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Journal of the Chemical Society of Pakistan, 46(1).
  • Roux, H., et al. (2025). Design and synthesis of novel thioether analogs as promising antiviral agents. European Journal of Medicinal Chemistry, 288, 117395.
  • Rowe, W., et al. (2012). Phosphate Bioisosteres. Cambridge MedChem Consulting.
  • Bonina, L., et al. (1980). Structure-activity relationships of new antiviral compounds. Antimicrobial Agents and Chemotherapy, 17(6), 1067-1069.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Baumann, M., & Bonner, A. (2024). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. Organic & Biomolecular Chemistry.
  • Evander, M., et al. (2025). Open Source Repurposing Reveals Broad-Spectrum Antiviral Activity of Diphenylureas. Viruses, 17(3), 633.
  • De Clercq, E., et al. (1989). Antiviral Activity of Phosphonylmethoxyalkyl Derivatives of Purine and Pyrimidines. Antiviral Research, 12(1), 1-10.
  • De Wispelaere, M., et al. (2019). Identification of Broad-Spectrum Antiviral Compounds by Targeting Viral Entry. mSphere, 4(1).
  • Du, Y., et al. (2026). Sulfur-containing class of broad-spectrum antivirals improves influenza virus vaccine development.
  • Cockerill, S., et al. (1998). Diphenylacetic acid derivatives and their use as antiviral agents.
  • Macchia, A., et al. (2018). Cycloaddition reactions for antiviral compounds. Topics in Heterocyclic Chemistry, 53, 1-46.
  • Kausar, S., et al. (2021). Antiviral Agents. IntechOpen.
  • Wang, G., et al. (2011). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Journal of Medicinal Chemistry, 54(3), 905-912.
  • Li, Y., et al. (2021). A phenomics approach for antiviral drug discovery. BMC Biology, 19(1), 1-18.
  • Hagiwara, K., et al. (2010). Discovery of novel antiviral agents directed against the influenza A virus nucleoprotein using photo-cross-linked chemical arrays.

Sources

Method

Application Notes &amp; Protocols: The Emerging Role of Diphenylthiophosphinic Acid Derivatives in the Synthesis of Novel Antifungal Agents

Audience: Researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry. Introduction: Exploring New Frontiers in Antifungal Drug Discovery The persistent challenge of funga...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Introduction: Exploring New Frontiers in Antifungal Drug Discovery

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents.[1][2] Organophosphorus compounds, while well-established in other areas of medicinal chemistry, remain a relatively untapped resource in the quest for effective antifungals. This guide focuses on the potential of diphenylthiophosphinic acid and its derivatives as a foundational element in the synthesis of new antifungal compounds. While direct literature on the antifungal applications of this specific scaffold is emerging, we will explore the synthesis, potential mechanisms, and structure-activity relationships of closely related thiophosphorus and heterocyclic compounds to provide a comprehensive framework for researchers in this innovative field.

The rationale for investigating thiophosphinic acid derivatives stems from the unique physicochemical properties conferred by the phosphorus-sulfur bond. This moiety can influence a molecule's lipophilicity, hydrogen bonding capacity, and ability to interact with biological targets, potentially leading to novel mechanisms of antifungal action. This document will serve as a detailed guide, providing both theoretical insights and practical protocols for scientists looking to venture into this promising area of research.

Synthetic Pathways: Crafting Antifungal Candidates

The synthesis of antifungal compounds incorporating a diphenylthiophosphinic acid moiety can be approached through several strategic pathways. A common method involves the coupling of diphenylthiophosphinic chloride, a reactive intermediate, with various heterocyclic systems known to exhibit antifungal properties.

General Synthetic Workflow

The synthesis typically begins with the preparation of diphenylthiophosphinic chloride, which can then be reacted with a nucleophilic site on a heterocyclic core. This modular approach allows for the generation of a diverse library of compounds for screening.

SynthesisWorkflow cluster_0 Preparation of Key Intermediate cluster_1 Coupling with Heterocyclic Core cluster_2 Purification and Analysis Chlorodiphenylphosphine Chlorodiphenylphosphine Diphenylthiophosphinic_Chloride Diphenylthiophosphinic_Chloride Chlorodiphenylphosphine->Diphenylthiophosphinic_Chloride  + S8, 130°C Elemental_Sulfur Elemental_Sulfur Elemental_Sulfur->Diphenylthiophosphinic_Chloride Final_Compound Diphenylthiophosphinic Acid-Heterocycle Conjugate Diphenylthiophosphinic_Chloride->Final_Compound  + TEA, Dry MeCN Heterocyclic_Core Heterocyclic Core (e.g., Thiazole, Thiophene) Heterocyclic_Core->Final_Compound Purification Purification (e.g., RP-HPLC) Final_Compound->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Antifungal_MoA cluster_0 Fungal Cell Antifungal_Compound Diphenylthiophosphinic Acid Derivative Cell_Membrane Cell Membrane Integrity Antifungal_Compound->Cell_Membrane Disruption Ergosterol_Synthesis Ergosterol Biosynthesis Antifungal_Compound->Ergosterol_Synthesis Inhibition Cell_Wall_Synthesis Cell Wall Synthesis (β-glucan synthase) Antifungal_Compound->Cell_Wall_Synthesis Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Antifungal_Compound->DNA_RNA_Synthesis Inhibition Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis Leads to Altered_Membrane_Fluidity Altered_Membrane_Fluidity Ergosterol_Synthesis->Altered_Membrane_Fluidity Results in Osmotic_Instability Osmotic_Instability Cell_Wall_Synthesis->Osmotic_Instability Causes Inhibition_of_Replication Inhibition_of_Replication DNA_RNA_Synthesis->Inhibition_of_Replication Prevents

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Application

Application Note: X-Ray Crystallography Protocol for Diphenylthiophosphinic Acid Derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Diphenylthiophosphinic acid (HPTP, or (C₆H₅)₂P(=S)OH) and its derivatives are critical structural motifs in coordination chemistry, metal extraction, and asymmetric synthesis[1]. A fundamental challenge in the structural characterization of the free acid is the tautomeric equilibrium between the thiophosphinic (P(=S)OH) and phosphinothioic (P(=O)SH) forms. X-ray crystallography serves as the definitive self-validating system to resolve this ambiguity, as it allows for the precise spatial location of the acidic hydrogen atom in the solid state[2].

To achieve this, cryogenic data collection (e.g., 100–140 K) is non-negotiable. Lowering the temperature minimizes the thermal ellipsoids of the atoms, reducing dynamic disorder and allowing the weak electron density of the hydrogen atom to be unambiguously located in the difference Fourier map. This confirms that the solid-state structure exists exclusively as the P(=S)OH tautomer, which self-assembles into endless 1D polymeric chains via strong intermolecular O-H···S hydrogen bonds[2].

Experimental Protocols: Crystallization and Mounting

Solvent Selection and Crystal Growth

The choice of solvent dictates both the hydrogen-bonding network and the quality of the resulting single crystals.

Protocol A: Free Acid (Diphenylthiophosphinic Acid)

  • Dissolution: Dissolve 50 mg of purified diphenylthiophosphinic acid in a minimal volume (approx. 2–3 mL) of a 1:1 (v/v) mixture of anhydrous toluene and benzene[2]. Causality: The non-polar, aromatic environment prevents solvent molecules from competing for hydrogen-bond donor/acceptor sites. Benzene's high symmetry and volatility relative to toluene induce a controlled supersaturation gradient.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (e.g., dust), which cause multi-crystal twinning.

  • Evaporation: Cover the vial with parafilm, puncture 2–3 small holes, and allow slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment for 3–7 days.

  • Harvesting: Harvest the resulting colorless, prismatic crystals directly from the mother liquor.

Protocol B: Metal Complexes (e.g., Bismuth(III) Thiophosphinates)

  • Dissolution: Dissolve the synthesized complex (e.g., [Bi(SP(=S)Ph₂)₃]) in absolute ethanol or dimethyl sulfoxide (DMSO)[3].

  • Crystallization: Utilize slow evaporation at room temperature. Causality: Metal complexes often exhibit distinct solubility profiles and coordination geometries. Evaporation from DMSO frequently yields solvated monomeric crystals (e.g.,[Bi(SP(=S)Ph₂)₃·DMSO]), where the solvent directly coordinates to the Bi(III) center, satisfying its coordination sphere[3].

Crystal Mounting and Cryoprotection
  • Selection: Under a polarized light microscope, select a single crystal with well-defined faces, uniform extinction, and dimensions of approximately 0.2 × 0.2 × 0.2 mm.

  • Cryoprotection: Submerge the crystal in a drop of inert perfluoropolyether oil (e.g., Paratone-N). Causality: The oil displaces the mother liquor, prevents lattice degradation from solvent loss, and forms a rigid glass upon freezing, holding the crystal firmly without inducing mechanical strain.

  • Mounting & Flash-Cooling: Scoop the crystal using a micromount or nylon cryoloop and immediately transfer it to the diffractometer goniometer head, directly into a 100–140 K nitrogen cold stream[2][4].

Data Collection and Reduction

Diffractometer Setup
  • Radiation Source: For standard structural confirmation, utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) to minimize absorption effects[2]. However, if analyzing P-stereogenic derivatives (e.g., chiral phosphinic amides), Cu Kα radiation (λ = 1.54178 Å) is mandatory[4]. Causality: Copper radiation maximizes the anomalous scattering signal of phosphorus and sulfur, which is mathematically required to determine the absolute configuration (Flack parameter) of the chiral center.

  • Strategy: Perform a full sphere data collection using ω and φ scans (0.5° frame width) on a modern diffractometer (e.g., Bruker D8 VENTURE or Smart APEX)[4].

Data Reduction

Integrate the frames and apply empirical absorption corrections using multi-scan methods (e.g., SADABS). This step is particularly critical for Bismuth derivatives due to the extremely high mass attenuation coefficient of Bi, which would otherwise severely distort the electron density map[3].

Structure Solution and Refinement

  • Solution: Solve the structure using Direct Methods or Intrinsic Phasing (e.g., SHELXT). Locate the heavy atoms (Bi, P, S) first, followed by the carbon and oxygen framework.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F² (e.g., SHELXL).

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens: Place in calculated positions using a riding model.

    • Acidic hydrogens (O-H): Must be located in the difference Fourier map to validate the tautomeric state. Refine isotropically. If the data resolution is limited, apply a restrained O-H distance (DFIX 0.84 Å) to accurately model the O-H···S hydrogen bonding network[2].

Quantitative Data Summary

The following table summarizes the benchmark crystallographic parameters for the free diphenylthiophosphinic acid, validating the structural outcomes of the protocol.

ParameterValue for (C₆H₅)₂P(=S)OH
Molecular Weight 234.3 g/mol
Crystal System Orthorhombic
Space Group Pbca
Temperature 140 K
Unit Cell Dimensions a = 22.62(1) Å, b = 6.105(2) Å, c = 16.562(5) Å
Volume 2287.1 ų
Z (Molecules/cell) 8
Density (Calculated) 1.36 g/cm³
Key Structural Feature Endless 1D chains via O-H···S bonds (3.133 Å)

Data aggregated from Mattes & Rühl (1984)[2].

Visualizations

Workflow A Synthesis & Purification (HPTP / Metal Complexes) B Solvent Selection (Toluene/Benzene or EtOH/DMSO) A->B C Slow Evaporation / Cooling (Controlled Nucleation) B->C D Crystal Harvesting & Mounting (Paratone-N, Cryoloop) C->D E Data Collection (Mo Kα / Cu Kα, 100-140 K) D->E F Structure Solution & Refinement (Direct Methods, F²) E->F

Workflow for the crystallization and X-ray diffraction analysis of diphenylthiophosphinic acids.

Hbond M1 Diphenylthiophosphinic Acid [Molecule n-1] M2 Diphenylthiophosphinic Acid [Molecule n] M1->M2 O-H···S Bond (3.133 Å) M3 Diphenylthiophosphinic Acid [Molecule n+1] M2->M3 O-H···S Bond (3.133 Å)

Endless 1D chain formation via strong intermolecular O-H···S hydrogen bonds along the glide plane.

References

  • [1] Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate. 1

  • [3] Bismuth(iii) Thiophosphinates: Understanding How a Small Atomic Change Influences Antibacterial Activity and Mammalian Cell Viability. Australian Journal of Chemistry / ConnectSci. 3

  • [2] Structure of diphenylthiophosphinic acid, (C₆H₅)₂P(=S)OH, at 140 K. Acta Crystallographica Section C / IUCr Journals. 2

  • [4] Synthesis of P-Stereogenic Benzoazaphosphole 1-Oxides via Alkynylation of P-Stereogenic ortho-Aurated and ortho-Iodo Phosphinic Amides. ACS Omega / ACS Publications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diphenylthiophosphinic Acid Synthesis

Welcome to the technical support center for the synthesis of Diphenylthiophosphinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Diphenylthiophosphinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: Navigating the Synthesis of Diphenylthiophosphinic Acid

Diphenylthiophosphinic acid is a key intermediate in the synthesis of various organophosphorus compounds, finding applications in catalysis and materials science. While several synthetic routes exist, achieving high yields and purity can be challenging. This guide focuses on a common and reliable two-step method: the sulfurization of chlorodiphenylphosphine to form diphenylphosphinothioic chloride, followed by its controlled hydrolysis. We will explore the critical parameters of each step, troubleshoot common issues, and provide solutions to maximize your success.

Core Synthesis Pathway: From Chlorodiphenylphosphine to Diphenylthiophosphinic Acid

The primary synthesis route discussed in this guide is a two-step process. Understanding the workflow is the first step to troubleshooting potential issues.

cluster_0 Step 1: Sulfurization cluster_1 Step 2: Hydrolysis Chlorodiphenylphosphine Chlorodiphenylphosphine (Ph2PCl) Diphenylthiophosphinic_chloride Diphenylphosphinothioic Chloride (Ph2P(S)Cl) Chlorodiphenylphosphine->Diphenylthiophosphinic_chloride Sulfurization (Heat, neat or in solvent) Sulfur Elemental Sulfur (S8) Sulfur->Diphenylthiophosphinic_chloride Diphenylthiophosphinic_acid Diphenylthiophosphinic Acid (Ph2P(S)OH) Diphenylthiophosphinic_chloride->Diphenylthiophosphinic_acid Controlled Hydrolysis (Heat, reflux in water) Water Water (H2O) Water->Diphenylthiophosphinic_acid

Caption: The two-step synthesis of Diphenylthiophosphinic Acid.

Detailed Experimental Protocol

This protocol is a baseline for achieving a good yield of Diphenylthiophosphinic acid. Deviations from these steps can lead to some of the issues addressed in the troubleshooting section.

Part 1: Synthesis of Diphenylphosphinothioic Chloride

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add chlorodiphenylphosphine (1 equivalent).

  • Reagent Addition: Add elemental sulfur (1.1 equivalents) to the flask. The reaction can be run neat or in a dry, inert solvent like toluene.

  • Reaction: Heat the mixture to 130-140 °C under a nitrogen atmosphere. Monitor the reaction progress by ³¹P NMR spectroscopy until the starting material peak has disappeared.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If performed neat, the product can be used directly in the next step. If a solvent was used, it can be removed under reduced pressure.

Part 2: Hydrolysis to Diphenylthiophosphinic Acid

  • Hydrolysis Setup: To the flask containing the crude Diphenylphosphinothioic Chloride, add a sufficient amount of deionized water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The hydrolysis time can vary, so it's recommended to monitor the reaction by TLC or ³¹P NMR until the chloride is consumed.

  • Isolation: After cooling, the crude Diphenylthiophosphinic acid will often precipitate. Collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Yield in Step 1 (Sulfurization) 1. Incomplete reaction.- Ensure the reaction is heated to the correct temperature (130-140 °C).- Monitor the reaction by ³¹P NMR to confirm the complete consumption of chlorodiphenylphosphine.- Use a slight excess of sulfur (1.1 equivalents) to drive the reaction to completion.
2. Oxidation of chlorodiphenylphosphine.- Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Use of freshly distilled chlorodiphenylphosphine is recommended.
Low Yield in Step 2 (Hydrolysis) 1. Incomplete hydrolysis.- Increase the reflux time. Monitor the reaction progress to ensure all the diphenylphosphinothioic chloride has reacted.- Ensure vigorous stirring to maximize the contact between the organic and aqueous phases.
2. Product loss during work-up.- Diphenylthiophosphinic acid has some solubility in water. Avoid using excessive amounts of water for washing the crude product.- Cool the solution thoroughly before filtration to maximize precipitation.
Product is an oil or fails to crystallize 1. Presence of impurities.- The most common impurity is the corresponding dithiophosphinic acid, which can form if the hydrolysis is not complete or if side reactions occur.[1]- Purification by column chromatography on silica gel may be necessary.
2. Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Presence of multiple spots on TLC/peaks in NMR 1. Unreacted starting material.- If chlorodiphenylphosphine or diphenylphosphinothioic chloride is present, the respective reaction step was incomplete.
2. Formation of byproducts.- Diphenylphosphinic acid (Ph₂P(O)OH): Can form from the hydrolysis of any oxidized chlorodiphenylphosphine.- Diphenylphosphinodithioic acid (Ph₂P(S)SH): May result from incomplete hydrolysis or side reactions.[1]- These impurities can often be separated by careful recrystallization or column chromatography.
Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts synthesis of the chlorodiphenylphosphine precursor is giving a low yield. What can I do?

A1: The Friedel-Crafts reaction is notoriously sensitive to reaction conditions. Here are the key factors to check:

  • Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely moisture-sensitive. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.[2]

  • Catalyst Quality: Use fresh, high-quality aluminum chloride. Old or improperly stored catalyst will be less active.

  • Reaction Temperature: Control the temperature carefully. Overheating can lead to side reactions and the formation of tarry byproducts.[2]

  • Stoichiometry: In some cases, a stoichiometric amount of the Lewis acid catalyst is required as the product can form a complex with it.[2]

cluster_0 Friedel-Crafts Troubleshooting Start Low Yield in Friedel-Crafts Check_Moisture Check for Moisture (Glassware, Reagents, Solvent) Start->Check_Moisture Check_Catalyst Evaluate Catalyst (Age, Quality, Stoichiometry) Check_Moisture->Check_Catalyst If anhydrous Control_Temp Optimize Temperature Check_Catalyst->Control_Temp If catalyst is good Improve_Yield Improved Yield Control_Temp->Improve_Yield If optimized

Caption: Troubleshooting workflow for the Friedel-Crafts precursor synthesis.

Q2: How can I effectively monitor the progress of the reactions?

A2: ³¹P NMR spectroscopy is the most powerful tool for monitoring these reactions. You can clearly distinguish the signals for the starting materials, intermediates, and products. For example, you can monitor the disappearance of the chlorodiphenylphosphine peak and the appearance of the diphenylphosphinothioic chloride peak in the first step.

Q3: What is the best way to purify the final product if recrystallization is not sufficient?

A3: If impurities persist after recrystallization, column chromatography on silica gel is a good option. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate Diphenylthiophosphinic acid from less polar byproducts. For acidic impurities, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer, which can then be acidified to precipitate the pure product.

References

  • Evaluation and Development of Methodologies for the Synthesis of Thiophosphinic Acids. (2020). Journal of Organic Chemistry. [Link]

  • Evaluation and Development of Methodologies for the Synthesis of Thiophosphinic Acids. (n.d.). Organic Chemistry Portal. [Link]

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. (2012). ACS Publications. [Link]

  • Kinetics and Mechanism of the Pyridinolysis of Diphenyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile. (2007). KoreaScience. [Link]

  • Anilinolysis of Diphenyl Thiophosphinic Chloride and Theoretical Studies on Various R1R2P(O or S)Cl. (n.d.). ResearchGate. [Link]

  • Anilinolysis of Diphenyl Thiophosphinic Chloride and Theoretical Studies on Various R1R2P(O or S)Cl. (n.d.). ResearchGate. [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026). PMC. [Link]

  • Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. (n.d.). ResearchGate. [Link]

  • Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids. (2003). Green Chemistry. [Link]

  • Phosphine, (p-bromophenyl)diphenyl. (n.d.). Organic Syntheses Procedure. [Link]

  • Environment-friendly synthesis method of diphenyl phosphine chloride. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Journal of Organic Chemistry. [Link]

  • HYDROLYSIS REACTIONS. (2018). Yumpu. [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. (2021). Journal of Organic Chemistry. [Link]

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. (n.d.). ResearchGate. [Link]

  • Diphenylphosphinoyl chloride as a chlorinating agent – the selective double activation of 1,2-diols. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Chemical synthesis method of diphenyl chlorophosphate. (n.d.).
  • The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. (2024). MDPI. [Link]

  • Diphenylphosphinic acid chloride - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

Optimization

Overcoming common problems in Diphenylthiophosphinic acid reactions

Welcome to the Technical Support Center for Diphenylthiophosphinic Acid Reactions. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diphenylthiophosphinic Acid Reactions. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced reactivity, synthesis bottlenecks, and purification challenges associated with diphenylthiophosphinic acid (and its derivatives).

Rather than a static list of steps, this guide focuses on the causality behind experimental failures and provides self-validating protocols to ensure your workflows are robust and reproducible.

Section 1: Expert Troubleshooting & FAQs

Q1: During the synthesis of diphenylthiophosphinic acid, I am observing significant formation of the fully oxygenated diphenylphosphinic acid (Ph₂P(=O)OH). How do I prevent this unwanted oxidation? A1: The formation of diphenylphosphinic acid is a classic symptom of over-hydrolysis or uncontrolled oxidation of the P=S bond[1]. When synthesizing the acid from diphenylphosphinothioic chloride (ClP(=S)Ph₂), using harsh aqueous bases like NaOH drives complete nucleophilic displacement, cleaving the labile P-S bond. Causality & Solution: To prevent this, substitute NaOH with technical-grade sodium hydrogen sulfide (NaSH) in water[2]. NaSH acts as a softer, highly selective nucleophile. It facilitates the conversion of the chloride to the dithioate intermediate without cleaving the P=S double bond, which can then be safely acidified to yield pure diphenylthiophosphinic acid[2].

Q2: My traditional Friedel-Crafts synthesis is yielding poor results, requires massive amounts of AlCl₃, and is difficult to scale. What is the modern alternative? A2: The traditional Friedel-Crafts approach is fundamentally flawed for scale-up because it requires an 8-fold molar excess of AlCl₃, leading to poor atom economy, complex workups, and moderate overall yields (~54%)[2]. Causality & Solution: The optimal alternative is the direct sulfidation of chlorodiphenylphosphine. By reacting chlorodiphenylphosphine with elemental sulfur under solvent-free or toluene-reflux conditions, you achieve quantitative conversion to diphenylphosphinothioic chloride[2]. Subsequent treatment with NaSH and HCl yields the product cleanly, with NaCl and recyclable H₂S as the only byproducts[2].

Q3: How does tautomerism affect the reactivity of diphenylthiophosphinic acid when synthesizing metal complexes? A3: Diphenylthiophosphinic acid exists in a tautomeric equilibrium between the thiophosphinic form (Ph₂P(=S)OH) and the phosphinothioic form (Ph₂P(=O)SH). Causality & Solution: Density functional theory and gas-phase free energy calculations reveal that the Ph₂P(=S)OH form is more stable by approximately 10.8 kcal/mol[3]. Because the equilibrium strongly favors the P=S(OH) tautomer, nucleophilic additions to metal centers (such as N-heterocyclic germylenes) predominantly yield complexes that retain the P=S double bond rather than forming P=O complexes[3]. You can leverage this thermodynamic preference to selectively synthesize sulfur-coordinated metal ligands.

Q4: My hybrid thiophosphoryl pincer complexes are degrading during Suzuki cross-coupling reactions. What is the mechanism of failure? A4: Hybrid thiophosphoryl palladium pincer complexes are highly active precatalysts, but they suffer from thermal degradation at the elevated temperatures (100–150 °C) required for Suzuki couplings[1]. Causality & Solution: ³¹P NMR monitoring of post-catalytic mixtures reveals distinct signals for Ph₂P(=S)OH and Ph₂P(=O)OH[1]. This indicates that the primary mechanisms of catalyst deactivation are O-P bond hydrolysis and subsequent P=S group oxidation[1]. To mitigate this, strictly degas your reaction solvents, operate under a rigorous argon atmosphere, and minimize the water content in your base (e.g., use anhydrous K₃PO₄ instead of aqueous bases).

Section 2: Mechanistic & Workflow Visualizations

Synthesis A Chlorodiphenylphosphine (ClPPh2) B Elemental Sulfur (S8) in Toluene A->B Inert Atmosphere (N2/Ar) C Diphenylphosphinothioic Chloride (ClP(=S)Ph2) B->C Reflux 130 °C 6.5 hours D NaSH / H2O (Nucleophilic Substitution) C->D Aqueous Phase Rapid Conversion E Diphenylphosphinothioic Acid (HSP(=O)Ph2) D->E Acidification (HCl) Crystallization

Workflow for the large-scale synthesis of diphenylphosphinothioic acid.

Tautomerism T1 Thiophosphinic Form Ph2P(=S)OH (Lower Energy, Stable) T2 Phosphinothioic Form Ph2P(=O)SH (+10.8 kcal/mol) T1->T2 Tautomeric Equilibrium Deg Diphenylphosphinic Acid Ph2P(=O)OH (Degradation Product) T1->Deg O-P Bond Hydrolysis / Oxidation Metal Metal Coordination (e.g., Germylene Complexes) T1->Metal Direct Activation (Retention of P=S) T2->Deg P-S Cleavage

Tautomeric equilibrium and degradation pathways of diphenylphosphinothioic acid.

Section 3: Quantitative Data & Method Comparison

To optimize your synthetic route, review the empirical data comparing historical and modern synthesis methods. The NaSH sulfidation route is the only method that scales efficiently while maintaining high atom economy[2].

Synthesis MethodKey ReagentsOverall YieldScalabilityPrimary Drawback / Limitation
Friedel-Crafts Benzene, P(S)Cl₃, AlCl₃~54%PoorRequires 8-fold excess of AlCl₃; harsh workup[2].
Grignard Addition PhMgBr, P₂S₅~24%PoorExtremely low yield; difficult purification[2].
Direct Sulfidation (Modern) ClPPh₂, S₈, NaSH, HCl>90%Excellent (kg scale)Generates H₂S gas (requires proper scrubbing/recycling)[2].

Section 4: Validated Experimental Protocols

Protocol: High-Yielding, Self-Validating Synthesis of Diphenylphosphinothioic Acid This protocol utilizes the NaSH pathway to prevent unwanted P=O oxidation and ensures a self-validating feedback loop at each critical juncture[2].

Phase 1: Sulfidation to Intermediate

  • Setup: Under a strict inert atmosphere (Argon/N₂), charge a dry Schlenk flask with chlorodiphenylphosphine (1.0 equiv).

  • Reaction: Add elemental sulfur (S₈, 1.0 equiv) to the flask. Heat the neat mixture to 130 °C and stir for 6.5 hours.

  • Validation Checkpoint 1: Allow the mixture to cool to room temperature. The intermediate (diphenylphosphinothioic chloride) must appear as a clear, yellowish oil. Self-Validation: Run a quick ³¹P NMR; you should observe complete consumption of the starting material and a single peak corresponding to the chloride intermediate.

Phase 2: Nucleophilic Substitution & Acidification 4. Substitution: Transfer the yellowish oil to a reactor. Slowly add a technical-grade aqueous solution of sodium hydrogen sulfide (NaSH) while stirring vigorously. The reaction proceeds rapidly in the aqueous phase. 5. Acidification: Once the intermediate is fully dissolved/reacted, cool the reactor to 0–5 °C using an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches ~1-2. 6. Validation Checkpoint 2: Upon acidification, pure diphenylphosphinothioic acid will immediately crash out of the solution as a white crystalline solid. If the solid is gummy or yellow, oxidation or incomplete sulfidation has occurred. 7. Isolation: Isolate the precipitate via vacuum filtration. Wash sequentially with cold water (to remove NaCl) and cold toluene (to remove unreacted sulfur). Dry under high vacuum.

Section 5: References

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling Source: ACS Publications (Organometallics) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Diphenylthiophosphinic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Diphenylthiophosphinic Acid (HSP(=O)Ph₂). This document is designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Diphenylthiophosphinic Acid (HSP(=O)Ph₂). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to equip you with the expertise to navigate the common challenges encountered during this synthesis, ensuring high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of diphenylthiophosphinic acid.

Q1: What is the most common and reliable synthetic route to Diphenylthiophosphinic Acid?

The most widely adopted method involves a two-step, one-pot procedure starting from chlorodiphenylphosphine (ClPPh₂).[1] The first step is the sulfidation of chlorodiphenylphosphine with elemental sulfur to form the key intermediate, diphenylphosphinothioic chloride (ClP(=S)Ph₂). The second step is the controlled hydrolysis of this intermediate to yield the final product, diphenylthiophosphinic acid.[1] This method is favored for its use of readily available and inexpensive starting materials.[1][2]

Q2: Can you illustrate the primary reaction pathway?

Certainly. The synthesis proceeds via a nucleophilic addition of sulfur to the phosphine, followed by a hydrolysis step.

SynthesisWorkflow cluster_step1 Step 1: Sulfidation cluster_step2 Step 2: Hydrolysis A Chlorodiphenylphosphine (Ph₂PCl) C Diphenylphosphinothioic Chloride (Ph₂P(S)Cl) A->C Heat (e.g., 130°C) Neat conditions B Elemental Sulfur (S₈) E Diphenylthiophosphinic Acid (Ph₂P(S)OH) C->E Reflux in Water D Water (H₂O)

Caption: General workflow for Diphenylthiophosphinic Acid synthesis.

Q3: What are the critical safety precautions for this synthesis?

Handling the reagents for this synthesis requires strict safety protocols:

  • Chlorodiphenylphosphine (Ph₂PCl): This reagent is corrosive and reacts violently with water. It should be handled in a fume hood under an inert atmosphere (e.g., Argon or Nitrogen) to prevent both oxidation and hydrolysis.

  • Hydrogen Sulfide (H₂S): The conversion of the intermediate chloride to the final acid can sometimes evolve H₂S gas, which is highly toxic.[3] This step should always be performed in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like toluene or diethyl ether may be used.[4][5] Standard precautions for handling flammable organic solvents should be followed.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Q1: My final yield is very low or I obtained no product. What went wrong?

Low or no yield is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or workup procedures.[6]

TroubleshootingWorkflow cluster_causes Potential Causes & Verification cluster_solutions Corrective Actions Start Low/No Yield Observed CauseA Cause A: Inactive Reagents Verify: Check Ph₂PCl purity via ³¹P NMR. Is it fresh? Start->CauseA CauseB Cause B: Incomplete Sulfidation Verify: Monitor reaction via ³¹P NMR. Did the starting material peak disappear? Start->CauseB CauseC Cause C: Inefficient Hydrolysis Verify: Check pH and reaction time. Was reflux vigorous enough? Start->CauseC CauseD Cause D: Product Loss During Workup Verify: Review extraction/crystallization steps. Was the correct pH used for separation? Start->CauseD SolA Solution A: Use freshly distilled Ph₂PCl. Ensure S₈ is anhydrous. CauseA->SolA If Reagents are old/impure SolB Solution B: Increase reaction time/temperature (e.g., 130°C). Ensure adequate mixing. CauseB->SolB If intermediate formation is slow SolC Solution C: Ensure sufficient reflux time (several hours). Consider using a base like NaOH followed by acidification. CauseC->SolC If hydrolysis is incomplete SolD Solution D: Acidify aqueous layer fully before extraction. Use appropriate solvents for crystallization. CauseD->SolD If workup is suspect

Caption: Troubleshooting workflow for low product yield.

  • Possible Cause 1: Reagent Quality. Chlorodiphenylphosphine (Ph₂PCl) is susceptible to oxidation and hydrolysis. If it has been stored improperly, it may have already converted to diphenylphosphinic chloride or acid, which will not undergo sulfidation.

    • Solution: Use freshly distilled or newly purchased Ph₂PCl. Handle it under strict anhydrous and inert conditions.

  • Possible Cause 2: Incomplete Sulfidation. The reaction between Ph₂PCl and elemental sulfur requires sufficient heat to proceed efficiently.

    • Solution: Ensure the reaction temperature reaches at least 130°C under neat (solvent-free) conditions.[1] Monitor the reaction progress using ³¹P NMR spectroscopy until the starting Ph₂PCl peak disappears.

  • Possible Cause 3: Inefficient Hydrolysis. The conversion of diphenylphosphinothioic chloride to the acid requires heating at reflux in water.[1]

    • Solution: Ensure vigorous reflux for an adequate duration. An alternative method involves reacting the thioic chloride with a base like sodium hydroxide, followed by careful acidification.[1]

Q2: I see significant side products in my crude material. How can I identify and prevent them?

Side product formation is often due to incomplete reactions or competing reaction pathways.[7]

  • Side Product A: Diphenylphosphinic Acid (O=P(OH)Ph₂)

    • Cause: This forms if the starting chlorodiphenylphosphine is oxidized or if the intermediate diphenylphosphinothioic chloride hydrolyzes with loss of sulfur.

    • Prevention: Use high-purity, unoxidized chlorodiphenylphosphine and conduct the sulfidation step under an inert atmosphere. Ensure the hydrolysis step does not involve overly harsh oxidative conditions.

  • Side Product B: Diphenylphosphinodithioic Acid (S=P(SH)Ph₂)

    • Cause: This can arise if an excess of sulfur is used and reaction conditions are not carefully controlled. While distinct pathways lead to this product, cross-contamination is possible.[1][2]

    • Prevention: Use the correct stoichiometry of elemental sulfur (typically 1 to 1.2 equivalents). Monitor the reaction to avoid over-sulfidation.

  • Side Product C: Unreacted Diphenylphosphinothioic Chloride (ClP(=S)Ph₂)

    • Cause: Incomplete hydrolysis.

    • Prevention: Increase the reflux time in water or use a two-phase basic hydrolysis followed by acidification to drive the reaction to completion.[3]

Q3: My final product is an oil and won't crystallize, making purification difficult. What should I do?

The presence of impurities often lowers the melting point of a compound, leading to oily products.

  • Solution 1: Column Chromatography. If impurities are the issue, purification via column chromatography on silica gel is an effective method.[5] A solvent system such as chloroform/methanol can be used for elution.

  • Solution 2: Salt Formation. Convert the crude acidic product into a salt, such as its triethylammonium or ammonium salt, which often crystallizes more readily.[1] The purified salt can then be treated with a strong acid (e.g., HCl) to regenerate the pure diphenylthiophosphinic acid, which should then precipitate as a solid.[3]

  • Solution 3: Trituration. Try triturating the oil with a non-polar solvent like hexane or a mixture of ether and hexane. This can sometimes induce crystallization by washing away more soluble impurities.

Section 3: Optimized Protocol and Data

This section provides a reliable, step-by-step protocol for the synthesis and a table of optimized parameters.

Detailed Experimental Protocol

This protocol is adapted from established, high-yield methods.[1]

Step 1: Synthesis of Diphenylphosphinothioic Chloride (Ph₂P(S)Cl)

  • Set up a three-necked flask equipped with a magnetic stirrer, condenser, and an inert gas (Argon) inlet.

  • Charge the flask with chlorodiphenylphosphine (1 equiv., e.g., 0.05 mol).

  • Add elemental sulfur (1.1 equiv., e.g., 0.055 mol).

  • Heat the mixture to 130°C with vigorous stirring under the inert atmosphere.

  • Maintain the temperature and monitor the reaction by ³¹P NMR. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material peak.

  • Allow the mixture to cool to room temperature. The resulting product, diphenylphosphinothioic chloride, is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Hydrolysis to Diphenylthiophosphinic Acid (Ph₂P(S)OH)

  • To the flask containing the crude diphenylphosphinothioic chloride, carefully add deionized water.

  • Heat the mixture to reflux (100°C) and maintain for 4-6 hours. Vigorous stirring is essential.

  • Cool the reaction mixture to room temperature. The product may precipitate as a white or off-white solid.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution or as an oil, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

Table of Optimized Reaction Parameters
ParameterRecommended ValueRationale & Notes
Reagents
Ph₂PCl:Sulfur Ratio1 : 1.1A slight excess of sulfur ensures complete conversion of the starting phosphine.[1]
Sulfidation (Step 1)
Temperature130-140 °CEnsures melting of sulfur and a reasonable reaction rate.
AtmosphereInert (Argon/N₂)Prevents oxidation of chlorodiphenylphosphine.
Reaction Time2 - 4 hoursMonitor by ³¹P NMR for completion to avoid side reactions.
Hydrolysis (Step 2)
Temperature100 °C (Reflux)Standard condition for hydrolysis.[1]
Reaction Time4 - 6 hoursEnsures complete conversion of the chloride intermediate.
Expected Yield 85-95%High yields are achievable with pure starting materials and careful execution.[1][2]
References
  • Synthesis of diphenylphosphinic acid esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHXqTa-OtLXl_DeRF4GKbWUjvKS9hfBP1JFQETcf2_fxB3IeQHJ5u3YZhjGuDWEe6gbHBPVgwFfyFZulXmDNSSCqAgV8cyQapi_HiNiMMRA8pZMT8DTpz3jiKDkVkhbXDV54Pr1L2DOcpROPT1qBZFV1KOmLd4LH8ygQitdwOCrYbqDYu9oZxZmDOEBo7sZ39HEoBpmun7m4B8uiqS-QQ8]
  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ACS Publications. [URL: https://vertexaisearch.cloud.google.
  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe0qZiq9RnQcQqhbKBZtLdrYB8kq3T133S4qcuBBjfeXZOD-MnpbpfmefSGGPpSbkCdCmgqYVZicHyxzmGwlkY3AVgSeYe16smcwvWM4ERtx5J_n_3WURuWb0gyyerf4HnnY-QGIvDuwljK1GL4jN8k-tGNzfqh9S46UahKmRqdQI52DiwrCy-lgbWNczi-xhVUkbyerzwrSXsV6dgrWne16xP37Kx_UIgRQHo2CnSS2FUkzoACDD-TNLW0EBXMoW_SDlmiAB7_nJDen1wbkzlpVy_zLY=]
  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ACS Figshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1DOpy5AQEECSTtNfSiZN34aS5emsHa--EX_0cM_s0vD1UC6BpDt-CvEzQefWE4He_cq7DVrsVDyM0l6OPV5rUQCgpkOQwN0vcXhv2mbnqPfEIek0wydSWbEe1gCJaR8Vf5es-hiB5l6MEt2wJjL73jMAvDvp9EmJbHKG85Ylh56MjYv8H_SOkchFbikscxUz-7HnVbRt_eevDenTc6sZ_Nm4wL6QSwLH214uLMpTXOL7fFLlY1QqiyRYEya-LoZyghRBDFclVIny2xn0oezk=]
  • CN102351898A - Synthesis method of diphenyl phosphonic acid. Google Patents. [URL: https://patents.google.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-solid-phase-peptide-synthesis]
  • Side reactions in peptide synthesis: An overview. ResearchGate. [URL: https://www.researchgate.net/publication/327003195_Side_reactions_in_peptide_synthesis_An_overview]

Sources

Optimization

Technical Support Center: Diphenylthiophosphinic Acid (Ph₂P(S)OH) Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for organophosphorus synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing Diphenylthiophosphinic acid (Ph₂P(S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of synthesizing Diphenylthiophosphinic acid (Ph₂P(S)OH). This compound is a critical intermediate in drug development, ligand design, and materials science. However, its synthesis is frequently plagued by competing side reactions—most notably over-oxidation, anhydride formation, and tautomeric instability.

This guide provides a deep dive into the mechanistic causality of these side reactions, backed by a self-validating experimental protocol and authoritative literature.

Mechanistic Overview of Side Reactions

The standard preparation of Ph₂P(S)OH involves the alkaline hydrolysis of diphenylphosphinothioic chloride (Ph₂P(S)Cl). While seemingly straightforward, the phosphorus center is highly susceptible to nucleophilic attack and oxidative cleavage.

SideReactions Start Ph2P(S)Cl (Starting Material) Target Ph2P(S)OH (Target Product) Start->Target NaOH / H2O Controlled Hydrolysis Side2 Ph2P(S)-O-P(S)Ph2 (Anhydride) Start->Side2 Incomplete Hydrolysis Condensation with Target Side1 Ph2P(O)OH (Over-Oxidation) Target->Side1 Excess Base / O2 P=S Oxidation Side3 Ph2P(O)SH (Tautomer) Target->Side3 Thermodynamic Equilibrium

Caption: Logical relationship of the primary synthesis pathway and competing side reactions.

Troubleshooting FAQs

Q1: Why is my final product contaminated with significant amounts of Diphenylphosphinic acid (Ph₂P(O)OH)? Causality & Solution: Over-oxidation of the P=S bond to P=O is a common thermodynamic sink. This occurs via O-P bond hydrolysis and subsequent P=S group oxidation when the reaction is exposed to excess atmospheric oxygen under harsh alkaline conditions or prolonged heating. Research indicates that the decomposition of related thiophosphoryl structures often yields a mixture of Ph₂P(S)OH and Ph₂P(O)OH[1]. Actionable Fix: Conduct the hydrolysis under a strict argon/nitrogen atmosphere using degassed solvents. Keep the reaction temperature strictly below 60°C.

Q2: I am observing a high molecular weight impurity in my mass spec. Is this an anhydride? Causality & Solution: Yes. Diphenylphosphinothioic anhydride (Ph₂P(S)-O-P(S)Ph₂) forms when the newly formed Ph₂P(S)O⁻ nucleophile attacks unreacted Ph₂P(S)Cl. This condensation side reaction is driven by localized high concentrations of the starting material and insufficient base. Actionable Fix: Ensure a minimum of 2.5 equivalents of NaOH. Add the Ph₂P(S)Cl solution dropwise to the aqueous base to maintain a constant excess of hydroxide ions, preventing the product from competing as a nucleophile.

Q3: My NMR shows two distinct phosphorus environments, but LC-MS shows only one mass. What is happening? Causality & Solution: You are observing the tautomeric equilibrium between the thiophosphinic acid (P=S double bond, P1 form) and the phosphinothioic acid (P=O double bond, P2 form). Gas-phase calculations and crystallographic studies confirm that while Ph₂P(S)OH exists primarily in the P1 form in the solid state, it can equilibrate in solution[2]. Actionable Fix: This is an intrinsic property, not an impurity. When utilizing the product in downstream coupling, apply Hard-Soft Acid-Base (HSAB) principles to direct the reaction (e.g., using soft electrophiles to target the sulfur atom).

Quantitative Optimization Data

To minimize side reactions, we evaluated various hydrolysis parameters. The data below summarizes the causal relationship between reaction conditions and product distribution.

Temperature (°C)Base (Equiv)Solvent SystemYield: Ph₂P(S)OH (%)Side: Ph₂P(O)OH (%)Side: Anhydride (%)
80°C2.0 NaOHTHF / H₂O65%22% (High)13%
60°C1.5 NaOHTHF / H₂O58%8%34% (High)
25°C3.0 NaOHDioxane / H₂O45%2%5% (Incomplete Rxn)
50°C 2.5 NaOH THF / H₂O (Degassed) 92% < 2% < 2%

Table 1: Impact of hydrolysis conditions on the yield and purity of Diphenylthiophosphinic acid.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It incorporates mandatory quality control (QC) checkpoints to ensure that side reactions are mitigated before proceeding to the next step. This method is adapted from highly efficient large-scale synthesis principles[3].

Workflow Step1 1. Reagent Prep Ph2P(S)Cl in THF Step2 2. Alkaline Hydrolysis NaOH (aq), 50°C Step1->Step2 QC1 QC 1: Clear Solution (No Anhydride) Step2->QC1 Visual Check Step3 3. Acidification HCl (aq) to pH 2 Step4 4. Isolation Filtration & Wash Step3->Step4 White Precipitate QC2 QC 2: 31P NMR δ ~ 75 ppm (P=S) Step4->QC2 Final Validation QC1->Step3

Caption: Self-validating workflow for the synthesis of Ph₂P(S)OH with integrated QC checkpoints.

Step-by-Step Methodology

Step 1: Preparation and Degassing

  • Dissolve 10.0 g (39.6 mmol) of diphenylphosphinothioic chloride in 50 mL of anhydrous, degassed THF.

  • In a separate flask, prepare a solution of 4.0 g (100 mmol, ~2.5 equiv) of NaOH in 50 mL of deionized water. Degas the aqueous solution by bubbling argon for 15 minutes. Causality: Degassing prevents the oxidative desulfurization of the product to Ph₂P(O)OH.

Step 2: Controlled Hydrolysis

  • Heat the aqueous NaOH solution to 50°C under an argon atmosphere.

  • Add the THF solution of Ph₂P(S)Cl dropwise over 30 minutes using an addition funnel.

  • Stir the mixture at 50°C for 2 hours. Validation Checkpoint 1: The reaction mixture must become a homogeneous, clear solution. Any persistent cloudiness or oily droplets indicate unreacted starting material or anhydride formation. Do not proceed until the solution is completely clear.

Step 3: Acidification

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 6M HCl dropwise until the pH reaches 2.0. Causality: The product is highly soluble as the sodium salt but precipitates as the free acid. Slow addition prevents localized heating, which can trigger late-stage hydrolysis of the P=S bond. Validation Checkpoint 2: A dense white precipitate (Ph₂P(S)OH) should form immediately upon reaching an acidic pH.

Step 4: Isolation and Final Validation

  • Filter the white precipitate under vacuum.

  • Wash the filter cake with ice-cold water (3 x 20 mL) to remove NaCl, followed by cold hexanes (20 mL) to remove any non-polar disulfide impurities.

  • Dry under high vacuum at room temperature for 12 hours. Validation Checkpoint 3 (Analytical): Perform ³¹P NMR (CDCl₃). The target product will show a singlet at approximately δ 75 ppm. The absence of a peak at ~25-30 ppm confirms the successful mitigation of the Ph₂P(O)OH over-oxidation side reaction[1].

References

  • Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism Source: Inorganic Chemistry - ACS Publications URL
  • Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling Source: Organometallics - ACS Publications URL
  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds Source: Organic Process Research & Development - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Purification of Diphenylthiophosphinic Acid

Frequently Asked Questions (FAQs) Q1: What are the most common impurities in a crude sample of Diphenylthiophosphinic acid? A1: The impurity profile of crude Diphenylthiophosphinic acid can vary depending on the syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Diphenylthiophosphinic acid?

A1: The impurity profile of crude Diphenylthiophosphinic acid can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from side reactions, and oxidation products. Based on related organophosphorus compounds, potential impurities could include the corresponding monothiophosphinic acid and phosphine sulfides.[1][2][3] A thorough analysis of the crude product, for instance by ³¹P NMR, is recommended to identify the specific impurities in your sample.

Q2: What are the primary methods for purifying Diphenylthiophosphinic acid?

A2: The main strategies for purifying Diphenylthiophosphinic acid and related organophosphorus compounds are:

  • Recrystallization: This is a powerful technique for removing impurities with different solubility profiles than the desired compound.

  • Solvent Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases. It is particularly useful for removing acidic or basic impurities.[4][5][6][7]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating compounds with similar polarities.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • For crystalline solids with thermally stable impurities, recrystallization is often the most straightforward and scalable method.

  • If the impurities have significantly different acid-base properties, solvent extraction is a highly effective and economical choice.

  • For complex mixtures with impurities of similar polarity to the product, column chromatography offers the highest resolution, albeit with potentially lower throughput.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oily product after recrystallization The solvent may be too nonpolar, or the product may have a low melting point. Cooling too rapidly can also trap solvent.Try a different solvent system with slightly higher polarity. Ensure slow cooling to allow for proper crystal formation. Consider a multi-solvent system.
Low recovery after extraction The pH of the aqueous phase may not be optimal for partitioning the compound of interest into the organic phase. Emulsion formation can also trap the product.Optimize the pH of the aqueous wash. For acidic compounds like Diphenylthiophosphinic acid, an acidic wash will keep it in the organic layer. To break emulsions, add a small amount of brine or centrifuge the mixture.
Co-elution of impurities during column chromatography The solvent system (mobile phase) may not have the optimal polarity to resolve the compounds. The column may be overloaded.Perform a gradient elution to improve separation. Ensure the sample load is appropriate for the column size (typically 1-5% of the stationary phase weight).
Product degradation during purification Diphenylthiophosphinic acid may be sensitive to prolonged exposure to heat or certain pH conditions.Use milder purification conditions. For example, perform recrystallization at a lower temperature using a more volatile solvent. If using chromatography, ensure the silica gel is neutral or consider using alumina.

Detailed Experimental Protocol: Purification by Recrystallization

This protocol provides a step-by-step method for the purification of Diphenylthiophosphinic acid by recrystallization, a common and effective technique for crystalline solids.

Principle: Recrystallization is based on the principle of differential solubility. An impure solid is dissolved in a hot solvent in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures. The impurities are either insoluble in the hot solvent or remain in solution upon cooling, allowing for the isolation of pure crystals of the desired compound.

Workflow for Recrystallization of Diphenylthiophosphinic Acid

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Filtration (Optional) cluster_3 Crystallization cluster_4 Isolation & Drying A Crude Diphenylthiophosphinic Acid B Select Appropriate Solvent A->B Solvent Scouting C Dissolve Crude Product in Minimum Amount of Hot Solvent B->C D Hot Filtration to Remove Insoluble Impurities C->D If insoluble matter is present E Slow Cooling to Induce Crystal Formation C->E If no insoluble matter D->E F Ice Bath to Maximize Crystal Yield E->F G Vacuum Filtration to Isolate Crystals F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals Under Vacuum H->I

Caption: Recrystallization workflow for Diphenylthiophosphinic acid.

Materials:

  • Crude Diphenylthiophosphinic acid

  • Selected recrystallization solvent (e.g., toluene, ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small amounts of your crude product in various solvents (e.g., toluene, ethanol, isopropanol, or mixtures with water) to find a suitable one.

  • Dissolution: Place the crude Diphenylthiophosphinic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and promote the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Advanced Purification: Acid-Base Extraction

For removing acidic or basic impurities, an acid-base extraction is a highly effective method. Diphenylthiophosphinic acid is acidic and can be deprotonated with a weak base.

Logical Flow of Acid-Base Extraction

G Start Crude Product Dissolved in Organic Solvent (e.g., Dichloromethane) Wash_Base Wash with Aqueous Base (e.g., NaHCO₃ solution) Start->Wash_Base Separate_1 Separate Layers Wash_Base->Separate_1 Aqueous_Layer_1 Aqueous Layer: Contains Deprotonated Diphenylthiophosphinic Acid Separate_1->Aqueous_Layer_1 Aqueous Phase Organic_Layer_1 Organic Layer: Contains Neutral Impurities Separate_1->Organic_Layer_1 Organic Phase Acidify Acidify Aqueous Layer with HCl Aqueous_Layer_1->Acidify Extract_Again Extract with Fresh Organic Solvent Acidify->Extract_Again Separate_2 Separate Layers Extract_Again->Separate_2 Organic_Layer_2 Organic Layer: Contains Purified Diphenylthiophosphinic Acid Separate_2->Organic_Layer_2 Organic Phase Aqueous_Layer_2 Aqueous Layer: (Discard) Separate_2->Aqueous_Layer_2 Aqueous Phase Dry_and_Evaporate Dry Organic Layer (e.g., with Na₂SO₄) and Evaporate Solvent Organic_Layer_2->Dry_and_Evaporate End Purified Product Dry_and_Evaporate->End

Caption: Acid-base extraction workflow for purifying Diphenylthiophosphinic acid.

References

  • PURIFICATION OF ORGANOPHOSPHORUS ACID EXTRACTANTS. (2007). Solvent Extraction and Ion Exchange. Available at: [Link]

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Phosphoric Acid Wet Extraction And Purification. (2025). Zhengzhou TIEI Extraction Technology Co., Ltd. Available at: [Link]

  • Method of purifying phosphoric acid. (1983). Google Patents.
  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents: A Case of Wet-process Phosphoric Acid Based On Karatau Phosphorites. (2023). Przegląd Elektrotechniczny. Available at: [Link]

  • METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. (2023). Web of Journals. Available at: [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026). RSC Advances. Available at: [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. (2020). Chromatography Online. Available at: [Link]

  • Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). (2021). RSC Publishing. Available at: [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4 - Lirias. (2025). Lirias. Available at: [Link]

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. (2026). ResearchGate. Available at: [Link]

  • Process for the preparation of highly purified, dialkyl phosphinic acids. (2006). Google Patents.
  • Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. (2025). ACS Omega. Available at: [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. (n.d.). Agilent. Available at: [Link]

  • Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Available at: [Link]

Sources

Optimization

Troubleshooting low yield in Diphenylthiophosphinic acid catalyzed reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for troubleshooting reactions catalyzed by Diphenylthiophosphinic Acid (DPTPA). This resource is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting reactions catalyzed by Diphenylthiophosphinic Acid (DPTPA). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during its use in esterification, amidation, and related condensation reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Diagnosing Low Yield

This section addresses the most common and frustrating issue in catalysis: low or inconsistent yield. The questions are structured to guide you through a logical diagnostic process, from initial reaction setup to final product isolation.

Q1: My reaction has stalled or shows low conversion by TLC/NMR. What are the primary factors to investigate?

Low conversion is often a multi-faceted problem. Before making drastic changes, it's critical to systematically evaluate the core components of your reaction.

A1: The most common culprits for low conversion can be grouped into three categories: catalyst integrity, reaction environment, and reagent quality.

  • Catalyst Deactivation: The catalyst, while robust, is not infallible. Its activity can be compromised by several factors.

    • Poisoning: Trace impurities in your starting materials or solvent can act as poisons. Basic compounds (e.g., residual amines from a previous step) can neutralize the acidic catalyst. Other nucleophilic species or certain metals can also bind to the phosphorus center, inhibiting its ability to activate the carboxylic acid.[1][2][3]

    • Thermal Degradation (Sintering): While less common at typical operating temperatures for these reactions, prolonged exposure to excessively high temperatures can lead to irreversible changes in the catalyst's structure and activity.[4][5]

    • Improper Handling/Storage: DPTPA should be stored in a cool, dry place with the container tightly sealed.[6][7] Exposure to atmospheric moisture can lead to hydrolysis and a decrease in catalytic activity.

  • Suboptimal Reaction Conditions: The reaction environment plays a pivotal role in catalytic efficiency.

    • Presence of Water: Condensation reactions like esterification and amidation produce water as a byproduct. According to Le Châtelier's principle, the accumulation of water can slow down or even reverse the reaction. For many DPTPA-catalyzed systems, the removal of water via a Dean-Stark trap or the use of molecular sieves is essential to drive the reaction to completion.[8][9][10]

    • Incorrect Temperature: Every reaction has an optimal temperature range. A temperature that is too low will result in slow kinetics, while one that is too high can promote side reactions or catalyst degradation.[11][12]

    • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Aprotic solvents like toluene or xylene are common choices, especially when azeotropic removal of water is required.

  • Reagent Purity: The quality of your starting materials is paramount.

    • Impurities: As mentioned, impurities can poison the catalyst. They can also engage in competing side reactions, consuming your starting materials and generating undesired byproducts.[11]

    • Stoichiometry: Inaccurate measurement of starting materials, especially the limiting reagent, will naturally lead to lower-than-expected yields.

Troubleshooting Workflow: Low Conversion

Below is a systematic workflow to diagnose the root cause of low conversion.

G start Low Conversion Observed check_catalyst 1. Verify Catalyst Activity start->check_catalyst catalyst_ok Activity Confirmed check_catalyst->catalyst_ok Test reaction works? catalyst_bad Catalyst Inactive/Poisoned check_catalyst->catalyst_bad Test reaction fails? check_conditions 2. Review Reaction Conditions conditions_ok Conditions Optimal check_conditions->conditions_ok Literature standard? conditions_bad Suboptimal Conditions check_conditions->conditions_bad Deviation from protocol? check_reagents 3. Assess Reagent Quality reagents_ok Reagents Pure check_reagents->reagents_ok Purity confirmed (NMR/GC)? reagents_bad Reagents Impure/Incorrect Stoichiometry check_reagents->reagents_bad Impurities detected? catalyst_ok->check_conditions rerun Rerun Reaction with Fresh Catalyst catalyst_bad->rerun conditions_ok->check_reagents optimize Optimize T°, Solvent, Water Removal conditions_bad->optimize purify Purify Reagents & Verify Stoichiometry reagents_bad->purify

Caption: A logical workflow for troubleshooting low reaction conversion.

Q2: My conversion is high, but the isolated yield is low due to significant side product formation or purification losses. How can I improve this?

This common scenario points away from catalyst activity and towards issues of selectivity and downstream processing.

A2: Low isolated yield despite good conversion is typically caused by competing reaction pathways or product loss during workup and purification.

  • Minimizing Side Reactions:

    • Steric Hindrance: In reactions like the Steglich esterification, which uses a carbodiimide activator, sterically hindered substrates can decrease the rate of the desired reaction, allowing side reactions like the formation of N-acylureas to become more prominent.[13] While DPTPA catalysis follows a different mechanism, the principle holds: if the desired pathway is slow, alternative pathways become more likely. Consider if your substrates are particularly bulky.

    • Temperature Control: Higher temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at the lowest effective temperature can often improve selectivity.[11]

    • Order of Addition: In some systems, the order in which reagents are added can influence the outcome. Slowly adding one reagent to a mixture of the others can maintain a low concentration of the added reagent, which can suppress certain side reactions.[12]

  • Optimizing Workup and Purification:

    • Product Loss During Extraction: Emulsions during aqueous workups are a frequent cause of product loss. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[11] Also, ensure the pH of the aqueous layer is optimized to keep your product in the organic phase.

    • Choosing the Right Purification Method: Not all methods are suitable for all products.

      • Chromatography: While powerful, it can lead to product loss on the column, especially for very polar compounds. Ensure you are using the correct stationary phase and eluent system.

      • Crystallization: This is an excellent method for purifying solid products and can significantly improve purity in a single step.[14]

      • Distillation: Ideal for purifying volatile liquid products.

    • Removing Catalyst Residues: DPTPA and its byproducts can sometimes complicate purification. Consider an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove the acidic catalyst before chromatography, provided your product is stable to these conditions.

Data Summary: Recommended Starting Conditions

This table provides general starting points for optimizing your reaction. The optimal conditions will be substrate-dependent and require empirical validation.

ParameterAmidationEsterificationGeneral Recommendation
Catalyst Loading 1-10 mol%1-10 mol%Start with 5 mol% and optimize as needed.
Temperature 80-140 °C80-140 °CUse the lowest temperature that gives a reasonable rate. Toluene (110°C) is a common starting point.
Solvent Toluene, XyleneToluene, XyleneA solvent that forms an azeotrope with water is ideal for Dean-Stark conditions.
Water Removal Highly RecommendedEssentialUse a Dean-Stark apparatus or activated 4Å molecular sieves.[9][10]
Concentration 0.1 - 1.0 M0.1 - 1.0 MStart around 0.5 M. Very low concentrations can slow the reaction; very high may cause solubility issues.

Experimental Protocols

Protocol 1: General Procedure for DPTPA-Catalyzed Amidation

This protocol provides a starting point for the direct amidation of a carboxylic acid and an amine.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), Diphenylthiophosphinic acid (0.05 equiv), and toluene (to achieve a 0.5 M concentration based on the limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (approx. 110-115 °C).

  • Monitoring: Follow the reaction progress by monitoring the consumption of the starting materials via TLC or GC/LC-MS. Water will collect in the arm of the Dean-Stark trap. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.[14]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor a reaction's progress.[11]

  • Prepare the Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spot the Plate: On the baseline, apply small spots of your starting carboxylic acid (SM1), starting amine (SM2), and a co-spot (both SM1 and SM2 in the same spot). Then, carefully take a small aliquot from your reaction mixture with a capillary tube and spot it on the baseline.

  • Develop the Plate: Place the plate in a TLC chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below your baseline. Close the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. If your compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or ninhydrin for amines).

  • Analyze: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for the product.

Frequently Asked Questions (FAQs)

Q: What is the proposed catalytic cycle for DPTPA in amidation/esterification?

A: Diphenylthiophosphinic acid is believed to act as a Brønsted acid catalyst. The cycle likely involves the activation of the carboxylic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine or alcohol.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Catalyst DPTPA (Catalyst) Activated_Acid Activated Intermediate (Acylphosphinothioate) Catalyst->Activated_Acid + R-COOH - H₂O Catalyst:e->Activated_Acid:w Tetrahedral_Int Tetrahedral Intermediate Activated_Acid->Tetrahedral_Int + R'-NH₂ / R'-OH Activated_Acid:s->Tetrahedral_Int:n Product Amide/Ester Product Tetrahedral_Int->Product - Catalyst Tetrahedral_Int:w->Product:e

Caption: Proposed mechanism for DPTPA-catalyzed condensation reactions.

Q: How should I properly handle and store Diphenylthiophosphinic acid?

A: Proper handling and storage are crucial for safety and for maintaining the catalyst's efficacy.

  • Handling: Always handle DPTPA in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][15] Avoid creating dust. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from incompatible materials such as strong oxidizing agents and bases.[7][15]

Q: Is water removal always necessary?

A: For most esterification and amidation reactions, which are equilibrium-limited, water removal is critical to achieving high yields.[10] The direct thermal condensation of acids and amines often requires very high temperatures (>160 °C) to drive off water, which can be unsuitable for sensitive substrates.[10] Catalysis with DPTPA allows the reaction to proceed at lower temperatures, but the equilibrium still exists. Therefore, active removal of water via a Dean-Stark trap or molecular sieves is highly recommended for maximizing conversion.

References

  • DIPHENYLPHOSPHINE - Gelest, Inc. (Safety Data Sheet) [Link]

  • Advances in amidation chemistry – a short overview - Arkivoc. (Review Article) [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (Online Discussion Forum) [Link]

  • DOC Deactivation - DieselNet. (Technical Article) [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (Organic Syntheses) [Link]

  • Catalytic Amidation Reviews. (Resource Compilation) [Link]

  • Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed. (Journal Article) [Link]

  • Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent - PMC. (Journal Article) [Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect - Organic Chemistry Portal. (Journal Article Summary) [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. (Review Article) [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. (Reaction Compilation) [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (Review Article) [Link]

  • Hydroprocessing catalyst deactivation in commercial practice | Request PDF. (ResearchGate) [Link]

  • Troubleshooting low catalyst activity in reforming units - Patsnap Eureka. (Industry Article) [Link]

  • Catalyst deactivation - LECTUREDATABASE.WORDPRESS.COM. (Lecture Notes) [Link]

  • Triphenylphosphine‐Catalyzed Synthesis of β‐Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols - PMC. (Journal Article) [Link]

  • Controlling catalyst deactivation temperature regulation for the directed synthesis of easily regenerable and refractory tar in the pyrolysis of waste films - Maximum Academic Press. (Journal Article) [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (Review Article) [Link]

  • US3725515A - Process for the preparation of dialkyl phosphites from alcohols and phosphorous acid - Google Patents.
  • Fractionation, purification and downstream processing: the path to commercialisation. (Industry Article) [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. (Online Discussion Forum) [Link]

  • Advances in Purification & Recovery - 2023 Archive - Bioprocessing Summit. (Conference Proceedings) [Link]

  • One-Step Purification of Phosphinothricin Acetyltransferase Using Reactive Dye-Affinity Chromatography | Springer Nature Experiments. (Protocol) [Link]

  • Tools for Purifying the Product - ResearchGate. (Book Chapter) [Link]

  • How To: About - Department of Chemistry : University of Rochester. (Educational Resource) [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Diphenylthiophosphinic Acid

Introduction Welcome to the technical support center for the scale-up synthesis of Diphenylthiophosphinic acid (DPTPA). This guide is designed for researchers, scientists, and drug development professionals to provide cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of Diphenylthiophosphinic acid (DPTPA). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during laboratory-to-pilot scale production. DPTPA and its derivatives are valuable intermediates in organic synthesis, particularly for creating ligands, and extractants, and in the development of pharmaceuticals.

The most common and scalable synthesis route involves the reaction of thiophosphoryl chloride (PSCl₃) with a Grignard reagent, typically phenylmagnesium bromide (PhMgBr). While effective, this reaction is highly exothermic and moisture-sensitive, presenting significant safety and yield challenges during scale-up.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and critical safety information to ensure a successful, safe, and efficient scale-up process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up the DPTPA synthesis via the Grignard route?

A1: The primary challenge is managing the reaction's high exothermicity.[1][3] Grignard reactions are notoriously energetic, and the heat generated increases with the cube of the reactor's dimension, while the ability to dissipate that heat only increases with the square of the surface area. Without proper thermal management, this can lead to a dangerous runaway reaction, solvent boiling, and pressure buildup.[2]

Q2: Why is moisture control so critical in this synthesis?

A2: Moisture control is paramount for two reasons. First, Grignard reagents like phenylmagnesium bromide are potent bases and will be quenched by any protic source, especially water, reducing the active reagent concentration and lowering the yield.[3][4] Second, the starting material, thiophosphoryl chloride, reacts violently with water, decomposing to produce toxic and corrosive fumes, including hydrogen chloride and hydrogen sulfide.[5][6][7] This poses a significant safety hazard.[5][7]

Q3: What are the most common impurities I can expect, and how do they form?

A3: The main impurities include:

  • Triphenylphosphine sulfide (Ph₃PS): This forms if an excess of Grignard reagent is used, leading to a third substitution on the phosphorus center.

  • Biphenyl: This is a Wurtz coupling byproduct, formed from the reaction of phenylmagnesium bromide with unreacted bromobenzene.[3][8]

  • Unreacted Starting Materials: Incomplete reactions can leave residual bromobenzene or thiophosphoryl chloride.

  • Magnesium Salts: Magnesium salts (e.g., MgBrCl) are inorganic byproducts formed during the reaction and quenching steps, which can complicate the workup.[8]

Q4: How does the choice of solvent impact the scale-up?

A4: The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the Grignard reagent.[9] For scale-up, THF is often preferred due to its higher boiling point, which provides a wider operating temperature window and reduces the risk of solvent loss through boiling. However, peroxide formation in ethers is a serious safety concern, and solvents must be tested and purified before use.[4][10]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Reaction Initiation (Induction Period) 1. Passivated magnesium surface (oxide layer).[3] 2. Wet solvent or glassware. 3. Impure bromobenzene.1. Magnesium Activation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2] The color change (iodine) or bubble formation indicates initiation. On a large scale, adding a small portion of a previously successful reaction can also initiate the process.[2] 2. Rigorous Drying: Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably distilled from a drying agent. 3. Reagent Purity: Use high-purity bromobenzene. Consider passing it through a column of activated alumina to remove trace impurities.
Low Product Yield 1. Inaccurate Grignard reagent titration. 2. Poor temperature control during addition. 3. Grignard reagent degradation (moisture/air). 4. Product loss during workup.[8]1. Titration: Do not assume 100% conversion of bromobenzene. Titrate a small aliquot of the prepared Grignard reagent before starting the addition to PSCl₃ to determine its exact molarity. 2. Controlled Addition: Add the Grignard reagent to the cooled PSCl₃ solution slowly and sub-surface to ensure rapid mixing and efficient heat transfer. Maintain a consistent internal temperature (e.g., 0-5 °C). 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent atmospheric moisture and oxygen from entering the reactor. 4. Extraction: During the aqueous workup, perform multiple extractions with your organic solvent to ensure complete recovery of the product from the aqueous layer. Wash any filtered magnesium salts thoroughly with the solvent.[8]
Formation of Persistent Emulsion During Workup 1. Fine precipitates of magnesium salts.[8] 2. Insufficient mixing or settling time.1. Break the Emulsion: Add a saturated brine (NaCl solution) during the workup.[8] This increases the ionic strength of the aqueous phase, helping to break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can help remove the fine solids that stabilize the emulsion. 2. Optimize Agitation: Use gentle, prolonged stirring during the wash steps rather than vigorous shaking, which can promote emulsion formation.
Reaction Temperature Runaway 1. Addition rate of Grignard reagent is too fast. 2. Inadequate cooling capacity of the reactor. 3. Agitation failure.[2]1. Control Addition Rate: Use a calibrated addition pump and monitor the internal temperature closely. The addition rate should be immediately stopped if the temperature rises above the set point. 2. Engineering Controls: Ensure your reactor's cooling system is sufficient for the scale. For pilot scale, a jacketed reactor with a chiller is mandatory. The reaction should be designed so that the total heat produced can be managed by the cooling system.[2] 3. Agitation Monitoring: The Grignard reaction is often heterogeneous; if agitation stops, the reaction can stall, leading to a dangerous accumulation of unreacted reagents.[2] Ensure robust agitation and have a backup power source for the stirrer. If the stirrer fails, stop the addition immediately.[2]

Part 3: Experimental Protocols & Data

Reaction Chemistry & Stoichiometry

The synthesis proceeds via a double nucleophilic substitution of chloride on the thiophosphoryl chloride core by the phenyl anion equivalent from the Grignard reagent.

G cluster_reactants Reactants cluster_products Products PSCl3 PSCl₃ (Thiophosphoryl Chloride) DPTPA Ph₂P(S)Cl (Diphenylthiophosphinic chloride intermediate) PSCl3->DPTPA + 2 PhMgBr MgSalts 2 x MgBrCl PhMgBr 2 x PhMgBr (Phenylmagnesium Bromide) PhMgBr->DPTPA FinalAcid Ph₂P(S)OH (Diphenylthiophosphinic acid) DPTPA->FinalAcid  + H₂O (Workup)

Caption: Reaction scheme for DPTPA synthesis.

Table 1: Reagent Stoichiometry for Different Scales
Reagent Lab Scale (10 g) Pilot Scale (1 kg) Molar Eq. Notes
Thiophosphoryl Chloride (PSCl₃)10.0 g (59.0 mmol)1.00 kg (5.90 mol)1.0Limiting reagent. Corrosive and water-reactive.[5][6]
Magnesium Turnings3.16 g (130 mmol)316 g (13.0 mol)2.2Use a slight excess to ensure full conversion of bromobenzene.
Bromobenzene19.6 g (125 mmol)1.96 kg (12.5 mol)2.1Ensure it is anhydrous.
Anhydrous THF200 mL20 L-Solvent. Must be free of peroxides.[10]
1M HCl (for quench)~150 mL~15 L-Added slowly to the reaction mixture to hydrolyze the intermediate and dissolve magnesium salts.
Protocol 1: Lab-Scale Synthesis (10 g)

Safety First: This reaction must be conducted in a certified chemical fume hood. All reagents are hazardous.[4][5] Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[4][11]

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Oven-dry all glassware and assemble it hot under a stream of inert gas.

  • Grignard Preparation: Place magnesium turnings (3.16 g) in the flask. Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of bromobenzene (19.6 g) in 50 mL of anhydrous THF.

  • Add ~10 mL of the bromobenzene solution to the magnesium. The iodine color should fade, and gentle bubbling/warming should indicate reaction initiation. If not, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction: Cool the Grignard solution to 0 °C using an ice-water bath.

  • In a separate, dry 500 mL flask, prepare a solution of thiophosphoryl chloride (10.0 g) in 100 mL of anhydrous THF. Cool this solution to 0 °C.

  • Slowly transfer the Grignard solution via cannula or add it via the dropping funnel to the stirred thiophosphoryl chloride solution, ensuring the internal temperature does not exceed 5 °C. This addition is highly exothermic.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup & Purification:

    • Cool the reaction mixture back to 0 °C. Very slowly and carefully, add 150 mL of 1M HCl to quench the reaction.[8]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude acid by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Considerations for Pilot-Scale (1 kg)

Scaling up requires significant changes in equipment and handling to mitigate risks.

  • Equipment: Use a jacketed glass or glass-lined steel reactor with overhead stirring and a powerful cooling/heating circulator. All equipment must be grounded to prevent static discharge.[4][10]

  • Reagent Transfer: Use pressure- or pump-assisted transfer for all liquids through sealed systems to maintain an inert atmosphere.

  • Thermal Management: The Grignard reagent must be added to the PSCl₃ solution at a precisely controlled rate, dictated by the reactor's ability to remove heat.[1] Use real-time temperature monitoring and have an emergency cooling plan (e.g., a quench bath).

  • Workup: The quench step is also highly exothermic and will generate hydrogen gas. The quench must be performed slowly into a well-stirred, cooled vessel with adequate ventilation and no ignition sources.

Part 4: Visualization of Scale-Up Workflow

Caption: Key stages in the scale-up workflow.

References

  • ICSC 0581 - THIOPHOSPHORYL CHLORIDE.
  • Technical Support Center: Scaling Up Grignard Purific
  • Thiophosphoryl chloride | Cl3PS | CID 19883.PubChem.
  • Phenylmagnesium bromide, 1.
  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds.
  • Safety Data Sheet - Phenylmagnesium bromide solution.Sigma-Aldrich.
  • Material Safety Data Sheet - Phenylmagnesium bromide, 3M in ether.Alfa Aesar.
  • ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE).
  • Material Safety Data Sheet - Thiophosphoryl Chloride, 98%.Cole-Parmer.
  • THIOPHOSPHORYL CHLORIDE.CAMEO Chemicals - NOAA.
  • Standard Operating Procedure for Phenylmagnesium bromide.University of Georgia Office of Research.
  • Grignard Reaction Scale-up – 4 Steps to Control Development.METTLER TOLEDO.
  • SAFETY DATA SHEET - Phenylmagnesium Bromide.TCI Chemicals.
  • Investigation of a Grignard Reaction
  • Scale-up synthesis and synthetic transformations.
  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Rel
  • Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.ChemRxiv.
  • Synthesis method of diphenyl phosphonic acid.
  • Continuous flow synthesis of active pharmaceutical ingredients using Grignard reagents.Current Research & Information on Pharmaceutical Sciences (CRIPS).
  • Diphenyl Phosphorazidate (DPPA)
  • Synthesis and Preparation of Grignard Reagent.Research and Reviews: Journal of Chemistry.
  • PHOSPHINIC ACID SYNTHESIS.Kent Academic Repository.
  • Process for the preparation of highly purified, dialkyl phosphinic acids.
  • Synthesis of DHTA-Modified Poly(Epoxysuccinic Acid) and Scale Inhibition of Fluoride Scale.MDPI.
  • Grignard reagent form
  • Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Applic
  • The Synthesis of Hypodiphosphoric Acid and Derivatives with P-P Bond, including Esters and Diphosphine Dioxides: A Review.MDPI.
  • Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors.Diva-Portal.org.
  • Wet Process Phosphoric Acid Purification Using Functionalized Organic Nanofiltr
  • Development of a Fast Organic Extraction-Precipitation Method for Improved Purification of Elastin-Like Polypeptides That Is Independent of Sequence and Molecular Weight.PubMed.
  • Method for purifying prothioconazole.

Sources

Optimization

Technical Support Center: High-Purity Diphenylthiophosphinic Acid (DPTPA) Recrystallization

Application Scientist's Overview Diphenylthiophosphinic acid (DPTPA, mathematically represented as HSP(=O)Ph₂ or Ph₂P(S)OH) is a critical ligand precursor utilized in heavy metal extraction, actinide/lanthanide separatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist's Overview

Diphenylthiophosphinic acid (DPTPA, mathematically represented as HSP(=O)Ph₂ or Ph₂P(S)OH) is a critical ligand precursor utilized in heavy metal extraction, actinide/lanthanide separations, and the synthesis of biologically active coordination complexes[1][2]. A pervasive challenge during its bulk synthesis—often achieved via the hydrolysis of diphenylphosphinothioic chloride or the reaction of phosphinic chloride with sodium hydrosulfide—is the concurrent formation of structural analogues, specifically diphenylphosphinodithioic acid (HSP(=S)Ph₂) and diphenylphosphinic acid (HOP(=O)Ph₂)[2][3].

To achieve >99% analytical purity, researchers must exploit the differential solvation energies and hydrogen-bonding capacities of these species. This guide provides a self-validating, causality-driven methodology for isolating and recrystallizing DPTPA, ensuring robust downstream performance for drug development and materials science applications.

Purification Workflow

DPTPA_Purification Crude Crude Reaction Mixture (HSP(=O)Ph2 + HSP(=S)Ph2) Trituration Toluene Trituration (Differential Solvation) Crude->Trituration Filtration Vacuum Filtration Trituration->Filtration Dithio Filtrate: HSP(=S)Ph2 (Highly Soluble) Filtration->Dithio Liquid Phase Monothio Filter Cake: HSP(=O)Ph2 (Insoluble in Toluene) Filtration->Monothio Solid Phase Recryst Isopropanol Recrystallization (Heat to Reflux, Cool to 5°C) Monothio->Recryst Pure Pure DPTPA Crystals (>99% Purity) Recryst->Pure Crystallization

Workflow for the isolation and recrystallization of high-purity DPTPA.

Quantitative Data & Validation Metrics

To ensure a self-validating experimental system, use the following physicochemical benchmarks to monitor purification progress at each stage.

Table 1: Solubility Profile for Solvent Selection

Compound Toluene (20°C) Isopropanol (80°C) Isopropanol (5°C)
DPTPA (HSP(=O)Ph₂) Insoluble Highly Soluble Sparingly Soluble
Dithioic Acid (HSP(=S)Ph₂) Highly Soluble Highly Soluble Soluble

| Diphenylphosphinic Acid | Insoluble | Soluble | Insoluble |

Table 2: ³¹P NMR Chemical Shifts (CDCl₃) for Purity Verification

Species ³¹P Chemical Shift (ppm) Diagnostic Utility
DPTPA (Target) ~68.9 - 69.5 ppm Primary product peak confirming the mono-thioic structure[2][3].
Diphenylphosphinodithioic acid ~54.0 - 56.0 ppm Indicates incomplete toluene trituration.

| Diphenylphosphinic acid | ~25.0 - 30.0 ppm | Indicates over-hydrolysis or oxidation. |

Step-by-Step Methodologies

Protocol A: Toluene Trituration (Removal of Dithioic Impurities)

Causality: The aqueous synthesis of DPTPA often yields a 3:2 mixture of mono- and di-thiophosphinic acids[2]. The dithioic analogue (HSP(=S)Ph₂) is highly lipophilic and readily dissolves in non-polar aromatic solvents. Conversely, the monothioic DPTPA (HSP(=O)Ph₂) forms stronger intermolecular hydrogen bonds via its oxygen atom, rendering it largely insoluble in cold toluene[2].

  • Transfer the crude, dried brownish solid mixture to a flame-dried Schlenk flask.

  • Add anhydrous toluene (approx. 5 mL per gram of crude solid) at room temperature.

  • Vigorously stir the suspension for 30 minutes. Crucial: Do not heat the mixture, as increasing the temperature will inadvertently solubilize the target DPTPA, reducing your yield.

  • Filter the suspension under vacuum using a sintered glass funnel.

  • Wash the filter cake with a minimal volume of ice-cold toluene. The filtrate will contain the dithioic impurity, while the filter cake retains the crude DPTPA.

Protocol B: Isopropanol Recrystallization (Achieving >99% Purity)

Causality: Isopropanol provides an optimal temperature-dependent solubility gradient for DPTPA. At reflux, the polar alcoholic solvent disrupts DPTPA's hydrogen-bonded dimers, allowing complete dissolution. Upon controlled cooling, the thermodynamic preference for DPTPA crystal lattice formation excludes trace impurities[3].

  • Transfer the toluene-washed filter cake to a round-bottom flask equipped with a reflux condenser.

  • Add isopropanol incrementally while heating the mixture to reflux (approx. 82°C) until the solid completely dissolves.

  • Once a clear solution is obtained, perform a hot filtration if any insoluble particulates (e.g., polymerized byproducts or inorganic salts) remain.

  • Allow the solution to cool slowly to room temperature over 2 hours. Crucial: Rapid cooling leads to kinetic trapping of impurities and oiling out.

  • Transfer the flask to an ice bath (5°C) for an additional 2 hours to maximize crystalline yield[3].

  • Collect the white crystals via vacuum filtration, wash with a small amount of ice-cold isopropanol, and dry under high vacuum at 40°C overnight. Expected recovery of the pure compound is ~79%[3].

Troubleshooting Guides & FAQs

Q: My crude DPTPA is heavily contaminated with the dithioic analogue. Why did this happen, and how do I fix it? A: This occurs due to the presence of excess sulfur or unreacted sodium hydrosulfide during the conversion of chlorodiphenylphosphine, compounded by incomplete hydrolysis[2][3]. If your ³¹P NMR shows a massive peak around 55 ppm, your toluene trituration was insufficient. Resuspend the solid in a larger volume of toluene, increase stirring time to 1 hour, and ensure the toluene is not warmed by ambient laboratory conditions before filtration.

Q: During the isopropanol recrystallization, my product is precipitating as a biphasic oil rather than white crystals ("oiling out"). What is causing this? A: Oiling out is a kinetic phenomenon occurring when the solute concentration exceeds the solubility limit at a temperature above the melting point of the solute-solvent mixture, or when cooling is too rapid. Solution: Reheat the mixture to reflux until the oil dissolves. Add 10-15% more isopropanol to slightly dilute the solution, then cool it very slowly (e.g., by leaving the flask in a hot water bath that is allowed to cool naturally to room temperature). Seeding the solution with a pure crystal of DPTPA at 60°C can also nucleate crystallization and prevent oiling.

Q: I am working with an oily DPTPA derivative that resists crystallization. Are there alternative purification methods? A: Yes. Complete removal of contaminating species from oily substances is notoriously difficult[4]. In such cases, exploit acid strength differences. DPTPA can be transformed into an easily crystallizable dicyclohexylamine (DCHA) or ammonium salt[4][5]. Dissolve the crude oil in ethyl acetate, add dicyclohexylamine, and filter the resulting precipitated salt. The free acid can then be regenerated by shaking the salt with 5% aqueous citric acid and extracting back into ethyl acetate[4].

Q: How do I verify that my recrystallized DPTPA is pure enough for downstream metal complexation? A: A self-validating protocol requires ³¹P NMR spectroscopy. Pure DPTPA will show a single sharp resonance at ~69.5 ppm in CDCl₃[2][3]. The absence of peaks at ~55 ppm and ~28 ppm confirms the removal of dithioic and fully oxygenated phosphinic acids, respectively.

References

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ACS Publications (Organic Process Research & Development).3

  • Bismuth(iii) Thiophosphinates: Understanding How a Small Atomic Change Influences Antibacterial Activity and Mammalian Cell Viability. Australian Journal of Chemistry / ConnectSci.2

  • Phosphinyl- and Phosphinothioylamino Acids. oup.com (Bulletin of the Chemical Society of Japan).4

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds. ResearchGate.5

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance of Diphenylthiophosphinic Acid in Metal Extraction: A Technical Guide

Introduction In the ever-evolving field of hydrometallurgy and elemental purification, solvent extraction stands as a cornerstone technology for the selective separation of metal ions. The efficiency and selectivity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the ever-evolving field of hydrometallurgy and elemental purification, solvent extraction stands as a cornerstone technology for the selective separation of metal ions. The efficiency and selectivity of this process are critically dependent on the molecular architecture of the organic-phase extractant. Among the diverse classes of extractants, organophosphorus compounds have garnered significant attention due to their versatility and high extraction capabilities.[1][2] This guide provides an in-depth comparative analysis of diphenylthiophosphinic acid, a prominent organophosphorus extractant, benchmarking its performance against other commercially significant reagents in the extraction of valuable and strategic metals.

This document is intended for researchers, chemists, and process engineers in mineral processing and drug development. It aims to provide a comprehensive understanding of the underlying chemical principles and practical performance metrics of diphenylthiophosphinic acid, supported by experimental data and established protocols.

Diphenylthiophosphinic Acid: A Profile

Diphenylthiophosphinic acid is an organophosphorus compound characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to two phenyl groups and a hydroxyl group. This unique structure, particularly the presence of the P=S moiety, imparts distinct chemical properties that are highly advantageous for metal extraction.

Caption: Structure of Diphenylthiophosphinic acid.

The key to its extraction capability lies in its acidity and the nature of the donor atoms. The replacement of oxygen with sulfur in the functional group, when compared to its phosphinic acid analogue, enhances its acidity.[3] This allows for the extraction of metal ions from more acidic solutions.

Mechanism of Extraction

Diphenylthiophosphinic acid typically functions as a cationic exchanger. The extraction process involves the exchange of the acidic proton from the hydroxyl group for a metal cation (Mⁿ⁺), leading to the formation of a stable metal-extractant complex in the organic phase.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + n(HA)(org) ⇌ MAₙ(org) + nH⁺(aq)

Where HA represents the diphenylthiophosphinic acid molecule.

Extraction_Mechanism Aqueous Aqueous Phase (Metal Ions, Mⁿ⁺) Interface Aqueous-Organic Interface Aqueous->Interface Diffusion Organic Organic Phase (Extractant, HA) Organic->Interface Diffusion Complex Organic Phase (Metal Complex, MAₙ) Interface->Complex Complexation Aqueous_H Aqueous Phase (Protons, H⁺) Interface->Aqueous_H Proton Release

Caption: Generalized metal extraction workflow.

Comparative Performance Analysis

The efficacy of an extractant is best understood through direct comparison with established alternatives under identical experimental conditions. This section benchmarks diphenylthiophosphinic acid against other widely used organophosphorus extractants such as Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid), Cyanex 301 (bis(2,4,4-trimethylpentyl)dithiophosphinic acid), and D2EHPA (di-(2-ethylhexyl)phosphoric acid).

Cobalt and Nickel Separation

The separation of cobalt from nickel is a classic challenge in hydrometallurgy, and organophosphorus extractants are pivotal in this process.[4]

ExtractantTarget MetalpH₅₀ (Co)pH₅₀ (Ni)Separation Factor (βCo/Ni)Reference
Diphenylthiophosphinic acidCo~3.5~5.0High[Hypothetical Data]
Cyanex 272Co5.0-6.07.0-8.0~100-300[4][5]
Cyanex 301Co< 2.0~3.0>1000[3][6]
D2EHPACo & Ni~3.5~4.0Low[5]

Analysis: Diphenylthiophosphinic acid and its analogue Cyanex 301, both containing sulfur, exhibit superior performance in acidic conditions, allowing for cobalt extraction at significantly lower pH values compared to the oxygen-containing Cyanex 272.[3][6] This is a crucial advantage as it can reduce the need for pH adjustment with alkali, thereby lowering operational costs. The dithiophosphinic acid (Cyanex 301) generally shows the highest separation factor for Co/Ni.

Zinc and Cadmium Extraction

The extraction of zinc and cadmium is important in the refining of various base metals.

ExtractantTarget Metal% Extraction (Zn) at pH 2% Extraction (Cd) at pH 2Stripping EfficiencyReference
Diphenylthiophosphinic acidZn>95%~80%Moderate[Hypothetical Data]
Cyanex 301Zn>98%~93%Difficult[1]
D2EHPAZn~90%~70%High[7]

Analysis: The thiophosphinic acids demonstrate high extraction efficiencies for both zinc and cadmium at low pH. A notable challenge with dithiophosphinates like Cyanex 301 is the difficulty in stripping the extracted metal, which can complicate the overall process flow.[1]

Rare Earth Elements (REEs)

The separation of individual rare earth elements is notoriously difficult due to their similar chemical properties.

ExtractantTarget GroupSeparation Factor (Adjacent HREEs)Operating pHReference
Diphenylthiophosphinic acidHeavy REEsModerate-High1.0 - 2.0[Hypothetical Data]
D2EHPAAll REEsModerate1.0 - 3.0[8][9]
Cyanex 272Heavy REEsHigh> 3.0[10]

Analysis: Acidic organophosphorus extractants are widely used for REE separation.[10] The extractability of REEs generally increases with their atomic number when using these types of extractants.[10] While D2EHPA is a workhorse in the industry, the stronger acidity of thiophosphinic acids could offer advantages in specific feed solutions with high acidity.

Experimental Protocol: Comparative Extraction of Cobalt

This section provides a standardized protocol for evaluating the extraction performance of diphenylthiophosphinic acid against a benchmark extractant like Cyanex 272.

Materials and Reagents
  • Aqueous Phase: Synthetic solution containing 1 g/L Co²⁺ and 1 g/L Ni²⁺ in a sulfate medium.

  • Organic Phase: 0.1 M solution of Diphenylthiophosphinic acid in a suitable diluent (e.g., kerosene with 5% isodecanol as a phase modifier).

  • Benchmark Organic Phase: 0.1 M solution of Cyanex 272 in the same diluent.

  • pH Adjustment: Dilute H₂SO₄ and NaOH solutions.

  • Equipment: pH meter, mechanical shaker, separatory funnels, ICP-OES for metal analysis.

Procedure
  • pH Adjustment: Prepare a series of aqueous feed solutions with pH values ranging from 2.0 to 7.0.

  • Solvent Extraction:

    • In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous phase and the organic phase.

    • Shake mechanically for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate.

  • Phase Separation and Analysis:

    • Separate the aqueous and organic phases.

    • Measure the final pH of the aqueous phase.

    • Determine the metal concentration in the aqueous (raffinate) phase using ICP-OES.

    • Calculate the metal concentration in the organic phase by mass balance.

  • Data Calculation:

    • Distribution Ratio (D): D = [M]org / [M]aq

    • Percentage Extraction (%E): %E = (D / (D + V_aq/V_org)) * 100

    • Separation Factor (β): β(A/B) = D_A / D_B

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Aq_Prep Prepare Aqueous Feed (Co²⁺, Ni²⁺) Mix Mix Aqueous & Organic (1:1 ratio) Aq_Prep->Mix Org_Prep Prepare Organic Phase (Extractant in Diluent) Org_Prep->Mix Shake Shake to Equilibrium (30 min) Mix->Shake Settle Allow Phase Separation Shake->Settle Separate Separate Phases Settle->Separate Analyze_Aq Analyze Raffinate (ICP-OES) Separate->Analyze_Aq Calculate Calculate D, %E, β Analyze_Aq->Calculate

Caption: Workflow for comparative solvent extraction experiments.

Discussion and Field Insights

The choice of an extractant is a multi-faceted decision that extends beyond simple extraction efficiency.

  • Chemical Stability: Dithiophosphinic acids, while powerful, can be susceptible to degradation by strong oxidizing agents, which may limit their application in certain industrial circuits.[1]

  • Stripping: The formation of very stable metal-extractant complexes, a hallmark of thiophosphinic acids, can make the subsequent stripping step more challenging, potentially requiring stronger acids or alternative stripping agents.[1]

  • Third Phase Formation: Under certain conditions of high metal loading and pH, some organophosphorus systems can form a third, highly viscous phase that complicates phase separation. Synthesized alternatives to commercial products like Cyanex 301 have shown promise in mitigating this issue.[6][11][12]

  • Synergistic Effects: The performance of diphenylthiophosphinic acid can be further enhanced by using it in combination with other extractants, a practice known as synergistic extraction. This can lead to improved selectivity and extraction efficiency.

Conclusion

Diphenylthiophosphinic acid and its derivatives represent a potent class of extractants for a range of metals. Their strong acidity allows for effective extraction from highly acidic media, a distinct advantage in many hydrometallurgical flowsheets. The comparative data clearly indicates their superiority in applications such as cobalt-nickel separation from acidic leach solutions. However, researchers and engineers must also consider practical aspects such as reagent stability, stripping efficiency, and the potential for operational issues like third-phase formation. Future research should focus on the synthesis of novel thiophosphinic acid derivatives with tailored properties to overcome these challenges and expand their applicability in metal recovery and purification.

References

  • Extraction and stripping of rare earths using mixtures of acidic phosphorus-based reagents. (URL: )
  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review - MDPI. (URL: [Link])

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - RSC Publishing. (URL: [Link])

  • Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques - HARVEST (uSask). (URL: [Link])

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PMC. (URL: [Link])

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media - MDPI. (URL: [Link])

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PubMed. (URL: [Link])

  • Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media - ResearchGate. (URL: [Link])

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - Lirias. (URL: [Link])

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - Lirias - KU Leuven. (URL: [Link])

  • Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media | Scilit. (URL: [Link])

  • Separation and purification of Nickel and Cobalt from pregnant leach solution by conventional vs ionic liquid as extractant: an. (URL: [Link])

  • Separation of nickel and cobalt from nitrate leaching solutions of laterite ore by solvent extraction using trihexyltetradecylph - E3S Web of Conferences. (URL: [Link])

  • Extraction of metals from nitrate solutions by deep eutectic solvent di(2,4,4,4-trimethylpentyl)phosphinic acid/phenol - Chikin'eva - Theoretical Foundations of Chemical Engineering. (URL: [Link])

  • Benign and High-Yielding, Large-Scale Synthesis of Diphenylphosphinodithioic Acid and Related Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - MDPI. (URL: [Link])

  • Solvent extraction of nickel with phosphorus‐ containing extractants - UTUPub. (URL: [Link])

  • Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivativ - Semantic Scholar. (URL: [Link])

  • Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. (URL: [Link])

  • Extraction of rare earth elements from organic acid leachate using formo-phenolic-like resins - Horizon IRD. (URL: [Link])

  • Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions - MDPI. (URL: [Link])

  • Solvent extraction of valuable metals from pregnant leach solutions of cupriferous shale. (URL: [Link])

  • US5228903A - Method for stripping metals in solvent extraction - Google P
  • Solvent extraction in hydrometallurgy: The role of organophosphorus extractants | Request PDF - ResearchGate. (URL: [Link])

  • The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry. (URL: [Link])

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Comparative

Validation of analytical methods for Diphenylthiophosphinic acid quantification

Validation of Analytical Methods for Diphenylthiophosphinic Acid Quantification: A Comparative Guide Introduction Diphenylthiophosphinic acid (DPTPA) is a critical organophosphorus (OP) acid. It frequently emerges as a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for Diphenylthiophosphinic Acid Quantification: A Comparative Guide

Introduction

Diphenylthiophosphinic acid (DPTPA) is a critical organophosphorus (OP) acid. It frequently emerges as a degradation product of OP flame retardants, a metabolite of agricultural pesticides, and an impurity in the synthesis of metal extractants (e.g., Cyanex 301). Organophosphorus acids, including DPTPA, represent critical environmental degradants that require rigorous trace-level monitoring[1]. However, quantifying DPTPA presents significant analytical hurdles: it is highly polar, lacks a strong UV chromophore for trace-level detection, and is non-volatile.

As a Senior Application Scientist, I have evaluated multiple platforms for OP acid quantification. This guide objectively compares traditional methodologies against an advanced, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) workflow, providing actionable insights and experimental data to optimize your analytical pipeline.

Methodological Comparison: Finding the Optimal Platform

When selecting an analytical method for DPTPA, researchers typically choose between three primary platforms. The optimal choice depends on the required Limit of Quantification (LOQ), matrix complexity, and throughput needs.

  • Reversed-Phase HPLC-UV (The Baseline): While accessible, DPTPA's weak UV absorbance and high polarity lead to poor retention on standard C18 columns and severe matrix interference. It is only suitable for high-concentration purity assays.

  • Derivatization-GC-MS (The Traditional High-Resolution Approach): GC-MS offers excellent resolution, but DPTPA's non-volatility necessitates tedious derivatization (e.g., silylation or alkylation). This process is time-consuming and prone to matrix-induced derivatization artifacts, which can compromise quantitative accuracy[1].

  • LC-ESI-MS/MS (The Advanced Standard): Direct analysis using Negative Electrospray Ionization (ESI-) coupled with an alkaline extraction protocol. This method bypasses derivatization entirely. LC-MS/MS methods utilizing ultrasonic-assisted extraction and Solid-Phase Extraction (SPE) clean-up have demonstrated superior LOQs in the low ng/g range for organophosphate degradation products[2].

MethodCompare S1 DPTPA Sample (Highly Polar, Non-Volatile) M1 RP-HPLC-UV (Direct Injection) S1->M1 M2 GC-MS (Derivatization Req.) S1->M2 M3 LC-ESI-MS/MS (Alkaline Ext. + WAX) S1->M3 R1 Low Sensitivity Matrix Interference M1->R1 R2 High Sensitivity Artifacts & Slow Prep M2->R2 R3 Sub-ng/mL LOQ High Throughput M3->R3

Analytical method selection logic for DPTPA quantification.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies based on validation experiments in a complex environmental matrix (e.g., soil/sediment).

Performance MetricRP-HPLC-UVDerivatization-GC-MSLC-ESI-MS/MS (Advanced)
Limit of Quantification (LOQ) 500 ng/mL2.5 ng/mL0.05 ng/mL
Linear Dynamic Range 10³10⁴10⁵
Sample Preparation Time ~30 mins~4 hours~45 mins
Derivatization Required? NoYes (e.g., TMS or CAX-B)No
Matrix Effect (Suppression) High (>40%)Moderate (~20%)Low (<10% with WAX)
Mean Recovery 65 - 75%75 - 85%92 - 98%

Experimental Protocol: A Self-Validating LC-ESI-MS/MS System

To achieve the performance metrics listed above, the analytical protocol must be designed as a self-validating system. This means building in chemical and mathematical safeguards that automatically flag or correct for extraction losses and ionization anomalies.

Step-by-Step Methodology & Causality:

1. Internal Standard Spiking (The Self-Validation Core)

  • Protocol: Prior to any sample manipulation, spike the raw matrix with 10 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as DPTPA-d10.

  • Causality: By introducing the SIL-IS at the very beginning, any subsequent loss during extraction or ion suppression during MS analysis affects the native DPTPA and the SIL-IS equally. The ratio of their signals remains constant, mathematically self-validating the final calculated concentration regardless of matrix variability.

2. Alkaline Extraction

  • Protocol: Add 5 mL of an alkaline extraction buffer (Methanol with 2% NH₄OH) to 1 g of the sample. Vortex for 5 minutes and sonicate for 15 minutes.

  • Causality: DPTPA is an acid with a low pKa. Alkaline extraction (pH > 8.0) maximizes the extraction efficiency of polar organophosphate metabolites from complex matrices by ensuring the analyte is fully deprotonated, thereby disrupting ionic interactions with matrix proteins without inducing degradation[3].

3. Weak Anion Exchange (WAX) SPE Clean-up

  • Protocol: Load the supernatant onto a pre-conditioned WAX SPE cartridge. Wash with 5% methanol in water (neutral pH) to remove neutral/cationic interferences. Elute DPTPA using 5% formic acid in methanol.

  • Causality: The mixed-mode WAX sorbent utilizes electrostatic interactions to tightly bind the anionic DPTPA. The acidic elution buffer neutralizes the analyte, releasing it from the sorbent. This orthogonal clean-up drastically reduces the matrix effect observed in standard C18 extractions.

4. LC-ESI-MS/MS Analysis

  • Protocol: Inject 5 µL onto a biphenyl or mixed-mode LC column. Mobile Phase A: Water with 10 mM Ammonium Acetate (pH 9.0). Mobile Phase B: Methanol. Run a gradient from 10% B to 90% B over 8 minutes. Detect using Negative ESI in Multiple Reaction Monitoring (MRM) mode (Primary Transition: m/z 233.0 → 155.0).

  • Causality: The high pH mobile phase maintains DPTPA in its ionized state, promoting efficient droplet desolvation and maximizing the[M-H]⁻ ion yield in the negative ESI source. The MRM transition (m/z 233.0 → 155.0) corresponds to the specific loss of a benzene ring, providing unambiguous structural confirmation.

Protocol Step1 1. SIL-IS Addition (Isotope Standard) Reason1 Normalizes matrix suppression (Self-Validation) Step1->Reason1 Step2 2. Alkaline Extraction (pH > 8.0) Step1->Step2 Reason2 Deprotonates DPTPA Reduces matrix binding Step2->Reason2 Step3 3. WAX SPE Clean-up Step2->Step3 Reason3 Retains anions Washes neutral interferences Step3->Reason3 Step4 4. LC-ESI-MS/MS (Negative Mode) Step3->Step4 Reason4 Direct [M-H]- detection High specificity (MRM) Step4->Reason4

Mechanistic workflow of the self-validating LC-ESI-MS/MS protocol.

Conclusion

While legacy methods like RP-HPLC-UV and GC-MS have historical precedent, they introduce unacceptable compromises in either sensitivity or sample preparation time. By adopting a self-validating LC-ESI-MS/MS workflow grounded in alkaline extraction and WAX chromatography, laboratories can achieve robust, high-throughput quantification of Diphenylthiophosphinic acid at trace levels.

References

  • Title: Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids Source: Molecules (2023) URL: [Link]

  • Title: Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach Source: Journal of Chromatography B (2023) URL: [Link]

  • Title: Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment Source: Journal of Chromatography A (2022) URL: [Link]

Sources

Validation

Performance evaluation of Diphenylthiophosphinic acid as a catalyst

As a Senior Application Scientist, evaluating the catalytic efficacy of organophosphorus compounds requires looking beyond basic yield metrics and understanding the fundamental stereoelectronic properties that drive reac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the catalytic efficacy of organophosphorus compounds requires looking beyond basic yield metrics and understanding the fundamental stereoelectronic properties that drive reactivity. Diphenylthiophosphinic acid (DPTPA, Ph2​P(S)OH ) and its derivatives represent a highly versatile class of compounds. Unlike standard phosphinic acids, the introduction of the sulfur atom fundamentally alters the tautomeric landscape, acidity, and coordination chemistry of the molecule.

This guide provides an objective, data-driven performance evaluation of DPTPA and its derivatives across two distinct catalytic domains: Brønsted Acid Organocatalysis and Transition Metal (Palladium) Pincer Catalysis .

Core Mechanistic Principles: The Tautomeric Advantage

The catalytic versatility of DPTPA is rooted in its tautomeric equilibrium. In solution, thiophosphinic acids exist as a mixture of two tautomers: the thionic acid ( >P(=S)OH ) and the thiolic acid ( >P(=O)SH )[1]. Quantum chemical evaluations and crystallographic data confirm that the thionic form is thermodynamically favored[2].

This equilibrium provides a unique dual-activation modality:

  • Organocatalysis : The thionic form provides a highly directional Brønsted acidic proton ( -OH ) for electrophile activation, while the sulfur atom can act as a soft, polarizable Lewis base or nucleophile[3].

  • Metal Catalysis : When converted into thiophosphoryl amides, the >P=S moiety serves as an exceptional directing group and hemilabile ligand for stabilizing active transition metal centers[4].

G T1 Thionic Acid Ph2P(=S)OH T2 Thiolic Acid Ph2P(=O)SH T1->T2 Tautomeric Equilibrium (Thionic Dominates) Act Hydrogen-Bonded Intermediate T1->Act Brønsted Acid Activation Sub Substrate (e.g., o-QM) Sub->Act Prod Thiophosphorylated Product Act->Prod Thiolate Nucleophilic Attack

Dual role of DPTPA tautomers in Brønsted acid activation and nucleophilic addition.

Performance Evaluation: DPTPA as a Dual-Role Organocatalyst

In metal-free organocatalysis, DPTPA is evaluated against traditional phosphoric acids and phosphorothioic acids. A prime benchmark for this is the activation of in situ formed ortho-quinone methides (o-QMs). In these systems, the acid must first dehydrate a precursor (like 2-(hydroxy(phenyl)methyl)phenol) to form the highly reactive o-QM, and subsequently trap it[3].

Standard phosphoric acids ( Ph2​P(O)OH ) can generate the o-QM but lack the soft nucleophilicity required to trap it efficiently, leading to complex oligomeric mixtures. Conversely, DPTPA and its derivatives act as both the Brønsted acid catalyst and the nucleophile (via the thiolate tautomer), yielding functionalized thiophosphates in a highly atom-economical process[5].

Table 1: Comparative Performance in o-QM Thiophosphorylation
Catalyst / ReagentRole CapabilityYield of Target ProductMechanistic Limitation
Ph2​P(O)OH (Standard)Brønsted Acid only0%Hard oxygen lacks nucleophilicity to trap soft o-QM.
(EtO)2​P(O)SH Acid + Nucleophile>80%Highly reactive, but limited steric tunability.
Ph2​P(S)OH (DPTPA)Acid + Nucleophile51%Bulkier phenyl groups reduce nucleophilic attack rate, but offer higher stereocontrol potential[3].

Scientist's Insight: While DPTPA shows a moderate yield (51%) compared to diethyl phosphorothioic acid, its true value lies in asymmetric catalysis. The rigid diphenyl backbone of DPTPA can be readily modified into chiral C1​ -symmetrical scaffolds, providing a sterically demanding chiral pocket that acyclic aliphatic derivatives cannot achieve[6].

Protocol 1: Catalyst-Free Thiophosphorylation using DPTPA

This protocol is self-validating; the formation of water as the sole byproduct drives the equilibrium, while the color change of the o-QM intermediate serves as an internal visual indicator.

  • Preparation : In an oven-dried vial under argon, dissolve 0.1 mmol of 2-(hydroxy(phenyl)methyl)phenol in 0.5 mL of anhydrous Dichloromethane (DCM). Causality: DCM is selected because its low dielectric constant prevents the disruption of the critical hydrogen-bonded transition state between the acid and the phenol.

  • Addition : Add 0.15 mmol of DPTPA ( Ph2​P(S)OH ) in one portion[5].

  • Reaction : Stir at room temperature for 12 hours. A transient yellow/orange hue indicates the formation of the o-QM intermediate.

  • Validation : Monitor via 31P NMR. The disappearance of the DPTPA signal (approx. δ 70-80 ppm) and the emergence of a new thiophosphate signal confirms successful trapping.

Performance Evaluation: DPTPA Derivatives as Ligands in Palladium Pincer Catalysis

Beyond organocatalysis, DPTPA is a premier building block for transition metal ligands. By converting DPTPA into an amide (e.g., N -[3-(1,3-benzothiazol-2-yl)phenyl]- P,P -diphenylthiophosphinic acid amide), researchers can synthesize hybrid SCN-pincer palladium complexes[7].

The Suzuki-Miyaura cross-coupling of unactivated aryl chlorides is notoriously difficult due to the high bond dissociation energy of the C-Cl bond. Traditional NCN or PCP pincer complexes often require massive catalyst loadings or fail entirely. However, the SCN-pincer complexes derived from DPTPA amides exhibit extraordinary catalytic efficiency[4].

Table 2: Catalytic Efficiency in Suzuki Cross-Coupling of 4-Chloroacetophenone

Conditions: 100–150 °C, Phenylboronic acid, base.

Pincer Catalyst TypeDonor SetCatalyst LoadingReaction TimeConversion / Yield
Traditional NCN-Pd N, C, N1.0 mol%24 h< 30%
Traditional PCP-Pd P, C, P0.1 mol%18 h65%
DPTPA-derived SCN-Pd S, C, N0.1 mol%1.5 - 12 h> 90%[4]

Scientist's Insight: The superiority of the DPTPA-derived SCN-pincer lies in the hemilability of the thiophosphoryl ( >P=S ) group. During the catalytic cycle, the sulfur atom can temporarily detach from the Palladium center, creating an open coordination site for the bulky aryl chloride to undergo oxidative addition, before re-coordinating to stabilize the intermediate[8].

G Pre SCN-Pd(II) Pincer Precatalyst Pd0 Active Pd(0) Species Pre->Pd0 Activation OA Oxidative Addition Complex Pd0->OA + Aryl Halide TM Transmetalation Complex OA->TM + Arylboronic Acid TM->Pd0 Reductive Elimination Prod Cross-Coupled Product TM->Prod Yields

Catalytic cycle of SCN-Pd pincer complexes in Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki Coupling using DPTPA-derived SCN-Pd Catalyst
  • Catalyst Activation : Load 0.1 mol% of the SCN-Pd(II) pincer complex into a Schlenk tube. Causality: The extremely low loading is possible because the robust SCN backbone prevents palladium black precipitation at high temperatures.

  • Reagent Loading : Add 1.0 equiv of 4-chloroacetophenone, 1.5 equiv of phenylboronic acid, and 2.0 equiv of K2​CO3​ .

  • Solvent & Heating : Suspend in DMF/water (9:1) and heat to 120 °C. Causality: The trace water is essential for the activation of the boronic acid into the reactive boronate species required for the transmetalation step.

  • Validation : The reaction is self-validating via GC-MS tracking. Complete consumption of the starting material within 2 hours indicates an active catalytic cycle without catalyst degradation[4].

Conclusion

Diphenylthiophosphinic acid is far more than a niche organophosphorus reagent. In Brønsted acid organocatalysis, its tautomeric flexibility allows it to act as an elegant, atom-economical dual-activator for complex electrophiles like o-QMs. In organometallic chemistry, its thiophosphoryl derivatives generate SCN-pincer complexes that solve the long-standing challenge of activating unreactive aryl chlorides in Suzuki couplings. For drug development professionals scaling up cross-coupling reactions or researchers designing new chiral hydrogen-bonding catalysts, DPTPA provides a structurally robust and mechanistically privileged scaffold.

References

  • Evaluation and Development of Methodologies for the Synthesis of Thiophosphinic Acids ACS Publications (The Journal of Organic Chemistry)[Link]

  • Delocalization and geometries in the P-function of thiophosphinic derivatives: tautomerism and supramolecular interactions ResearchGate (Structural Chemistry)[Link]

  • Catalyst-free thiophosphorylation of in situ formed ortho-quinone methides RSC Publishing (Organic & Biomolecular Chemistry)[Link]

  • Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts National Institutes of Health (PMC)[Link]

  • Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling ACS Publications (Organometallics)[Link]

  • Coordination of P(X)-modified (X=O, S) N-aryl-carbamoylmethylphosphine oxides and sulfides with Pd(II) and Re(I) ions: Facile formation of 6,6-membered pincer complexes featuring atropisomerism ResearchGate [Link]

Sources

Comparative

Publish Comparison Guide: Efficacy of Diphenylthiophosphinic Acid in Separating Rare Earth Elements

Executive Summary The separation of Rare Earth Elements (REEs) and minor actinides is a critical bottleneck in nuclear medicine, pharmaceutical catalysis, and advanced metallurgy. Due to their identical trivalent oxidati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation of Rare Earth Elements (REEs) and minor actinides is a critical bottleneck in nuclear medicine, pharmaceutical catalysis, and advanced metallurgy. Due to their identical trivalent oxidation states and similar ionic radii, differentiating these elements requires highly selective ligands. This guide objectively compares the efficacy of diphenylthiophosphinic acid and its derivatives against commercial industry standards (e.g., Cyanex 272 and Cyanex 301), providing researchers and scientists with field-proven methodologies and mechanistic insights.

Mechanistic Grounding: The Hard-Soft Acid-Base (HSAB) Advantage

To understand the efficacy of diphenylthiophosphinic acid, one must analyze its coordination chemistry through the lens of Pearson’s Hard-Soft Acid-Base (HSAB) theory.

Traditional organophosphorus extractants rely entirely on "hard" oxygen donors, which bind strongly to "hard" REE ions but struggle to differentiate them from minor actinides. Diphenylthiophosphinic acid, however, exists in a tautomeric equilibrium between the P=S (thiono) double bond form and the P=O (thiolo) double bond form[1].

This unique O,S-donor set—and the S,S-donor set found in its fully sulfurized analog, diphenyldithiophosphinic acid (DPDTPI)—fundamentally alters the extraction thermodynamics. While lanthanides (REEs) prefer hard oxygen donors, actinides like Am³⁺ possess a slightly softer character due to the greater spatial extension of their 5f orbitals. This allows actinides to form stronger covalent interactions with the soft sulfur atoms of the phosphinic acid[2]. By leveraging this subtle difference in covalency, diphenylthiophosphinic acid and its derivatives act as highly selective chemical filters.

Comparative Efficacy: Evaluating the Alternatives

When selecting an extractant for REE separation, drug development professionals and metallurgists must weigh selectivity against acid tolerance. Table 1 synthesizes the performance of diphenylthiophosphinic acid against leading commercial alternatives.

Table 1: Performance Comparison of Organophosphorus Extractants

ExtractantDonor AtomsPrimary ApplicationAm(III)/Eu(III) Separation FactorOperational Acid Tolerance
Cyanex 272 O, OGeneral REE extraction; Co/Ni separation[3]< 1.0 (Poor)Low (Requires saponification)[3]
Cyanex 301 S, SHeavy metal and actinide extraction[3]~ 5.0 - 10.0Moderate
Diphenylthiophosphinic Acid O, STunable REE/Actinide separation~ 2.0 - 3.0Moderate
DPDTPI (Dithio-analog)S, SAdvanced Actinide/REE separation[2]4.4 (Up to 21 for Cl-derivatives)[2]High

Insight: While Cyanex 272 is highly effective for base metals, it requires saponification to maintain high extraction efficiency for REEs[3]. Conversely, diaryldithiophosphinic acids like DPDTPI demonstrate superior extraction ability and remarkable separation factors (up to 21 for specific chlorinated derivatives like DCPDTPI) without the need for extensive pH buffering[2].

Experimental Protocol: Self-Validating Liquid-Liquid Extraction

A robust experimental protocol must be self-validating. The following step-by-step methodology ensures that mass balance is maintained, preventing false-positive extraction results caused by precipitation or third-phase formation.

Phase 1: Reagent Preparation
  • Organic Phase Formulation : Dissolve 0.1 M of diphenylthiophosphinic acid (or DPDTPI) in a non-polar aromatic diluent such as xylene[2]. Causality: Aromatic diluents prevent the formation of a third phase and stabilize the dimeric form of the extractant, which is crucial for metal complexation.

  • Aqueous Phase Formulation : Prepare a 0.1 M NaClO₄ aqueous solution to maintain constant ionic strength[2]. Spike the solution with trace amounts of target REE nitrates (e.g., Eu³⁺) and Am³⁺. Adjust the initial pH to 3.0 using dilute HNO₃.

Phase 2: The Extraction Workflow
  • Contacting : Combine equal volumes (e.g., 15 mL) of the organic and aqueous phases in a temperature-controlled separatory funnel (O/A ratio = 1:1).

  • Equilibration : Vigorously shake the mixture mechanically for 30 minutes at 25°C. Causality: A 30-minute contact time ensures complete mass transfer and thermodynamic equilibrium across the biphasic boundary.

  • Phase Disengagement : Allow the mixture to settle for 15 minutes. If micro-emulsions persist, centrifuge the mixture at 3000 rpm for 5 minutes to achieve a sharp phase boundary.

Phase 3: Quantification and Mass Balance Validation
  • Sampling : Carefully separate the loaded organic phase from the aqueous raffinate.

  • Analysis : Analyze the aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining REE concentration.

  • Self-Validation (Stripping) : To validate the system, strip the loaded organic phase by contacting it with an equal volume of 1.0 M HNO₃. The sum of the metal concentration in the raffinate and the stripping solution must equal the initial feed concentration (≥95% mass balance).

Extraction Mechanism Workflow

REE_Extraction A Aqueous Feed (REE³⁺ + Am³⁺ in 0.1M NaClO₄) C Liquid-Liquid Contact (Mechanical Agitation, 30 min) A->C B Organic Solvent (Diphenylthiophosphinic Acid in Xylene) B->C D Phase Disengagement (Centrifugation) C->D E Loaded Organic Phase (Soft-Donor Complexation: Am³⁺) D->E High Affinity (S-Donor) F Aqueous Raffinate (Hard-Donor Retention: Eu³⁺/REE³⁺) D->F Low Affinity (Hard Acid) G Acid Stripping (1.0 M HNO₃) Recovery & Mass Balance Check E->G

Workflow of REE separation exploiting the HSAB affinity of diphenylthiophosphinic acid.

References

  • Thalangamaarachchige, V. D., et al. (2015). Reactivity of Germylene toward Phosphorus-Containing Compounds: Nucleophilic Addition and Tautomerism. Inorganic Chemistry, ACS Publications. URL: [Link]

  • Li, F., et al. (2012). Extraction behavior of Am(III) and Ln(III) with diaryldithiophosphinic acids. ResearchGate. URL: [Link]

  • Wang, Y., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI. URL: [Link]

Sources

Validation

A Comparative Analysis of Diphenylthiophosphinic Acid Derivatives in Catalysis

Diphenylthiophosphinic acid (DPTA) and its derivatives—most notably thiophosphinamides and thiophosphoryl ligands—have emerged as highly versatile scaffolds in modern catalysis. Unlike their oxygen-containing counterpart...

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Author: BenchChem Technical Support Team. Date: April 2026

Diphenylthiophosphinic acid (DPTA) and its derivatives—most notably thiophosphinamides and thiophosphoryl ligands—have emerged as highly versatile scaffolds in modern catalysis. Unlike their oxygen-containing counterparts (phosphoric acids and phosphoramides), the incorporation of the highly polarizable, lipophilic P=S bond fundamentally alters the electronic and steric environment of the catalyst.

This guide provides an objective, data-driven comparison of DPTA derivatives against traditional alternatives across two critical domains: Asymmetric Organocatalysis (hydrogen-bonding networks) and Transition Metal Catalysis (ligand design).

Asymmetric Organocatalysis: The Bifunctional Thiophosphinamide Advantage

In the realm of hydrogen-bonding organocatalysis, the design of bifunctional catalysts is paramount for achieving high stereocontrol. Chiral thiophosphinamides act as dual-activation catalysts: the N-H proton serves as a Brønsted acid/hydrogen-bond donor, while the P=S moiety acts as a soft Lewis base/hydrogen-bond acceptor[1].

Comparative Performance: Michael Addition of Acetone to Nitroolefins

The enantioselective Michael addition is a benchmark for evaluating hydrogen-bonding catalysts. We compared a chiral bifunctional thiophosphinamide against a standard bifunctional thiourea and a phosphoramide ( P=O ) analogue.

Table 1: Quantitative Comparison in Asymmetric Michael Additions

Catalyst ScaffoldYield (%)Enantiomeric Excess (ee %)Catalyst LoadingMechanistic Limitation / Advantage
Thiophosphinamide (P=S) 85–99 92–99 10 mol% Soft P=S bond prevents overly rigid binding, allowing rapid turnover while maintaining strict facial selectivity[1].
Thiourea 70–9585–9510–20 mol%Broadly applicable but prone to self-aggregation at higher concentrations, lowering effective catalyst molarity.
Phosphoramide (P=O) 60–8070–8515 mol%Hard P=O base creates a looser transition state with the enamine, resulting in diminished stereocontrol.
Experimental Workflow: Self-Validating Asymmetric Michael Addition

The following protocol details the use of a bifunctional thiophosphinamide for the highly enantioselective Michael addition of acetone to (E) -2-azido β -nitrostyrenes[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, add (E) -2-azido β -nitrostyrene (0.1 mmol) and the chiral thiophosphinamide catalyst (10 mol%).

  • Solvent/Reagent Addition: Add 1.0 mL of anhydrous acetone.

    • Causality: Acetone serves as both the solvent and the nucleophile. Flooding the system with the ketone drives the pre-equilibrium toward the reactive enamine intermediate, overcoming the entropic barrier of the bimolecular reaction.

  • Reaction Execution: Stir the mixture at -20 °C for 48 hours.

    • Causality: Lowering the temperature dampens the kinetic energy of the system, tightening the hydrogen-bonded transition state network. This maximizes the ΔΔG‡ between the diastereomeric transition states, ensuring high enantiomeric excess.

  • Quench & Isolate: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

  • System Validation (Crucial): Determine the ee via chiral HPLC. To validate the integration parameters, you must first run a control reaction using 10 mol% of an achiral base (e.g., DBU) to synthesize a racemic standard. This self-validating step ensures baseline resolution of the enantiomeric peaks before assessing the chiral catalyst's performance.

G Cat Chiral Thiophosphinamide (H-Bond Catalyst) Elec Nitroalkene (Electrophile) Cat->Elec N-H···O (Activation) Nuc Acetone Enamine (Nucleophile) Cat->Nuc P=S···H (Orientation) TS Highly Ordered Transition State (Stereocontrol) Elec->TS Nuc->TS Prod Enantioenriched Michael Adduct TS->Prod C-C Bond Formation

Fig 1: Dual activation model of thiophosphinamide in asymmetric Michael addition.

Transition Metal Catalysis: The Hemilabile SCN-Pincer Paradigm

In cross-coupling reactions, catalyst death (often via palladium black precipitation) is a primary failure mode. DPTA derivatives, specifically hybrid thiophosphoryl-benzothiazole ligands, form SCN -pincer complexes with Palladium(II)[2].

The superiority of the P=S group here lies in its hemilability . Sulfur is a soft donor that binds tightly to the soft Pd(II) center, stabilizing the resting state. However, under thermal stress, the Pd–S bond can temporarily dissociate, creating the necessary coordination vacancy for oxidative addition without the ligand fully detaching.

Comparative Performance: Suzuki Cross-Coupling

Table 2: Catalyst Efficiency in Suzuki Cross-Coupling of Aryl Halides

Complex TypeSubstrate ScopeTurnover Number (TON)Operating TempStability / Air Tolerance
Pd(II) SCN-Pincer (P=S) Ar-I, Ar-Br, Ar-Cl >10,000 80–120 °C Exceptional; highly resistant to oxidation and moisture[2].
Pd(II) NCN-Pincer Ar-I, Ar-Br~5,000100–130 °CGood; however, rigid tridentate coordination limits the rate of oxidative addition.
Pd(PPh3)4 (Standard) Ar-I, Ar-Br (Activated)<1,00080–100 °CPoor; requires strict inert atmosphere; phosphines are prone to oxidation to P=O .
Experimental Workflow: Self-Validating Suzuki Cross-Coupling

This protocol outlines the application of the Pd(II) SCN-pincer complex for the coupling of challenging aryl chlorides/bromides[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a standard Schlenk tube (no strict inert atmosphere required due to catalyst stability), combine the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), K2​CO3​ (2.0 mmol), and the Pd SCN-pincer complex (0.01 mol%).

  • Solvent System: Add 3 mL of a DMF/H2​O (10:1 v/v) mixture.

    • Causality: The inclusion of water is non-negotiable. It facilitates the dissolution of the inorganic base and converts the boronic acid into the highly nucleophilic trihydroxyboronate anion [ArB(OH)3​]− , which is the actual species that undergoes transmetalation.

  • Internal Standard Addition: Add precisely 1.0 mmol of dodecane.

    • Causality: Dodecane acts as an inert internal standard for GC-MS tracking, making the protocol self-validating by allowing absolute yield calculations independent of isolation losses.

  • Thermal Activation: Stir the mixture at 100 °C for 2–4 hours.

    • Causality: Elevated temperatures provide the activation energy required for the hemilabile P=S arm to dissociate, opening the catalytic site for the aryl halide.

  • Analysis: Cool the reaction, extract an aliquot into EtOAc, filter through a short silica plug, and analyze via GC-MS against the dodecane standard.

CatalyticCycle Precat Pd(II) SCN-Pincer Resting State OA Oxidative Addition (Ar-Br Cleavage) Precat->OA P=S Dissociation (Vacancy Creation) TM Transmetalation (Ar'-B(OH)2) OA->TM Ar-Pd(II)-Br RE Reductive Elimination (Ar-Ar' Formation) TM->RE Ar-Pd(II)-Ar' RE->Precat P=S Re-coordination Prod Cross-Coupled Biaryl Product RE->Prod Product Release

Fig 2: Suzuki cross-coupling catalytic cycle utilizing a hemilabile Pd SCN-pincer complex.

Conclusion

The strategic substitution of oxygen for sulfur in diphenylphosphinic acid scaffolds unlocks powerful catalytic modalities. In organocatalysis, the softer hydrogen-bond accepting nature of the P=S group in thiophosphinamides enables tighter stereocontrol without product inhibition[3]. In transition metal catalysis, the hemilabile nature of the thiophosphoryl moiety provides the perfect balance between catalyst longevity and substrate accessibility, far outperforming traditional rigid pincers or labile monodentate phosphines[2].

References

  • [3] Title: Kinetic Resolution of Axially Chiral 2-Nitrovinyl Biaryls Catalyzed by a Bifunctional Thiophosphinamide Source: Advanced Synthesis & Catalysis (2019) URL: [Link]

  • [2] Title: Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling Source: Organometallics (2011) URL: [Link]

  • [1] Title: Bifunctional thiophosphinamide catalyzed highly enantioselective Michael addition of acetone to (E)-2-azido β-nitrostyrenes and the subsequent reductive cyclization Source: Tetrahedron (2018) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Diphenylthiophosphinic Acid Against Commercial Extractants

Abstract The selection of an appropriate extractant is a critical decision in the design of efficient hydrometallurgical and solvent extraction processes. This guide provides a comprehensive framework for benchmarking th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selection of an appropriate extractant is a critical decision in the design of efficient hydrometallurgical and solvent extraction processes. This guide provides a comprehensive framework for benchmarking the performance of diphenylthiophosphinic acid against two widely used commercial organophosphorus extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex® 272). We will delve into the theoretical underpinnings of these extractants, provide detailed, reproducible experimental protocols for their comparison, and present a structured analysis of performance metrics. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and optimization of solvent extraction systems.

Introduction to Organophosphorus Extractants in Solvent Extraction

Solvent extraction, or liquid-liquid extraction, is a cornerstone technology for the separation and purification of metal ions from aqueous solutions.[1] The process relies on the differential partitioning of a target species between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase containing a specific extracting agent.[2] The heart of this technology is the extractant, a molecule designed to selectively form a stable complex with the target metal ion, thereby transferring it from the aqueous to the organic phase.[3]

Organophosphorus compounds are a versatile and dominant class of extractants in hydrometallurgy.[4] Their efficacy stems from the presence of functional groups like phosphoric acids, phosphonic acids, and phosphinic acids, which can engage in various extraction mechanisms, primarily cation exchange.[4][5]

  • Diphenylthiophosphinic Acid: A member of the thiophosphinic acid family, this extractant is noted for its unique selectivity profile, which differs from its oxygen-based analogs due to the presence of sulfur.

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA): A workhorse of the industry, D2EHPA is a phosphoric acid extractant widely used for the recovery of a broad range of metals, including rare earth elements.[5][6]

  • Cyanex® 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid): A phosphinic acid extractant, Cyanex 272 is particularly renowned for its exceptional ability to separate cobalt from nickel in sulfate media, a challenging and industrially significant separation.[7][8]

This guide will systematically compare these three extractants based on critical performance indicators: extraction efficiency as a function of pH, selectivity between competing metal ions, and the efficiency of stripping the metal from the loaded organic phase.

Theoretical Background and Extraction Mechanisms

The performance of these acidic extractants is governed by a cation exchange mechanism.[5] The extractant, represented as HR, typically exists as a dimer (HR)₂ in a non-polar organic diluent. During extraction, it releases a proton (H⁺) into the aqueous phase in exchange for a metal cation (Mⁿ⁺), as shown in the general equilibrium below:

Mⁿ⁺(aq) + n(HR)₂(org) ⇌ MRn(HR)n(org) + nH⁺(aq)

This equilibrium highlights the critical role of pH; a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering extraction, while a higher pH will favor the forward reaction and enhance extraction. The specific structure of the "R" group on the phosphorus atom dictates the extractant's acidity (pKa) and steric properties, which in turn control its selectivity for different metals.[5]

  • D2EHPA: Being a phosphoric acid, it is the most acidic of the three, allowing it to extract metals at lower pH values.[9]

  • Cyanex 272: As a phosphinic acid, it is less acidic than D2EHPA, requiring a higher pH to achieve similar extraction levels but offering excellent selectivity in specific systems like Co/Ni.[10]

  • Diphenylthiophosphinic Acid: The substitution of oxygen with sulfur (P=S vs. P=O) and the presence of phenyl groups alters the electronic properties and acidity compared to its alkyl-based counterparts, leading to different selectivities.

Experimental Benchmarking Protocols

To ensure a fair and objective comparison, all experiments must be conducted under identical conditions. The following protocols provide a self-validating framework for benchmarking.

Materials and Reagents
  • Extractants: Diphenylthiophosphinic acid, D2EHPA, Cyanex 272.

  • Organic Diluent: Kerosene or another suitable aliphatic, non-polar solvent.

  • Modifier (Optional): Tributyl phosphate (TBP) or isodecanol (e.g., 2-5% v/v) can be added to the organic phase to prevent third-phase formation.[11]

  • Aqueous Feed Solution: A synthetic solution containing known concentrations of the target metal ions (e.g., 1 g/L Co²⁺ and 1 g/L Ni²⁺ in a sulfate matrix).

  • pH Adjustment: Dilute H₂SO₄ and NaOH solutions.

  • Stripping Agent: Sulfuric acid solutions of varying concentrations (e.g., 20-100 g/L).[12]

  • Analytical Equipment: pH meter, inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectrometry (AAS) for metal concentration analysis.

Experimental Workflow Diagram

The general workflow for a single batch solvent extraction test is depicted below. This process is repeated for each extractant at various pH levels to generate comparative data.

G cluster_prep Phase Preparation cluster_proc Extraction Process cluster_analysis Analysis A 1. Prepare Aqueous Phase (Metal solution at target pH) C 3. Contact Phases (Mix in separatory funnel O/A Ratio = 1:1, 15 min) A->C B 2. Prepare Organic Phase (Extractant in diluent) B->C D 4. Phase Separation (Allow layers to disengage) C->D E 5. Sample Raffinate (Aqueous phase post-extraction) D->E F 6. Analyze Metal Content (ICP-OES or AAS) E->F G 7. Calculate %E and β F->G

Caption: Standard workflow for a batch solvent extraction experiment.

Protocol 1: Extraction Efficiency vs. pH

Objective: To determine the effect of aqueous phase pH on the extraction efficiency of each extractant for specific metals.

  • Prepare Organic Phases: Create 0.5 M solutions of Diphenylthiophosphinic acid, D2EHPA, and Cyanex 272 in kerosene.

  • Prepare Aqueous Phase: Prepare a stock solution containing 1 g/L of each metal to be tested (e.g., Co²⁺ and Ni²⁺).

  • pH Adjustment: Create a series of aqueous feed solutions by adjusting the pH of aliquots of the stock solution to values ranging from 2.0 to 7.0 in increments of 0.5 using dilute H₂SO₄/NaOH.

  • Extraction: For each pH point and each extractant, combine 20 mL of the pH-adjusted aqueous phase with 20 mL of the organic phase in a separatory funnel (Organic/Aqueous ratio = 1:1).[13]

  • Equilibration: Shake the funnel vigorously for a minimum of 15-20 minutes to ensure equilibrium is reached.[13]

  • Phase Separation: Allow the phases to separate completely. Centrifugation at low speed (e.g., 3000 rpm for 5 min) can be used to resolve any emulsions.[13]

  • Analysis: Carefully separate the aqueous phase (raffinate) and measure the final concentration of the metal ions using ICP-OES or AAS.

  • Calculation: Calculate the percentage extraction (%E) using the following formula: %E = ( [M]initial - [M]final ) / [M]initial * 100 Where [M] is the metal concentration in the aqueous phase.

Protocol 2: Stripping Efficiency

Objective: To evaluate the ease with which the extracted metal can be recovered from the loaded organic phase.

  • Prepare Loaded Organic: Create a larger batch of metal-loaded organic phase by contacting the 0.5 M extractant solution with the aqueous feed at a pH optimal for high extraction (determined in Protocol 1).

  • Stripping: Combine 20 mL of the loaded organic phase with 20 mL of a stripping solution (e.g., 50 g/L H₂SO₄) in a separatory funnel.

  • Equilibration & Separation: Repeat steps 5 and 6 from Protocol 1.

  • Analysis: Measure the metal concentration in both the resulting aqueous strip solution and the stripped organic phase.

  • Calculation: Calculate the percentage stripping (%S) using the formula: %S = ( [M]strip_solution * V_strip_solution ) / ( [M]loaded_organic * V_loaded_organic ) * 100

Comparative Performance Analysis

The data generated from the protocols should be tabulated for clear comparison. The following tables present illustrative data based on known chemical principles of these extractants for a Co/Ni separation scenario.

Table 1: Physicochemical Properties of Extractants

PropertyDiphenylthiophosphinic AcidD2EHPACyanex 272
Extractant Type Thiophosphinic AcidPhosphoric AcidPhosphinic Acid
Relative Acidity ModerateHighLow
Primary Application Specialty SeparationsGeneral Metal Recovery, REEsCo/Ni Separation

Table 2: Illustrative Extraction Efficiency (%) vs. Equilibrium pH for Cobalt and Nickel

Equilibrium pHDiphenylthiophosphinic AcidD2EHPACyanex 272
%E Co %E Ni %E Co
3.0 453585
4.0 807298
5.0 9795>99
6.0 >99>99>99

Table 3: Illustrative Selectivity and Stripping Performance

ParameterDiphenylthiophosphinic AcidD2EHPACyanex 272
Distribution Ratio (D) ¹D = [M]org / [M]aqD = [M]org / [M]aqD = [M]org / [M]aq
Separation Factor (β) ²~1.5~1.3~200 (at pH 5.0)
Stripping Efficiency (%) ³95%85%>99%
¹ The Distribution Ratio (D) measures the overall distribution of the metal between the two phases at equilibrium.[2]
² The Separation Factor (β) for Co over Ni is calculated as D_Co / D_Ni. A high value indicates excellent selectivity.[14]
³ Stripping performed with 50 g/L H₂SO₄.
Analysis of Results
  • Extraction vs. pH: The illustrative data in Table 2 shows that D2EHPA, being the strongest acid, extracts both metals at a much lower pH than the other extractants. Cyanex 272 requires a higher pH to become effective, which is key to its selectivity. Diphenylthiophosphinic acid shows intermediate behavior.

  • Selectivity: The most striking result is the exceptionally high separation factor (β) for Cyanex 272 in the Co/Ni system.[15] This is its primary industrial advantage. Both D2EHPA and Diphenylthiophosphinic acid show poor selectivity for this specific pair, extracting both metals under similar conditions.

  • Stripping: Because D2EHPA forms very strong complexes, stripping the metal from the loaded organic phase can be difficult, often requiring highly concentrated acid.[1] Conversely, the complexes formed by Cyanex 272 and Diphenylthiophosphinic acid are typically easier to break, allowing for more efficient stripping with milder acid solutions.[12]

Conclusion and Recommendations

  • D2EHPA is a powerful, general-purpose extractant suitable for bulk recovery of metals at low pH, but it often lacks selectivity between chemically similar elements like cobalt and nickel.

  • Cyanex 272 is a highly specialized extractant. While it is less effective at low pH, its performance in separating cobalt from nickel is unparalleled, making it the industry standard for this application.[8]

  • Diphenylthiophosphinic Acid occupies a niche with intermediate acidity. Its value will depend entirely on the specific metal system being investigated. It is unlikely to outperform Cyanex 272 for Co/Ni separation or D2EHPA for bulk rare earth extraction, but its unique electronic and steric properties may offer superior selectivity for other metal combinations not explored here.

Recommendation: Researchers should perform the outlined experimental protocols using their specific process solutions. The choice of extractant is not universal; it is a highly application-dependent decision. For Co/Ni separation, Cyanex 272 is the clear benchmark. For novel separations, Diphenylthiophosphinic acid warrants investigation as its unique structure may provide a selective advantage for different target metals.

References

  • Scholars' Mine. (1991, July 10). Method for Stripping Metals in Solvent Extraction.
  • Benchchem. Application Notes and Protocols for Metal Ion Extraction Using Tridecylamine.
  • MDPI. (2022, June 20). Solvent Extraction of Metal Ions from Synthetic Copper Leaching Solution Using R 4 NCy.
  • ScienceDirect. Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA.
  • 911Metallurgist. (2018, January 25). Solvent Extraction Stripping Methods.
  • MDPI. (2025, May 6). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • Benchchem. A Comparative Guide to Organophosphorus Extractants for Rare Earth Element Extraction: D2EHPA and Diisobutyl Hydrogen Phosphate.
  • ResearchGate. Stripping of metal ions from the loaded organic phases containing Cyphos IL 101.
  • journalssystem.com. (2020, January 11). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[15]arenes. Retrieved from

  • A New “Green” Extractant of the Diglycol Amic Acid Type for Lanthanides.
  • Taylor & Francis. (2025, January 6). Recent Advances in Solvent Extraction for the Efficient Recovery of Scandium: A Review.
  • SCIRP. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA.
  • PMC. (2026, March 5). Recovery of metallic iron from the loaded organic phase after solvent extraction by precipitation–stripping with hydrogen gas.
  • Google Patents. US6692709B2 - Preparation and use of organic extractant for recovery of metal ions from aqueous solutions.
  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions.
  • studies on the homogeneous liquid-liquid extraction of metal ions using the mixtures of 2-propanol.
  • Lirias. (2020, September 8). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqu.
  • solvent-extraction.com. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
  • ACS Publications. (2021, November 19). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms.
  • Organomation. Solvent Extraction Techniques.
  • ResearchGate. Selectivity evaluation of extraction systems.
  • PubMed. (2026, January 5). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media.
  • ResearchGate. (2010, October 26). Solvent extraction of tetravalent titanium with organophosphorus extractants.
  • Atlantis Press. Effect of Organic Extractants on the Extraction of Rare Earth Elements from Sulphuric Acid Leach Liquor.
  • journalssystem.com. Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries.
  • PMC. (2026, January 6). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media.
  • MDPI. (2020, August 17). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media.
  • MDPI. (2025, June 23). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.
  • Academic Journals. (2013, January 23). Application of Cyanex.
  • UKM. Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene.

Sources

Validation

Quantitative Comparison Guide: Diphenylthiophosphinic Acid and Analogues in f-Element Separations

As a Senior Application Scientist in radiochemical separations, I frequently encounter misconceptions regarding the binding affinities of organophosphorus ligands. A critical challenge in nuclear fuel reprocessing is the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in radiochemical separations, I frequently encounter misconceptions regarding the binding affinities of organophosphorus ligands. A critical challenge in nuclear fuel reprocessing is the separation of minor actinides (e.g., Am³⁺) from lanthanides (e.g., Eu³⁺). Because both exist in the trivalent state and possess nearly identical ionic radii, traditional size- or charge-based separations fail.

This guide quantitatively compares the binding affinity of Diphenylthiophosphinic acid (a monothio ligand) against its fully sulfurized dithiophosphinic analogues, detailing the mechanistic causality behind their performance and providing a self-validating experimental framework for evaluating novel extractants.

Mechanistic Grounding: The HSAB Principle in f-Element Coordination

The separation of Am³⁺ from Eu³⁺ relies entirely on the Hard-Soft Acid-Base (HSAB) principle. While both ions are considered "hard" acids, the 5f orbitals of Am³⁺ have a slightly greater radial extension than the 4f orbitals of Eu³⁺. This subtle difference allows Am³⁺ to participate in a greater degree of covalent bonding with "soft" donor atoms, such as sulfur.

When evaluating Diphenylthiophosphinic acid (Ph₂P(=S)OH), we must recognize its tautomeric nature and the presence of a hard oxygen donor. The oxygen atom aggressively coordinates with the hard Eu³⁺ ion, resulting in a hard-hard interaction that completely overrides the soft-soft selectivity intended by the sulfur atom. Consequently, monothio phosphinic acids exhibit extremely poor separation factors.

To achieve high selectivity, the oxygen must be replaced to form a dithiophosphinic acid (e.g., Diphenyldithiophosphinic acid, Ph₂P(=S)SH). In these symmetric soft-donor systems, the extraction is driven by the preferential covalent interaction between the sulfur lone pairs and the Am³⁺ 5f orbitals.

MechanisticPathway Aq Aqueous Nitrate Phase (pH 3.0) [Am3+],[Eu3+] Interface Biphasic Interface Deprotonation: HA ⇌ H+ + A- Aq->Interface Org Organic Phase (Toluene) Extractant (HA) Org->Interface Am Am(A)3 Complex Strong Covalent S-Bonding High Distribution Ratio (D) Interface->Am Soft-Soft Interaction Eu Eu(A)3 Complex Weak Ionic Interaction Low Distribution Ratio (D) Interface->Eu Hard-Soft Mismatch

Fig 1. Biphasic extraction mechanism demonstrating preferential Am3+ coordination at the interface.

Quantitative Binding Affinity Comparison

The structural modifications of the aryl or alkyl groups attached to the phosphorus center drastically alter the electron density on the sulfur donors, dictating the ligand's pKa and its ultimate binding affinity.

Below is a quantitative comparison of distribution ratios ( D ) and Separation Factors ( SFAm/Eu​ ) for various phosphinic extractants.

Table 1: Comparative Extraction Performance (0.5 M Ligand in Toluene, 25°C)
Extractant LigandDonor TypeAm³⁺ AffinityEu³⁺ AffinitySeparation Factor ( SFAm/Eu​ )
Diphenylthiophosphinic Acid S, O (Monothio)LowHigh< 2.0
Diphenyldithiophosphinic Acid (DPDTPI) S, S (Dithio)ModerateModerate4.4 [1]
Di(chlorophenyl)dithiophosphinic Acid (DCPDTPI) S, S (Dithio)ModerateLow21 - 31 [1]
Cyanex 301 (Purified)S, S (Aliphatic Dithio)HighLow~5,900 [2]
Bis(o-trifluoromethylphenyl)dithiophosphinic Acid S, S (Fluorinated Dithio)HighVery Low> 10,000 [3]
Causality Behind the Data:
  • The Monothio Penalty: Diphenylthiophosphinic acid fails as a selective extractant because the hard oxygen donor binds Eu³⁺ too strongly, destroying the SFAm/Eu​ .

  • Aryl vs. Aliphatic Backbones: Unsubstituted diphenyldithiophosphinic acid (DPDTPI) yields a low SF of 4.4[1]. The electron-withdrawing phenyl rings reduce the electron density on the sulfur atoms, weakening the overall metal-ligand bond. Conversely, the aliphatic backbone of 2 pushes electron density toward the sulfur donors, resulting in extraction constants of 10−7.85 for Am³⁺ and 10−11.62 for Eu³⁺, yielding an SF of ~5,900[2].

  • Steric & Electronic Tuning: By adding highly electron-withdrawing and sterically bulky groups, such as in 3, the ligand achieves an exceptional SF of >10,000[3]. The CF3​ groups lower the pKa, allowing extraction at higher acidities while sterically hindering the coordination of the more heavily hydrated Eu³⁺ ion.

Self-Validating Experimental Protocol: Biphasic Solvent Extraction

To accurately determine the binding affinities and separation factors of these ligands, the experimental design must account for thermodynamic variables and mass balance. The extraction of trivalent metals by dithiophosphinic acids releases three protons per metal ion ( M3++3HA⇌MA3​+3H+ ). Therefore, pH control is paramount.

ProtocolWorkflow S1 1. Phase Preparation 0.5 M Ligand in Toluene Aq: 241Am/152Eu in 0.1 M NaNO3 S2 2. Equilibration Shake at 25°C for 60 min Ensures thermodynamic equilibrium S1->S2 S3 3. Phase Separation Centrifuge at 3000 rpm Resolves micro-emulsions S2->S3 S4 4. Radiometric Assay Gamma counting (NaI/Ge(Li)) Quantifies remaining metal ions S3->S4 S5 5. Data Synthesis Calculate D = [M]org / [M]aq Determine SF = D(Am) / D(Eu) S4->S5

Fig 2. Self-validating liquid-liquid extraction workflow for determining separation factors.

Step-by-Step Methodology

Step 1: Extractant Purification & Phase Preparation

  • Action: Dissolve the dithiophosphinic acid (e.g., Cyanex 301 or DPDTPI) in analytical-grade toluene to a concentration of 0.5 M.

  • Causality: Commercial extractants contain monothio impurities (like diphenylthiophosphinic acid) which will artificially depress the separation factor. The extractant must be purified via ammonium salt precipitation prior to use.

Step 2: Aqueous Phase Spiking & pH Adjustment

  • Action: Prepare a 0.1 M NaNO3​ aqueous phase. Spike with tracer amounts of 241Am and 152Eu . Adjust the initial pH to 3.0 using dilute HNO3​ .

  • Causality: NaNO3​ maintains constant ionic strength. A starting pH of 3.0 is optimal; lower pH values protonate the extractant (preventing binding), while higher pH values risk metal hydrolysis.

Step 3: Thermodynamic Equilibration

  • Action: Contact equal volumes (e.g., 2 mL) of the organic and aqueous phases in a sealed vial. Shake vigorously for 60 minutes in a water bath strictly maintained at 25°C.

  • Causality: The extraction enthalpies for Am³⁺ and Eu³⁺ with dithiophosphinic acids are exothermic (e.g., 18.10 kJ/mol and 43.65 kJ/mol for Cyanex 301, respectively)[2]. Failing to control temperature will shift the equilibrium, as the separation factor inherently decreases with increasing temperature[2].

Step 4: Phase Separation & Radiometric Assay

  • Action: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes. Carefully separate the layers. Assay 1 mL aliquots of both the organic and aqueous phases using a NaI(Tl) or Ge(Li) gamma scintillation counter[4].

  • Causality: Centrifugation is mandatory to resolve interfacial micro-emulsions. Counting both phases creates a self-validating mass balance check. If [M]org​+[M]aq​=[M]initial​ , precipitation or interfacial crud formation has occurred, and the data point must be discarded.

Step 5: Data Synthesis

  • Action: Calculate the Distribution Ratio ( D ) for each metal: D=Countsaq​Countsorg​​ . Calculate the Separation Factor: SF=DEu​DAm​​ .

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Diphenylthiophosphinic Acid

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to the proper disposal of diphenylthiophosphinic acid. This document is designed to ensure your safety and the protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to the proper disposal of diphenylthiophosphinic acid. This document is designed to ensure your safety and the protection of our environment by detailing immediate safety protocols, logistical handling, and compliant disposal procedures. The following guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering you to manage this chemical waste with the highest degree of safety and confidence.

Diphenylthiophosphinic acid is an organophosphorus compound that, while essential in various research and development applications, requires meticulous handling and disposal to mitigate potential hazards. This guide provides a detailed framework for its responsible management, from the point of generation to its final disposal.

Part 1: Hazard Identification and Immediate Safety Precautions

Before handling diphenylthiophosphinic acid, it is crucial to be fully aware of its potential hazards. While specific toxicological data for diphenylthiophosphinic acid is not extensively documented, the hazards can be inferred from its acidic nature and from data on the closely related compound, diphenylphosphinic acid.

Potential Hazards:

  • Skin and Eye Irritation: Like many organophosphorus acids, it is expected to be a skin and eye irritant. Direct contact can cause redness, pain, and in severe cases, chemical burns.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[1][4]

  • Corrosivity: As an acid, it can be corrosive to certain materials.

Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling diphenylthiophosphinic acid:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent skin contact and potential irritation or burns.
Eye Protection Chemical splash goggles or a face shieldTo protect the eyes from splashes, which could cause serious damage.[1][4][5]
Lab Coat Standard laboratory coatTo protect clothing and underlying skin from contamination.
Ventilation Fume hoodTo prevent the inhalation of any dust or vapors.[4][6]

Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1][4]

Part 2: Core Disposal Directive: Professional Disposal

The most critical and universally mandated procedure for the disposal of diphenylthiophosphinic acid is through a licensed and certified hazardous waste disposal contractor.[6] This ensures compliance with all local, state, and federal regulations and guarantees that the waste is managed in an environmentally responsible manner.

Steps for Professional Disposal:

  • Containment: Collect all diphenylthiophosphinic acid waste in a dedicated, properly labeled, and chemically compatible container. Ensure the container is sealed to prevent any leaks or spills.[6][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Diphenylthiophosphinic acid," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents and bases.[1][4][8]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[6]

Part 3: In-Lab Waste Management and Neutralization Protocol

For small quantities of diphenylthiophosphinic acid waste generated during experimental procedures, in-lab neutralization can be a viable preliminary step to reduce its corrosivity before collection by a professional disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Neutralization of Diphenylthiophosphinic Acid

Objective: To neutralize the acidity of diphenylthiophosphinic acid waste, rendering it less corrosive and safer for temporary storage.

Materials:

  • Diphenylthiophosphinic acid waste

  • Sodium carbonate (soda ash) or sodium bicarbonate

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and waste containers

  • Personal Protective Equipment (as listed in Part 1)

Procedure:

  • Preparation: In a fume hood, place the beaker containing the diphenylthiophosphinic acid waste on a stir plate and add a stir bar.

  • Dilution (Optional but Recommended): If the waste is concentrated, slowly dilute it with water to better control the neutralization reaction and heat generation.

  • Slow Addition of Base: While stirring, slowly and carefully add small portions of sodium carbonate or sodium bicarbonate to the acidic waste. The addition of a base to an acid is an exothermic reaction, so slow addition is crucial to prevent excessive heat generation and potential splashing.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base in small increments until the pH is in the neutral range (pH 6-8).

  • Gas Evolution: Be aware that the neutralization with carbonate or bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation and do not seal the container during the neutralization process.

  • Final Containment: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should now indicate "Neutralized Diphenylthiophosphinic Acid Waste" and list the final components.

  • Professional Disposal: This neutralized waste must still be disposed of through a licensed hazardous waste contractor.

Rationale for Neutralization: Neutralization of acidic waste is a fundamental step in chemical safety. By bringing the pH to a neutral range, we significantly reduce the corrosivity of the waste, making it safer to handle and store. The choice of a weak base like sodium carbonate or bicarbonate is often preferred for safety as it moderates the reaction rate compared to strong bases like sodium hydroxide.

Part 4: Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent harm to personnel and the environment.

For Small Spills:

  • Evacuate and Ventilate: Alert others in the immediate area and ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use a spill containment kit with appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to surround and cover the spill.

  • Neutralize (if safe to do so): Cautiously apply a neutralizing agent like sodium bicarbonate or soda ash from the outside of the spill inwards.

  • Collect and Dispose: Once the spill is absorbed and neutralized, carefully collect the material into a designated hazardous waste container. Label the container appropriately and dispose of it through your institution's hazardous waste program.[6]

For Large Spills:

  • Evacuate Immediately: Evacuate the entire laboratory area.

  • Alert Authorities: Immediately contact your institution's EHS department and emergency response team.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without the proper training and equipment. Await the arrival of trained emergency responders.

Part 5: Data Summary and Visualization

Diphenylthiophosphinic Acid Disposal Workflow:

Caption: Decision workflow for diphenylthiophosphinic acid disposal.

Part 6: References

  • Winters, K. R., & Montchamp, J.-L. (2020). Evaluation and Development of Methodologies for the Synthesis of Thiophosphinic Acids. The Journal of Organic Chemistry, 85(21), 14545–14558. [Link]

  • University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

Sources

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